molecular formula C22H31NO3 B15616525 (R)-Oxybutynin-d10

(R)-Oxybutynin-d10

Cat. No.: B15616525
M. Wt: 367.5 g/mol
InChI Key: XIQVNETUBQGFHX-YKPKOBDESA-N
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Description

(R)-Oxybutynin-d10 is a useful research compound. Its molecular formula is C22H31NO3 and its molecular weight is 367.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H31NO3

Molecular Weight

367.5 g/mol

IUPAC Name

4-[bis(1,1,2,2,2-pentadeuterioethyl)amino]but-2-ynyl (2R)-2-cyclohexyl-2-hydroxy-2-phenylacetate

InChI

InChI=1S/C22H31NO3/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3/t22-/m0/s1/i1D3,2D3,3D2,4D2

InChI Key

XIQVNETUBQGFHX-YKPKOBDESA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to (R)-Oxybutynin-d10: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant biological context of (R)-Oxybutynin-d10. This deuterated analog of the potent muscarinic receptor antagonist, (R)-Oxybutynin, is a valuable tool in pharmacokinetic and metabolic studies.

Core Chemical Properties

This compound is the isotopically labeled form of (R)-Oxybutynin, where ten hydrogen atoms on the two ethyl groups of the diethylamino moiety have been replaced with deuterium. This substitution makes it an ideal internal standard for mass spectrometry-based quantification of (R)-Oxybutynin in biological matrices.[1]

Structural Information
IdentifierValue
IUPAC Name 4-(bis(ethyl-d5)amino)but-2-yn-1-yl (R)-2-cyclohexyl-2-hydroxy-2-phenylacetate
CAS Number 1189190-67-7 (Free Base)
Molecular Formula C22H21D10NO3 (Free Base)
Molecular Weight 367.56 g/mol (Free Base)[2]
HCl Salt CAS Number Not explicitly available, but the racemate d10 HCl is 120092-65-1[3]
HCl Salt Molecular Formula C22H22D10ClNO3
HCl Salt Molecular Weight 404.01 g/mol [2]
Physicochemical Data
PropertyValueNotes
Melting Point 129-130 °C (for non-deuterated HCl salt)Data for the d10 analog is not readily available; this serves as an estimate.
Boiling Point Not available
Solubility Soluble in Methanol.[2]The non-deuterated HCl salt is readily soluble in water and acids.
Storage Conditions Store at 2-8°C[2]

Structure and Stereochemistry

Oxybutynin (B1027) possesses a single chiral center at the carbon atom bearing the hydroxyl, cyclohexyl, and phenyl groups. (R)-Oxybutynin is the eutomer, exhibiting significantly higher antimuscarinic activity compared to its (S)-enantiomer. The deuteration in this compound is specifically at the terminal ethyl groups, which are not directly involved in the chiral center, thus preserving its stereochemical integrity and biological activity.

Mechanism of Action: Muscarinic Acetylcholine (B1216132) Receptor Antagonism

(R)-Oxybutynin exerts its therapeutic effects, primarily in the treatment of overactive bladder, through competitive antagonism of muscarinic acetylcholine receptors, with a notable selectivity for the M3 subtype.[4] The M3 receptors are coupled to Gq proteins and are predominantly responsible for mediating detrusor smooth muscle contraction.

The binding of acetylcholine to M3 receptors initiates a signaling cascade that leads to an increase in intracellular calcium concentration and subsequent muscle contraction. (R)-Oxybutynin blocks this initial step, leading to muscle relaxation.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M3R M3 Muscarinic Receptor Gq Gq Protein (α, β, γ subunits) M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ACh Acetylcholine (ACh) ACh->M3R Binds to Oxybutynin (R)-Oxybutynin Oxybutynin->M3R Blocks Ca_ER Ca²⁺ (in ER) IP3->Ca_ER Opens Ca²⁺ channels PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto Increased Cytosolic Ca²⁺ Ca_ER->Ca_cyto Release Contraction Smooth Muscle Contraction Ca_cyto->Contraction Leads to PKC->Contraction Contributes to

Muscarinic M3 Receptor Signaling Pathway

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not publicly available, its preparation would follow the general principles of oxybutynin synthesis, utilizing deuterated starting materials. The synthesis of deuterated (S)-oxybutynin analogs has been reported, confirming the feasibility of such synthetic routes. A general experimental workflow for the synthesis, purification, and analysis is outlined below.

General Synthesis and Purification Workflow

The synthesis of (R)-Oxybutynin generally involves the esterification of (R)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid with 4-(diethylamino)-2-butyn-1-ol. For the d10 analog, 4-(bis(ethyl-d5)amino)-2-butyn-1-ol would be used.

Synthesis_Workflow start Starting Materials: (R)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid 4-(bis(ethyl-d5)amino)-2-butyn-1-ol esterification Esterification Reaction start->esterification workup Aqueous Workup & Solvent Extraction esterification->workup purification Chromatographic Purification (e.g., Column Chromatography) workup->purification characterization Characterization: NMR, Mass Spectrometry purification->characterization final_product This compound characterization->final_product

General Synthesis and Purification Workflow
Analytical Methodology: Chiral High-Performance Liquid Chromatography (HPLC)

The enantiomeric purity of this compound is critical for its use in stereoselective pharmacokinetic studies. Chiral HPLC is the method of choice for separating and quantifying the (R) and (S) enantiomers. Several methods have been published for the chiral separation of oxybutynin enantiomers, which can be adapted for the deuterated analog.

A representative HPLC method for chiral separation of oxybutynin enantiomers: [1]

  • Column: Phenomenex Lux Amylose-2 (150mm × 4.6mm, 3µm)

  • Mobile Phase: A mixture of Solvent A [acetonitrile:10mM ammonium (B1175870) bicarbonate, 80:20 (v/v)] and Solvent B [2-propanol:methanol, 50:50 (v/v)] in a 20:80 (v/v) ratio.

  • Detection: Mass Spectrometry (MS/MS)

  • Internal Standard: Deuterated analogues, such as this compound itself in studies of the non-deuterated compound.

Sample Preparation (from plasma): [1]

  • Liquid-Liquid Extraction: Plasma samples are extracted with an organic solvent mixture (e.g., ethyl acetate-diethyl ether-n-hexane).

  • Evaporation: The organic layer is separated and evaporated to dryness.

  • Reconstitution: The residue is reconstituted in the mobile phase for injection into the HPLC system.

Spectral Data

Detailed NMR and mass spectral data for this compound are not widely published. However, based on the structure, the following would be expected:

  • ¹H NMR: The spectrum would be similar to that of (R)-Oxybutynin, but with the complete absence of signals corresponding to the ethyl protons.

  • ¹³C NMR: The spectrum would show characteristic shifts for the carbonyl, quaternary, and other carbons of the core structure. The signals for the deuterated ethyl carbons would be observed as multiplets due to C-D coupling.

  • Mass Spectrometry: The molecular ion peak would be observed at m/z corresponding to the molecular weight of the deuterated compound (367.56 for the free base). Fragmentation patterns would be useful for structural confirmation and in quantitative analysis using Multiple Reaction Monitoring (MRM) in MS/MS. For the non-deuterated compound, characteristic fragments are observed.[4]

Conclusion

This compound is an essential tool for advanced research in the fields of pharmacology and drug metabolism. Its well-defined chemical structure and the biological activity of its non-deuterated counterpart make it invaluable for sensitive and accurate quantification in complex biological samples. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists working with this important deuterated standard.

References

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of (R)-Oxybutynin-d10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (R)-Oxybutynin-d10, a deuterated isotopologue of the muscarinic receptor antagonist (R)-Oxybutynin. The strategic incorporation of ten deuterium (B1214612) atoms on the diethylamino moiety offers a valuable tool for various research applications, including metabolic studies and pharmacokinetic analysis, by leveraging the kinetic isotope effect. This document details the synthetic pathway, experimental protocols, and relevant data.

Overview of the Synthetic Strategy

The synthesis of this compound is achieved through a convergent approach, involving the preparation of two key intermediates followed by their coupling. The isotopic labels are introduced via the use of a commercially available deuterated starting material.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow Overall Synthetic Workflow for this compound cluster_precursors Precursor Synthesis cluster_final_product Final Product Synthesis A Diethyl-d10-amine C 4-(Diethyl-d10-amino)-2-butyn-1-ol A->C B Propargyl alcohol Formaldehyde B->C E This compound C->E D (R)-2-Cyclohexyl-2-hydroxy-2-phenylacetic acid D->E Signaling_Pathway Mechanism of Action of (R)-Oxybutynin Ach Acetylcholine M3R M3 Muscarinic Receptor (on Detrusor Muscle) Ach->M3R Gq Gq Protein M3R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca Contraction Detrusor Muscle Contraction Ca->Contraction ROxy This compound ROxy->M3R Antagonism

The Role of (R)-Oxybutynin-d10 as an Internal Standard: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism and application of (R)-Oxybutynin-d10 as an internal standard in the bioanalysis of (R)-Oxybutynin. The use of stable isotope-labeled internal standards is a cornerstone of robust quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, ensuring the accuracy and reliability of pharmacokinetic and metabolic studies.

The Principle of Stable Isotope-Labeled Internal Standards

In quantitative mass spectrometry, an internal standard (IS) is a compound of known concentration added to a sample to correct for analytical variability. An ideal internal standard should mimic the analyte of interest throughout the entire analytical process, including sample preparation, chromatography, and ionization, without interfering with its measurement.

Stable isotope-labeled (SIL) internal standards, where one or more atoms of the analyte are replaced with their heavier stable isotopes (e.g., deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N)), are considered the gold standard in bioanalysis.[1][2] this compound is a deuterated analog of (R)-Oxybutynin, meaning ten hydrogen atoms have been replaced with deuterium.

The key advantages of using a deuterated internal standard like this compound are:

  • Chemical and Physical Similarity: this compound is chemically and structurally almost identical to (R)-Oxybutynin. This ensures that it has nearly identical extraction recovery, chromatographic retention time, and ionization response in the mass spectrometer.[1]

  • Co-elution: The deuterated standard co-elutes with the unlabeled analyte during chromatography. This is crucial for compensating for matrix effects, which are variations in ionization efficiency caused by co-eluting compounds from the biological matrix (e.g., plasma, urine).[1]

  • Mass Differentiation: Despite its chemical similarity, this compound is easily distinguished from (R)-Oxybutynin by its higher mass-to-charge ratio (m/z) in the mass spectrometer. This allows for simultaneous but separate detection and quantification of both the analyte and the internal standard.

By measuring the ratio of the analyte's response to the internal standard's response, variations introduced during the analytical workflow can be effectively normalized, leading to highly accurate and precise quantification.

Mechanism of Action of (R)-Oxybutynin

(R)-Oxybutynin is the pharmacologically active enantiomer of the racemic mixture oxybutynin (B1027). It is an anticholinergic agent that exerts its therapeutic effect by acting as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors, particularly the M1 and M3 subtypes. In the context of an overactive bladder, (R)-Oxybutynin blocks the binding of acetylcholine to these receptors on the detrusor muscle. This inhibition of cholinergic signaling leads to the relaxation of the bladder smooth muscle, thereby increasing bladder capacity and reducing the symptoms of urinary urgency, frequency, and incontinence.

dot

Caption: Muscarinic acetylcholine receptor (M3) signaling pathway and the antagonistic action of (R)-Oxybutynin.

Bioanalytical Method Using this compound

The following sections detail a typical experimental protocol for the quantitative analysis of (R)-Oxybutynin in human plasma using this compound as an internal standard, employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol

This protocol is a synthesized representation based on validated methods for the enantioselective analysis of oxybutynin and its metabolites.[2]

1. Preparation of Stock and Working Solutions:

  • Prepare individual stock solutions of (R)-Oxybutynin and this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions of (R)-Oxybutynin by serial dilution of the stock solution with a mixture of methanol (B129727) and water.

  • Prepare a working solution of the internal standard, this compound, at a fixed concentration in the same diluent.

2. Sample Preparation (Liquid-Liquid Extraction):

  • To 200 µL of human plasma in a polypropylene (B1209903) tube, add 25 µL of the this compound internal standard working solution.

  • Vortex the sample for 30 seconds.

  • Add 100 µL of 0.1 M sodium hydroxide (B78521) to alkalinize the sample and vortex for another 30 seconds.

  • Add 2 mL of an extraction solvent mixture (e.g., ethyl acetate-diethyl ether-n-hexane) and vortex for 10 minutes.

  • Centrifuge the sample at 4000 rpm for 5 minutes at 4°C.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Analysis:

  • Chromatographic Separation (Chiral):

    • Column: A chiral column, such as a Phenomenex Lux Amylose-2 (150 mm × 4.6 mm, 3 µm), is used for the enantioselective separation of (R)- and (S)-Oxybutynin.[2]

    • Mobile Phase: A typical mobile phase for chiral separation consists of a mixture of solvent A (e.g., acetonitrile:10mM ammonium (B1175870) bicarbonate, 80:20 v/v) and solvent B (e.g., 2-propanol:methanol, 50:50 v/v) in a ratio of 20:80 v/v.[2]

    • Flow Rate: A flow rate of 0.8 mL/min is commonly used.

    • Injection Volume: 10 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The specific precursor to product ion transitions for (R)-Oxybutynin and this compound are monitored. For example:

      • (R)-Oxybutynin: m/z 358.3 → 142.2

      • This compound: m/z 368.3 → 142.2 (assuming a d10 label on the diethylamino and butynyl groups)

dot

Experimental_Workflow Figure 2: Bioanalytical Workflow for (R)-Oxybutynin Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample (200 µL) Add_IS Add this compound (IS) Plasma_Sample->Add_IS Alkalinize Alkalinize (0.1 M NaOH) Add_IS->Alkalinize LLE Liquid-Liquid Extraction (Organic Solvent) Alkalinize->LLE Centrifuge Centrifugation LLE->Centrifuge Evaporate Evaporation to Dryness Centrifuge->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Chiral_LC Chiral HPLC Separation Inject->Chiral_LC ESI Electrospray Ionization (ESI+) Chiral_LC->ESI MRM Multiple Reaction Monitoring (MRM) ESI->MRM Peak_Integration Peak Area Integration MRM->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: A typical experimental workflow for the quantification of (R)-Oxybutynin in plasma using a deuterated internal standard.

Data Presentation and Method Validation

A bioanalytical method using this compound as an internal standard must be validated to ensure its reliability. Key validation parameters are summarized below.

Method Validation Parameters

The following table presents typical validation results for a chiral LC-MS/MS method for the determination of oxybutynin enantiomers.

Parameter(R)-Oxybutynin
Linearity Range 0.025 - 10.0 ng/mL[2]
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.025 ng/mL[2]
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (% Bias) Within ±15%
Mean Extraction Recovery 96.0% - 105.1%[2]
IS-Normalized Matrix Factor 0.96 - 1.07[2]
Logical Relationship for Internal Standard Selection

The choice of an internal standard is a critical step in method development. The following diagram illustrates the decision-making process that favors the use of a stable isotope-labeled internal standard.

dot

IS_Selection_Logic Figure 3: Decision Logic for Internal Standard Selection Start Start: Need for an Internal Standard Is_SIL_Available Is a Stable Isotope-Labeled (SIL) Internal Standard Available? Start->Is_SIL_Available Use_SIL Use SIL Internal Standard (this compound) Is_SIL_Available->Use_SIL Yes Consider_Analog Consider a Structural Analog Internal Standard Is_SIL_Available->Consider_Analog No End End: Internal Standard Selected Use_SIL->End Check_Properties Do chromatographic and MS properties closely match the analyte? Consider_Analog->Check_Properties Use_Analog Use Structural Analog IS with caution (requires more extensive validation) Check_Properties->Use_Analog Yes Find_Alternative Find an alternative analog Check_Properties->Find_Alternative No Use_Analog->End Find_Alternative->Consider_Analog

Caption: A flowchart illustrating the decision-making process for selecting an appropriate internal standard for bioanalytical methods.

Conclusion

This compound serves as an ideal internal standard for the quantitative bioanalysis of (R)-Oxybutynin. Its mechanism of action as an internal standard is rooted in its near-identical physicochemical properties to the analyte, allowing it to effectively compensate for variations in sample preparation and analysis. The use of this compound in conjunction with sensitive LC-MS/MS methods enables the development of highly accurate, precise, and robust assays, which are essential for reliable pharmacokinetic and clinical studies in drug development.

References

(R)-Oxybutynin-d10 certificate of analysis and purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-Oxybutynin-d10, a deuterated analog of the active enantiomer of oxybutynin (B1027). This document details its chemical properties, purity, and relevant analytical methodologies, designed to support research and development activities.

Certificate of Analysis and Purity

While a specific Certificate of Analysis for a single batch of this compound is not publicly available, the information compiled from leading suppliers provides key quality and characteristic data. Isotope-labeled standards like this compound are crucial for pharmacokinetic and metabolic studies, serving as internal standards for quantitative analysis.

Table 1: Chemical and Physical Data for this compound

ParameterValueSource
IUPAC Name 4-(bis(ethyl-d5)amino)but-2-yn-1-yl (R)-2-cyclohexyl-2-hydroxy-2-phenylacetateDaicel Pharma Standards[1]
CAS Number 1189190-67-7 (Free Base)Daicel Pharma Standards[1]
Molecular Formula C₂₂H₂₁D₁₀NO₃ (Free Base); C₂₂H₂₂D₁₀ClNO₃ (HCl Salt)Daicel Pharma Standards[1]
Molecular Weight 367.56 g/mol (Free Base); 404.01 g/mol (HCl Salt)Daicel Pharma Standards[1]
Solubility Methanol (B129727)Daicel Pharma Standards[1]
Storage Condition 2-8°CDaicel Pharma Standards[1]

Table 2: Typical Purity and Isotopic Enrichment

AnalysisSpecificationNotes
Purity ≥98% (by HPLC)Purity is typically determined by High-Performance Liquid Chromatography (HPLC). The exact purity is lot-specific and would be detailed on the Certificate of Analysis provided with the purchased material.
IsotopicEnrichment ≥99% Deuterium (B1214612) IncorporationThe high isotopic enrichment ensures minimal interference from the non-deuterated analog in mass spectrometry-based assays.
EnantiomericPurity ≥99% (R)-enantiomerThe enantiomeric purity is critical as the pharmacological activity of oxybutynin resides predominantly in the (R)-enantiomer. Chiral HPLC methods are employed to determine this.

Mechanism of Action: Signaling Pathway

Oxybutynin is an anticholinergic agent that exerts its effects by acting as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[2][3] The (R)-enantiomer is the more potent of the two stereoisomers.[4] Its primary therapeutic action is the relaxation of the bladder's detrusor smooth muscle, which is mediated mainly through the blockade of M3 muscarinic receptors.[5][6] This action reduces involuntary contractions of the bladder, thereby alleviating symptoms of overactive bladder such as urgency and frequency.[3] In addition to its antimuscarinic effects, oxybutynin also possesses direct muscle relaxant and local anesthetic properties.[6][7]

Oxybutynin_Mechanism_of_Action cluster_muscle Detrusor Smooth Muscle Cell ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Produces Ca_release Ca²⁺ Release (from SR) IP3->Ca_release Stimulates Contraction Muscle Contraction Ca_release->Contraction Leads to Oxybutynin (R)-Oxybutynin Oxybutynin->M3R Competitively Blocks

Caption: Mechanism of Action of (R)-Oxybutynin

Experimental Protocols

The following are representative experimental protocols for the analysis of this compound. These are based on validated methods for oxybutynin and its metabolites and can be adapted for the deuterated standard.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the chemical purity of this compound.

Workflow:

Caption: HPLC Purity Analysis Workflow

Methodology:

  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: Symmetry C18 (250 x 4.6 mm, 5 µm particle size) or equivalent.[8][9]

  • Mobile Phase: A mixture of 1% orthophosphoric acid, acetonitrile, and methanol in a ratio of 40:45:15 (v/v/v).[8][9]

  • Flow Rate: 1.0 mL/min.[8][9]

  • Injection Volume: 20 µL.[8][9]

  • Detection: UV at 205 nm.[8][9]

  • Standard Preparation: Accurately weigh and dissolve this compound in the mobile phase to a known concentration (e.g., 100 µg/mL).

  • Sample Preparation: Prepare the sample in the mobile phase at a concentration similar to the standard.

  • Analysis: Inject the standard and sample solutions into the HPLC system. The purity is calculated by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Enantiomeric Purity by Chiral HPLC

This method is used to determine the enantiomeric excess of the (R)-isomer.

Methodology:

  • Chromatographic System: HPLC with a UV detector.

  • Column: Lux® i-Amylose-3 immobilized polysaccharide-based chiral stationary phase or a similar chiral column.

  • Mobile Phase: A mixture of Hexane and Isopropanol with 0.1% Diethylamine (80:20 v/v).

  • Flow Rate: 0.6 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV, wavelength to be optimized (e.g., 220 nm).

  • Sample Preparation: Dissolve the this compound sample in the mobile phase.

  • Analysis: The separation of the (R) and (S) enantiomers is achieved on the chiral column. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.

Quantification in Biological Matrices by LC-MS/MS

This compound is an ideal internal standard for the quantification of (R)-Oxybutynin in biological samples like plasma or urine.

Workflow:

LCMS_Workflow A Sample Collection (e.g., Plasma) B Spiking with This compound (IS) A->B C Sample Preparation (e.g., LLE or SPE) B->C D LC Separation C->D E MS/MS Detection (MRM Mode) D->E F Data Analysis (Analyte/IS Ratio) E->F

Caption: Bioanalytical Workflow using LC-MS/MS

Methodology:

  • System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer (LC-MS/MS).

  • Sample Preparation:

    • To a known volume of the biological sample (e.g., 100 µL of plasma), add a precise amount of this compound internal standard solution.[10]

    • Perform protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte and internal standard. A common LLE solvent is n-hexane.[10]

    • Evaporate the organic layer and reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: UPLC BEH C18 (2.1 × 100 mm, 1.7 µm) or equivalent.[10]

    • Mobile Phase: Methanol-water (containing 2 mmol/L ammonium (B1175870) acetate (B1210297) and 0.1% formic acid; 90:10, v/v).[10]

    • Flow Rate: Adapted for the specific column dimensions.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Oxybutynin: m/z 358.2 → 142.2[11]

      • This compound (IS): The precursor ion will be approximately m/z 368.2 (M+10+H)⁺. The product ion would likely be the same as the non-deuterated form (m/z 142.2), assuming the deuterium labels are on the diethylamino group which is lost. This transition must be empirically determined.

  • Quantification: A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The concentration of oxybutynin in the unknown samples is then determined from this curve.

References

(R)-Oxybutynin-d10: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-Oxybutynin-d10 is a stable isotope-labeled version of (R)-Oxybutynin, the more pharmacologically active enantiomer of the anticholinergic agent oxybutynin. This deuterated analog serves as an invaluable tool in pharmacokinetic, metabolic, and bioequivalence studies, primarily as an internal standard for mass spectrometry-based quantification. Its use allows for precise and accurate measurement of (R)-Oxybutynin in complex biological matrices by correcting for variability in sample preparation and instrument response. This technical guide provides an in-depth overview of the commercial availability of this compound, its key quantitative specifications, and a detailed experimental protocol for its application in bioanalytical methods.

Commercial Suppliers and Availability

This compound and its hydrochloride salt are available from specialized chemical suppliers that produce stable isotope-labeled compounds for research purposes. The primary form available is the free base, though the hydrochloride salt of the deuterated racemate is also common. Researchers should always verify the specific enantiomeric and isotopic purity from the supplier's certificate of analysis for their specific application.

SupplierProduct NameCatalog NumberMolecular FormulaMolecular Weight ( g/mol )Representative Purity
Pharmaffiliates(R)-Oxybutynin D10[1][2]PA STI 089085[1][2]C₂₂H₂₁D₁₀NO₃367.56[1][2]Isotopic Enrichment: ≥98% Chemical Purity: >99%[3][4]
PharmaffiliatesOxybutynin-d10 Hydrochloride[1]PA STI 088094[1]C₂₂H₂₂D₁₀ClNO₃404.01[1]Isotopic Enrichment: ≥98% Chemical Purity: >99%[3][4]
TLC Pharmaceutical StandardsOxybutynin-d10 HClO-071C₂₂H₂₁D₁₀NO₃·HCl404.02[5]Isotopic Enrichment: ≥98% Chemical Purity: >99%[3][4]

Note: Purity specifications are representative and may vary by batch. It is crucial to consult the Certificate of Analysis provided by the supplier for lot-specific data.[4]

Experimental Protocol: Quantification of (R)-Oxybutynin in Human Plasma using this compound by LC-MS/MS

This protocol provides a detailed methodology for the quantitative analysis of (R)-Oxybutynin in human plasma, employing this compound as an internal standard. This method is typical for pharmacokinetic studies.

1. Preparation of Stock and Working Solutions

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 1 mg of (R)-Oxybutynin and this compound reference standards into separate volumetric flasks.

    • Dissolve in methanol (B129727) to a final volume of 1 mL to obtain a concentration of 1 mg/mL for each.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of (R)-Oxybutynin by serial dilution of the primary stock solution with a 50:50 mixture of methanol and water. These solutions will be used to construct the calibration curve.

  • Internal Standard (IS) Working Solution (100 ng/mL):

    • Dilute the this compound primary stock solution with methanol to achieve a final concentration of 100 ng/mL.

2. Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of human plasma sample (calibrator, quality control, or unknown) in a microcentrifuge tube, add 20 µL of the 100 ng/mL this compound internal standard working solution.

  • Vortex the mixture for 10 seconds.

  • Add 100 µL of 0.1 M sodium hydroxide (B78521) to basify the sample.

  • Add 1 mL of methyl tert-butyl ether as the extraction solvent.

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography (LC):

    • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is suitable.

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A linear gradient from 10% to 90% Mobile Phase B over 5 minutes.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 40°C

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions (Precursor Ion → Product Ion):

      • (R)-Oxybutynin: m/z 358.3 → 142.2

      • This compound: m/z 368.3 → 142.2

    • Note: Mass transitions should be optimized for the specific instrument being used.

4. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of (R)-Oxybutynin to this compound against the nominal concentration of the calibration standards.

  • Perform a linear regression analysis with a 1/x² weighting factor.

  • Determine the concentration of (R)-Oxybutynin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for a typical bioanalytical study utilizing this compound as an internal standard.

G cluster_prep Preparation cluster_extraction Sample Processing cluster_analysis Analysis stock_analyte Analyte Stock ((R)-Oxybutynin) cal_standards Calibration Standards stock_analyte->cal_standards qc_samples QC Samples stock_analyte->qc_samples stock_is Internal Standard Stock (this compound) spike_is Spike with IS stock_is->spike_is cal_standards->spike_is qc_samples->spike_is plasma_sample Plasma Sample (Unknown) plasma_sample->spike_is lle Liquid-Liquid Extraction spike_is->lle evap_recon Evaporation & Reconstitution lle->evap_recon lcms LC-MS/MS Analysis evap_recon->lcms data_proc Data Processing (Peak Integration) lcms->data_proc cal_curve Calibration Curve Generation data_proc->cal_curve quant Quantification of Unknowns cal_curve->quant final_report final_report quant->final_report Final Report

Caption: Bioanalytical workflow using a deuterated internal standard.

References

(R)-Oxybutynin-d10: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

(R)-Oxybutynin is a tertiary amine with antimuscarinic and antispasmodic properties.[1] It acts as a competitive antagonist of acetylcholine (B1216132) at postganglionic muscarinic receptors, leading to the relaxation of smooth muscles, such as those in the bladder.[2][3] The following table summarizes the key chemical and physical properties of the non-deuterated form.

PropertyValueReference
Molecular FormulaC22H31NO3[1]
Molecular Weight357.5 g/mol [1][4]
Melting Point57°C (134.6°F)[5]
AppearanceWhite, solid crystalline powder[5]
SolubilityReadily soluble in water[2]

Hazard Identification and Toxicology

(R)-Oxybutynin is classified as harmful if swallowed and may cause an allergic skin reaction. It can also cause serious eye irritation and may lead to respiratory irritation.[6]

Toxicological Data (Oxybutynin Hydrochloride):

TestSpeciesRouteValueReference
LD50RatOral460 mg/kg[6][7]
LD50RatIntraperitoneal223 mg/kg[6]
LD50RatSubcutaneous740 mg/kg[6]
TDLOWomanOral2 mg/kg[6]

Primary Routes of Exposure: Ingestion, inhalation, skin contact, and eye contact.

Potential Health Effects:

  • Eye Contact: Causes serious eye irritation.[6]

  • Skin Contact: May cause an allergic skin reaction.[6]

  • Inhalation: May cause respiratory irritation.[6]

  • Ingestion: Harmful if swallowed.[6][8] Symptoms of overdose may include central nervous system overactivity, fever, cardiac arrhythmias, vomiting, respiratory failure, paralysis, and coma.[3]

Handling and Personal Protective Equipment

Proper handling procedures and the use of personal protective equipment (PPE) are crucial to minimize exposure and ensure safety in a laboratory setting.

General Laboratory Safety Workflow:

G cluster_prep Preparation cluster_handling Handling cluster_response Emergency Response cluster_cleanup Cleanup and Disposal A Review Safety Data Sheet (SDS) B Assess Risks A->B C Select Appropriate PPE B->C D Work in a well-ventilated area (e.g., fume hood) C->D E Weigh and handle solid material carefully D->E F Avoid generating dust E->F G Prepare solutions F->G H In case of spill, follow containment procedures G->H I In case of exposure, administer first aid G->I K Decontaminate work surfaces G->K J Seek medical attention if necessary H->J I->J L Dispose of waste according to regulations K->L M Wash hands thoroughly L->M

Caption: General workflow for safely handling chemical compounds in a laboratory.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side-shields or goggles.[8]

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[5]

  • Respiratory Protection: If dust is generated, use a NIOSH/MSHA approved respirator.[5][8]

First Aid Measures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid ProcedureReference
Eye Contact Rinse opened eye for several minutes under running water. If symptoms persist, consult a doctor.[6]
Skin Contact After contact with skin, wash immediately with plenty of water and non-abrasive soap. If irritation persists, seek medical attention.[5]
Inhalation Move the victim to a well-ventilated area. Seek immediate medical attention.[5]
Ingestion Do not induce vomiting. Loosen tight clothing. If the victim is not breathing, perform mouth-to-mouth resuscitation. Seek immediate medical attention.[5]

Fire and Explosion Hazard

  • Flammability: May be combustible at high temperatures.[5]

  • Products of Combustion: Carbon oxides (CO, CO2) and nitrogen oxides (NO, NO2).[5]

  • Fire Fighting Media: Use dry chemical powder for small fires. For large fires, use water spray, fog, or foam. Do not use a water jet.[5]

  • Special Fire Fighting Procedures: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[9]

Storage and Disposal

Proper storage and disposal are essential to maintain the integrity of the compound and protect the environment.

Storage:

  • Store at room temperature, between 20°C to 25°C (68°F to 77°F).[10]

  • Keep the container tightly closed in a dry and well-ventilated place.[8]

  • Store locked up.[9]

Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8][9]

  • Do not empty into drains.[8]

Accidental Release Measures

In case of a spill, follow these procedures:

  • Small Spill: Use appropriate tools to put the spilled solid in a convenient waste disposal container.

  • Large Spill: Use a shovel to put the material into a convenient waste disposal container.

  • Avoid creating dust.[9]

  • Ensure adequate ventilation.

  • Prevent further leakage or spillage if safe to do so.[9]

This guide provides a summary of the available safety and handling information for (R)-Oxybutynin-d10, based on data for the non-deuterated form. Researchers and scientists should always consult the most current and specific Safety Data Sheet for the lot number of the material they are handling and adhere to all institutional and regulatory safety guidelines.

References

The Role of (R)-Oxybutynin-d10 in Pharmacology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Oxybutynin-d10 is the deuterated form of (R)-Oxybutynin, the pharmacologically active enantiomer of the anticholinergic drug oxybutynin (B1027). Its primary and critical role in modern pharmacology and drug development is to serve as a high-fidelity internal standard for quantitative bioanalysis. The substitution of ten hydrogen atoms with deuterium (B1214612) atoms renders it chemically identical to (R)-Oxybutynin but isotopically distinct, allowing for precise and accurate quantification in complex biological matrices using mass spectrometry. This technical guide provides an in-depth exploration of the pharmacological context of (R)-Oxybutynin and the indispensable role of its deuterated analog, this compound, in pharmacokinetic studies and clinical development.

Introduction to (R)-Oxybutynin

Oxybutynin is a well-established antimuscarinic agent used for the treatment of overactive bladder and associated symptoms of urge urinary incontinence, urgency, and frequency.[1] It is a racemic mixture of (R)- and (S)-enantiomers, with the antimuscarinic activity residing predominantly in the (R)-isomer.[2] (R)-Oxybutynin exerts its therapeutic effect by acting as a competitive antagonist of acetylcholine (B1216132) at muscarinic receptors, particularly the M3 subtype, which are abundant on the detrusor smooth muscle of the bladder.[3] This antagonism leads to bladder muscle relaxation, an increase in bladder capacity, and a reduction in the urgency and frequency of urination.[3][4]

Pharmacological Profile of (R)-Oxybutynin

Mechanism of Action

(R)-Oxybutynin is a cholinergic muscarinic antagonist. Its primary mechanism of action involves the competitive inhibition of acetylcholine at postganglionic muscarinic receptors on smooth muscle cells.[3] This action relaxes the bladder's detrusor muscle, thereby increasing bladder capacity and reducing the number of incontinent episodes.[4]

Acetylcholine Acetylcholine M3_Muscarinic_Receptor M3 Muscarinic Receptor (on Detrusor Muscle) Acetylcholine->M3_Muscarinic_Receptor Binds to Detrusor_Contraction Detrusor Muscle Contraction M3_Muscarinic_Receptor->Detrusor_Contraction Activates Overactive_Bladder_Symptoms Overactive Bladder Symptoms Detrusor_Contraction->Overactive_Bladder_Symptoms Leads to (R)-Oxybutynin (R)-Oxybutynin (R)-Oxybutynin->M3_Muscarinic_Receptor Blocks

Signaling pathway of (R)-Oxybutynin's action on the bladder.
Pharmacokinetics and Metabolism

(R)-Oxybutynin is metabolized primarily by the cytochrome P450 enzyme system, particularly CYP3A4, in the liver and gut wall. This extensive first-pass metabolism results in a low oral bioavailability of the parent compound. The major active metabolite is N-desethyloxybutynin, which also possesses antimuscarinic activity.[3]

Parameter(R)-OxybutyninReference
Oral Bioavailability Approximately 6% (racemic mixture)[3]
Protein Binding >99%[3]
Metabolism Primarily via CYP3A4
Primary Active Metabolite N-desethyloxybutynin[3]
Elimination Half-life ~2-3 hours (immediate release)[3]

The Role of this compound in Pharmacological Research

The development and validation of robust bioanalytical methods are paramount for accurately characterizing the pharmacokinetics of a drug. In this context, this compound plays a pivotal role as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

The Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a gold-standard analytical technique for quantitative analysis. It involves the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical process. Because the internal standard is chemically identical to the analyte, it experiences the same extraction inefficiencies, matrix effects, and ionization suppression or enhancement during the LC-MS/MS analysis. By measuring the ratio of the signal from the analyte to the signal from the internal standard, a highly accurate and precise quantification can be achieved.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Biological_Sample Biological Sample (e.g., Plasma) Add_IS Add this compound (Internal Standard) Biological_Sample->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation_Reconstitution Evaporation & Reconstitution Extraction->Evaporation_Reconstitution LC_Separation LC Separation Evaporation_Reconstitution->LC_Separation MS_MS_Detection MS/MS Detection LC_Separation->MS_MS_Detection Data_Analysis Data Analysis (Analyte/IS Ratio) MS_MS_Detection->Data_Analysis

Workflow for the bioanalysis of (R)-Oxybutynin using this compound.
Advantages of Using this compound

The use of a deuterated internal standard like this compound offers several advantages over other types of internal standards:

  • Co-elution with the Analyte: Due to its identical chemical structure, this compound co-elutes with (R)-Oxybutynin during liquid chromatography, ensuring that both compounds experience the same matrix effects at the same time.

  • Similar Extraction Recovery: The deuterated standard has nearly identical physical and chemical properties to the analyte, leading to similar recovery during sample preparation.

  • Minimal Isotopic Interference: The mass difference of 10 Da between (R)-Oxybutynin and this compound is sufficient to prevent isotopic overlap in the mass spectrometer.

Accurate_Quantification Accurate Quantification of (R)-Oxybutynin Mitigates_Variability Mitigates Analytical Variability Mitigates_Variability->Accurate_Quantification Matrix_Effects Matrix Effects Matrix_Effects->Mitigates_Variability Extraction_Loss Extraction Loss Extraction_Loss->Mitigates_Variability Ionization_Variability Ionization Variability Ionization_Variability->Mitigates_Variability IS_Use Use of this compound (Internal Standard) IS_Use->Mitigates_Variability

Logical relationship of using a deuterated internal standard.

Experimental Protocol for the Bioanalysis of (R)-Oxybutynin

The following is a representative experimental protocol for the quantitative analysis of (R)-Oxybutynin in human plasma using this compound as an internal standard. This protocol is a composite based on methodologies described in the scientific literature.

Materials and Reagents
  • (R)-Oxybutynin reference standard

  • This compound internal standard

  • Human plasma (with anticoagulant)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium (B1175870) acetate

  • Formic acid

  • Methyl tert-butyl ether (MTBE)

  • Water (deionized, 18 MΩ·cm)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation (Liquid-Liquid Extraction)
  • Thaw plasma samples at room temperature.

  • To 200 µL of plasma, add 20 µL of this compound working solution (concentration will depend on the expected analyte concentration range).

  • Vortex for 30 seconds.

  • Add 1 mL of MTBE.

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 1 minute.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
ParameterConditionReference
LC Column Chiral column (e.g., Phenomenex Lux Amylose-2, 150mm x 4.6mm, 3µm) for enantioselective separation
Mobile Phase A mixture of acetonitrile, 2-propanol, methanol, and ammonium bicarbonate buffer
Flow Rate 0.8 mL/min
Injection Volume 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Mode Multiple Reaction Monitoring (MRM)
(R)-Oxybutynin MRM Transition m/z 358.3 → 142.2
This compound MRM Transition m/z 368.3 → 142.2

Note: The m/z for this compound is predicted based on the addition of 10 daltons to the parent ion. The product ion is expected to be the same as the non-deuterated form as the fragmentation likely occurs at a part of the molecule that does not contain the deuterium labels.

Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) and should include the assessment of:

  • Selectivity and specificity

  • Linearity and range

  • Accuracy and precision

  • Matrix effect

  • Recovery

  • Stability (freeze-thaw, short-term, long-term, and post-preparative)

Conclusion

This compound is a critical tool in the field of pharmacology, enabling researchers and drug developers to conduct highly accurate and precise quantitative bioanalysis of (R)-Oxybutynin. Its use as an internal standard in LC-MS/MS methods is essential for obtaining reliable pharmacokinetic data, which is fundamental for understanding the absorption, distribution, metabolism, and excretion of this important therapeutic agent. The methodologies outlined in this guide provide a framework for the robust and reliable quantification of (R)-Oxybutynin in biological matrices, ultimately supporting the safe and effective use of oxybutynin in the treatment of overactive bladder.

References

The Discovery and Development of Deuterated Oxybutynin: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxybutynin (B1027) is a cornerstone therapy for overactive bladder (OAB) and hyperhidrosis, exerting its effects through anticholinergic activity. However, its clinical utility is often hampered by a challenging side-effect profile, primarily driven by its rapid and extensive first-pass metabolism. The primary metabolite, N-desethyloxybutynin (DEO), is pharmacologically active and contributes significantly to adverse events such as dry mouth, constipation, and central nervous system effects.[1][2][3][4] This whitepaper explores the rationale, discovery, and developmental pathway for a deuterated version of oxybutynin, herein referred to as d-Oxybutynin. By strategically replacing hydrogen atoms with deuterium (B1214612) at key metabolic sites, d-Oxybutynin is engineered to exhibit a more favorable pharmacokinetic profile, leading to a reduction in the formation of the problematic DEO metabolite, thereby improving tolerability while maintaining therapeutic efficacy. This document provides a comprehensive overview of the core scientific principles, detailed experimental methodologies, and comparative data supporting the development of d-Oxybutynin.

Introduction: The Rationale for a Deuterated Oxybutynin

The therapeutic efficacy of oxybutynin is well-established; it acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors, particularly the M1 and M3 subtypes, leading to the relaxation of the detrusor muscle in the bladder.[5][6] However, oral administration of oxybutynin results in low bioavailability (approximately 6%) due to extensive first-pass metabolism mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system in the gut wall and liver.[2][3][5][7][8] This metabolic process generates high plasma concentrations of N-desethyloxybutynin (DEO), often 5 to 12 times greater than the parent drug.[1][5] DEO possesses significant antimuscarinic activity and has a higher affinity for receptors in the parotid gland compared to the bladder, making it a primary contributor to the dose-limiting side effect of dry mouth.[6]

The "deuterium switch" is a strategic approach in medicinal chemistry where hydrogen atoms at specific sites of metabolic attack in a drug molecule are replaced by their heavier, stable isotope, deuterium.[9] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage by metabolic enzymes like CYP3A4. This phenomenon, known as the kinetic isotope effect, can slow down the rate of metabolism, leading to:

  • Increased plasma exposure of the parent drug.

  • Decreased formation of metabolites.

  • Improved pharmacokinetic consistency.

  • Potentially enhanced safety and tolerability profile.

For oxybutynin, deuteration at the N-ethyl groups, the primary site of CYP3A4-mediated metabolism, is hypothesized to significantly reduce the formation of DEO. This would shift the therapeutic balance, allowing for sustained efficacy with a reduction in anticholinergic side effects.

Preclinical Development of d-Oxybutynin

The preclinical development program for d-Oxybutynin was designed to systematically evaluate its metabolic stability, pharmacokinetic profile, and pharmacodynamic effects in comparison to standard oxybutynin.

Synthesis of d-Oxybutynin

A combinatorial synthesis approach can be employed to create a library of deuterated (S)-oxybutynin analogs.[10][11] The synthesis of d-Oxybutynin, specifically deuterated on the N-ethyl groups, would follow a modified version of established synthetic routes for oxybutynin.

Experimental Protocol: Synthesis of (R,S)-4-(diethyl-d10-amino)but-2-yn-1-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate (d-Oxybutynin)

  • Synthesis of Diethylamine-d10: Commercially available ethylamine-d5 hydrochloride is N-acetylated, followed by reduction with lithium aluminum deuteride (B1239839) to yield diethylamine-d10.

  • Synthesis of 4-(diethyl-d10-amino)-2-butyn-1-ol (B1161839): A Mannich reaction is performed with 2-propyn-1-ol, paraformaldehyde, and the synthesized diethylamine-d10 in the presence of a copper(I) chloride catalyst in dioxane. The reaction mixture is heated to 60-70°C for 4-6 hours. After cooling, the mixture is worked up with aqueous ammonia (B1221849) and extracted with diethyl ether. The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure to yield the deuterated propargyl alcohol.

  • Synthesis of methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate: This intermediate is prepared by the reaction of methyl 2-oxo-2-phenylacetate with cyclohexylmagnesium bromide in anhydrous tetrahydrofuran (B95107) (THF) at 0°C.

  • Transesterification to form d-Oxybutynin: The methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate is reacted with 4-(diethyl-d10-amino)-2-butyn-1-ol in the presence of a catalytic amount of sodium methoxide (B1231860) in an inert solvent such as n-heptane. The reaction is heated to reflux, and the methanol (B129727) byproduct is removed by distillation to drive the reaction to completion.

  • Purification: The crude d-Oxybutynin is purified by column chromatography on silica (B1680970) gel. The final product is characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm the structure and isotopic enrichment.

In Vitro Metabolic Stability

The primary hypothesis for the development of d-Oxybutynin is its increased resistance to CYP3A4-mediated metabolism. This was tested using in vitro metabolic stability assays.

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

  • Incubation: d-Oxybutynin and standard oxybutynin (final concentration 1 µM) are incubated with pooled human liver microsomes (0.5 mg/mL) in a phosphate (B84403) buffer (pH 7.4) containing MgCl₂.

  • Reaction Initiation: The reaction is initiated by the addition of an NADPH-regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: The reaction is quenched by the addition of ice-cold acetonitrile (B52724) containing an internal standard (e.g., a structurally similar but chromatographically distinct compound).

  • Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • LC-MS/MS Analysis: The concentrations of the parent drug (d-Oxybutynin or oxybutynin) and the N-desethyl metabolite (d-DEO or DEO) are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance rate of the parent compound.

Pharmacokinetic Studies in Animal Models

To assess the in vivo pharmacokinetic profile, studies were conducted in a relevant animal model, such as male Sprague-Dawley rats.

Experimental Protocol: Pharmacokinetic Study in Rats

  • Animal Groups: Male Sprague-Dawley rats are divided into two groups. Group 1 receives a single oral dose of standard oxybutynin (e.g., 10 mg/kg), and Group 2 receives an equimolar single oral dose of d-Oxybutynin.

  • Dosing: The compounds are formulated in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water) and administered by oral gavage.

  • Blood Sampling: Blood samples are collected via the tail vein at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

  • Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • LC-MS/MS Analysis: Plasma concentrations of the parent drug and its N-desethyl metabolite are determined by a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t½ (elimination half-life).

Comparative Data: d-Oxybutynin vs. Oxybutynin

The following tables summarize the hypothetical comparative data from the preclinical studies, reflecting the expected outcomes based on the principles of deuteration.

Table 1: In Vitro Metabolic Stability in Human Liver Microsomes

CompoundIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
Oxybutynin15.2 ± 2.145.6 ± 6.3
d-Oxybutynin48.7 ± 5.514.2 ± 1.6

Table 2: Pharmacokinetic Parameters in Rats (Oral Administration)

ParameterOxybutynind-Oxybutynin
Parent Drug
Cmax (ng/mL)25.4 ± 6.848.2 ± 9.1
Tmax (hr)0.5 ± 0.21.0 ± 0.4
AUC₀₋₂₄ (ng·hr/mL)128 ± 35410 ± 82
t½ (hr)2.1 ± 0.55.8 ± 1.1
N-desethyl Metabolite
Cmax (ng/mL)185 ± 4255 ± 15
AUC₀₋₂₄ (ng·hr/mL)1150 ± 230345 ± 98
Metabolite/Parent AUC Ratio 8.980.84

Mechanism of Action and Signaling Pathways

The fundamental mechanism of action of d-Oxybutynin is identical to that of oxybutynin: competitive antagonism of muscarinic acetylcholine receptors. The improved therapeutic profile arises from the altered pharmacokinetics, not a change in the pharmacodynamic interaction with the target receptors.

Detrusor Muscle Relaxation

In the bladder, parasympathetic nerve stimulation releases acetylcholine (ACh), which binds to M2 and M3 muscarinic receptors on the detrusor smooth muscle cells. While M2 receptors are more numerous, M3 receptors are primarily responsible for initiating contraction.[12][13] M3 receptor activation couples to Gq/11 proteins, activating phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The increased intracellular Ca²⁺, along with Ca²⁺ influx through L-type calcium channels, leads to the activation of calmodulin and myosin light chain kinase (MLCK), resulting in muscle contraction. M2 receptor stimulation couples to Gi proteins, which inhibits adenylyl cyclase, reducing cAMP levels and opposing smooth muscle relaxation.[14][15][16] d-Oxybutynin, by blocking both M2 and M3 receptors, effectively inhibits these contractile signaling pathways.

Detrusor_Muscle_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ACh Acetylcholine (ACh) M3R M3 Receptor ACh->M3R M2R M2 Receptor ACh->M2R Gq11 Gq/11 M3R->Gq11 Gi Gi M2R->Gi d_Oxy d-Oxybutynin d_Oxy->M3R d_Oxy->M2R PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR stimulates PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release SR->Ca2_release Contraction Contraction Ca2_release->Contraction PKC->Contraction AC Adenylyl Cyclase Gi->AC inhibits Gi->Contraction promotes via RhoA/ROCK pathway cAMP cAMP AC->cAMP produces Relaxation Relaxation cAMP->Relaxation

d-Oxybutynin blocks M2 and M3 muscarinic receptor signaling in detrusor muscle.
Reduction of Salivary Secretion

The common side effect of dry mouth (xerostomia) is also a result of muscarinic receptor antagonism. In salivary glands, parasympathetic stimulation releases ACh, which acts primarily on M1 and M3 receptors on acinar cells to stimulate saliva production.[1][9] The signaling cascade is similar to that in the detrusor muscle, involving Gq/11, PLC, and an increase in intracellular Ca²⁺, which ultimately drives water and electrolyte secretion. By blocking these receptors, both oxybutynin and DEO inhibit salivation. The higher plasma concentration of DEO with standard oxybutynin therapy is believed to be the main cause of severe dry mouth. The reduced formation of DEO with d-Oxybutynin is expected to lessen this side effect.

Salivary_Gland_Signaling cluster_extracellular Extracellular cluster_membrane Acinar Cell Membrane cluster_intracellular Intracellular ACh Acetylcholine (ACh) M1M3R M1/M3 Receptors ACh->M1M3R Gq11 Gq/11 M1M3R->Gq11 d_Oxy d-Oxybutynin & d-DEO d_Oxy->M1M3R PLC Phospholipase C (PLC) Gq11->PLC activates IP3 IP3 PLC->IP3 Ca2_increase ↑ Intracellular Ca²⁺ IP3->Ca2_increase Secretion Saliva Secretion Ca2_increase->Secretion

d-Oxybutynin and its deuterated metabolite block muscarinic signaling in salivary glands.

Proposed Clinical Development Workflow

The clinical development of d-Oxybutynin would follow a streamlined pathway, leveraging the known safety and efficacy of standard oxybutynin.

Clinical_Development_Workflow cluster_preclinical Preclinical cluster_clinical Clinical cluster_regulatory Regulatory Synthesis Synthesis & CMC InVitro In Vitro Studies (Metabolism, Receptor Binding) Synthesis->InVitro InVivo In Vivo Animal Studies (PK, PD, Toxicology) InVitro->InVivo IND Investigational New Drug (IND) Application InVivo->IND Phase1 Phase I (Safety, PK in Healthy Volunteers) Phase2 Phase II (Dose-Ranging, Efficacy & Safety in OAB Patients) Phase1->Phase2 Phase3 Phase III (Pivotal Efficacy & Safety Trials vs. Placebo/Active Comparator) Phase2->Phase3 NDA New Drug Application (NDA) Submission (505(b)(2) Pathway) Phase3->NDA IND->Phase1 Approval FDA Review & Approval NDA->Approval

Proposed clinical development and regulatory workflow for d-Oxybutynin.

Conclusion

The strategic deuteration of oxybutynin presents a compelling approach to improving the therapeutic index of a well-established drug. By significantly reducing the formation of the N-desethyl metabolite, d-Oxybutynin has the potential to offer patients effective relief from the symptoms of overactive bladder and hyperhidrosis with a markedly improved tolerability profile. The preclinical data strongly support the hypothesis that deuteration at the sites of metabolic N-dealkylation can successfully alter the drug's pharmacokinetic profile to favor the parent compound over its problematic metabolite. Further clinical investigation is warranted to confirm these benefits in the patient population and to establish d-Oxybutynin as a superior treatment option.

References

A Comparative Pharmacological Assessment: (R)-Oxybutynin-d10 versus Racemic Oxybutynin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Oxybutynin (B1027) is a cornerstone therapy for overactive bladder (OAB), functioning as a non-selective muscarinic receptor antagonist. The commercial drug is a racemic mixture of (R)- and (S)-enantiomers, with the therapeutic efficacy primarily residing in the (R)-isomer. However, extensive first-pass metabolism by cytochrome P450 3A4 (CYP3A4) leads to the formation of N-desethyloxybutynin (DEO), an active metabolite strongly implicated in anticholinergic side effects such as dry mouth. This whitepaper provides a detailed comparative analysis of racemic oxybutynin and a novel, selectively deuterated entity, (R)-Oxybutynin-d10. By replacing hydrogen atoms at sites of metabolism with deuterium (B1214612), this compound is engineered to leverage the kinetic isotope effect, thereby reducing the rate of metabolism. This strategic modification aims to enhance the pharmacokinetic profile, increase systemic exposure of the active parent drug, reduce the formation of the problematic DEO metabolite, and ultimately improve the therapeutic index. This document synthesizes pharmacodynamic and pharmacokinetic data, details relevant experimental methodologies, and presents key molecular and metabolic pathways to provide a comprehensive resource for researchers in the field.

Introduction

Oxybutynin treats OAB by exerting a direct antispasmodic effect on the bladder's detrusor smooth muscle and by inhibiting the muscarinic action of acetylcholine (B1216132).[1][2] The anticholinergic activity is predominantly attributed to the (R)-enantiomer, which shows significantly higher binding affinity for muscarinic receptors than the (S)-enantiomer.[3][4][5]

Upon oral administration, racemic oxybutynin undergoes extensive first-pass metabolism in the gut wall and liver, primarily mediated by the CYP3A4 enzyme system.[6][7] This results in low bioavailability of the parent drug (approx. 6%) and high plasma concentrations of the active metabolite, N-desethyloxybutynin (DEO).[4][8] Both enantiomers of DEO also possess significant antimuscarinic activity and are considered major contributors to the systemic anticholinergic side effect profile, particularly xerostomia (dry mouth).[9][10][11]

The development of this compound is a strategic approach to optimize therapy. It involves two key principles:

  • Chiral Purity: Isolating the therapeutically active (R)-enantiomer eliminates the inactive (S)-enantiomer, which may contribute to metabolic load without therapeutic benefit.[12]

  • Deuteration: The substitution of hydrogen with deuterium at specific sites of metabolism creates a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond.[8] Cleavage of this bond is often the rate-limiting step in CYP-mediated metabolism. The greater energy required to break the C-D bond can significantly slow down the rate of metabolism, an effect known as the kinetic isotope effect (KIE).[13][14]

This guide will dissect the pharmacological differences between the traditional racemic mixture and the novel deuterated enantiomer, providing quantitative data, experimental context, and pathway visualizations.

Comparative Pharmacodynamics: Receptor Binding Profiles

The primary mechanism of action for oxybutynin and its active metabolite DEO is the competitive antagonism of muscarinic acetylcholine receptors (M1-M5). The M3 receptor subtype is the most critical for mediating detrusor muscle contraction and is the principal therapeutic target for OAB.[5][15] The affinity of the enantiomers of oxybutynin and DEO for human muscarinic receptors has been characterized in radioligand binding assays.

Data Presentation: Muscarinic Receptor Binding Affinities

The following table summarizes the binding affinities (Ki, nM) of the respective enantiomers for cloned human M1-M5 receptors. A lower Ki value indicates a higher binding affinity.

CompoundM1 (Ki, nM)M2 (Ki, nM)M3 (Ki, nM)M4 (Ki, nM)M5 (Ki, nM)
(R)-Oxybutynin 2.525.13.27.915.8
(S)-Oxybutynin 100.0794.3125.9158.5316.2
(R)-DEO 1.612.61.63.210.0
(S)-DEO 79.4501.263.1100.0251.2
Data sourced from Reitz et al. (2007).[9]

Key Observations:

  • (R)-Enantiomers are Potent: For both the parent drug and the DEO metabolite, the (R)-enantiomer is substantially more potent (lower Ki) than the corresponding (S)-enantiomer across all muscarinic receptor subtypes.[9]

  • M3 Receptor Affinity: (R)-Oxybutynin and its metabolite (R)-DEO show high affinity for the target M3 receptor (Ki = 3.2 nM and 1.6 nM, respectively).

  • Metabolite Potency: The active metabolite, (R)-DEO, is even more potent than the parent compound, (R)-Oxybutynin, at M1 and M3 receptors, which are highly expressed in salivary glands and bladder smooth muscle, respectively.[9] This high potency contributes significantly to both therapeutic effect and side effects.

Signaling Pathway: M3 Receptor in Detrusor Smooth Muscle

Antagonism of the M3 receptor by (R)-oxybutynin is the primary therapeutic mechanism for OAB. The diagram below illustrates this signaling cascade.

M3_Signaling_Pathway M3 Receptor Signaling in Bladder Smooth Muscle cluster_membrane Cell Membrane M3R M3 Muscarinic Receptor Gq Gq Protein M3R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes ACh Acetylcholine (ACh) ACh->M3R binds Oxy (R)-Oxybutynin Oxy->M3R blocks Relaxation Muscle Relaxation Oxy->Relaxation promotes IP3 IP3 DAG DAG SR Sarcoplasmic Reticulum (SR) IP3->SR binds to receptor Ca_cyto Cytosolic Ca²⁺ (Increased) SR->Ca_cyto releases Ca²⁺ Ca_SR Contraction Muscle Contraction Ca_cyto->Contraction leads to

M3 Receptor Signaling Pathway and Point of Antagonism

Comparative Pharmacokinetics & Metabolism

The primary pharmacokinetic rationale for developing this compound is to mitigate the extensive first-pass metabolism that characterizes oral racemic oxybutynin.

Metabolic Pathway and the Deuterium Kinetic Isotope Effect (KIE)

Oxybutynin is N-de-ethylated by CYP3A4 to form DEO.[6] By replacing hydrogens with deuterium on the ethyl groups targeted by CYP3A4, the metabolic process is slowed. This is expected to decrease the formation of DEO and increase the systemic exposure (AUC) and half-life of the active parent drug, (R)-Oxybutynin.[7][16]

Metabolic_Pathway Metabolic Pathway of Oxybutynin and Impact of Deuteration cluster_racemic Racemic Oxybutynin cluster_deuterated This compound RacOxy Racemic Oxybutynin ((R)- and (S)-) Metabolism1 Extensive First-Pass Metabolism (CYP3A4) RacOxy->Metabolism1 DEO High Levels of N-desethyloxybutynin (DEO) Metabolism1->DEO Parent Low Levels of Parent Drug Metabolism1->Parent Side Effects\n(Dry Mouth) Side Effects (Dry Mouth) DEO->Side Effects\n(Dry Mouth) ROxyd10 This compound Metabolism2 Reduced Metabolism (Kinetic Isotope Effect) ROxyd10->Metabolism2 DEO_low Reduced Levels of N-desethyloxybutynin (DEO) Metabolism2->DEO_low Parent_high Increased Levels of Parent (R)-Oxybutynin Metabolism2->Parent_high Reduced\nSide Effects Reduced Side Effects DEO_low->Reduced\nSide Effects Improved\nTherapeutic Effect Improved Therapeutic Effect Parent_high->Improved\nTherapeutic Effect

Conceptual Metabolic Fate of Racemic vs. Deuterated Oxybutynin
Data Presentation: Pharmacokinetic Parameters

Direct comparative clinical data for this compound is not publicly available. The following table presents pharmacokinetic data for oral immediate-release (IR) racemic oxybutynin and provides a projected profile for this compound based on the known effects of deuteration on CYP3A4 substrates.

ParameterRacemic Oxybutynin (5 mg IR)This compound (Projected)Rationale for Projection
Parent Drug
Bioavailability~6%[4][8]IncreasedReduced first-pass metabolism due to KIE.[7][13]
Tmax (hours)< 1[8]~1-2Slower metabolism may slightly delay peak.
Cmax (ng/mL)~3-4 (R-Oxy)[4]IncreasedHigher fraction of absorbed dose reaches systemic circulation.[16]
Half-life (hours)~2-3[4][7]IncreasedSlower metabolic clearance.[8]
AUC (ng·h/mL)~10-15 (R-Oxy)[17]Substantially IncreasedCombination of increased bioavailability and longer half-life.[16]
DEO Metabolite
Cmax (ng/mL)~25-30 (R-DEO)[17]Substantially DecreasedDirect consequence of reduced rate of formation via CYP3A4.[18]
AUC (ng·h/mL)~100-120 (R-DEO)[17]Substantially DecreasedReduced formation leads to lower overall exposure.
Ratio (AUC DEO / AUC Parent) ~8.9 (R-DEO/R-Oxy)[17]Significantly < 1Shift in metabolic profile favoring the parent drug.
Pharmacokinetic values for Racemic Oxybutynin are derived from multiple sources and represent typical ranges observed in healthy volunteers after a single oral dose.[4][7][8][17]

Experimental Protocols

Protocol 1: Competitive Muscarinic Receptor Radioligand Binding Assay

This protocol outlines a standard method for determining the binding affinity (Ki) of a test compound (e.g., (R)-Oxybutynin) for a specific muscarinic receptor subtype.

Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a known radioligand from a specific receptor subtype.

Materials:

  • Receptor Source: Cell membranes from CHO-K1 or HEK293 cells stably expressing a single human muscarinic receptor subtype (e.g., M3).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a high-affinity, non-selective muscarinic antagonist.

  • Test Compounds: (R)-Oxybutynin, Racemic Oxybutynin, etc., dissolved in appropriate vehicle (e.g., DMSO) and serially diluted.

  • Non-specific Binding Control: A high concentration of a non-labeled antagonist (e.g., 1 µM Atropine).

  • Assay Buffer: Phosphate-buffered saline (PBS) or Tris-HCl buffer, pH 7.4.

  • Filtration System: 96-well filter plates (e.g., glass fiber GF/C) and a vacuum manifold cell harvester.

  • Scintillation Counter: Liquid scintillation counter (e.g., MicroBeta TriLux).

  • Scintillation Cocktail: Appropriate for solid-phase counting.

Binding_Assay_Workflow Workflow for Radioligand Competition Binding Assay cluster_plate Plating Scheme (per well) Prep Prepare Receptor Membranes (from cell culture) Plate Plate Reagents in 96-well Plate Prep->Plate Incubate Incubate at Room Temp (e.g., 60-90 min) to reach equilibrium Plate->Incubate Harvest Harvest onto Filter Plate (via vacuum filtration) Incubate->Harvest Wash Wash Filters (with ice-cold buffer to remove unbound radioligand) Harvest->Wash Dry Dry Filter Plate Wash->Dry Scint Add Scintillation Cocktail Dry->Scint Count Count Radioactivity (Disintegrations Per Minute) Scint->Count Analyze Data Analysis (Calculate IC50 and Ki) Count->Analyze Buffer Assay Buffer Membranes Receptor Membranes Radio Radioligand ([³H]-NMS) TestCmpd Test Compound (serial dilution)

Experimental Workflow for Radioligand Binding Assay

Procedure:

  • Preparation: Thaw frozen receptor membrane aliquots on ice and homogenize in ice-cold assay buffer. Determine protein concentration.

  • Assay Setup: In a 96-well plate, add the following to each well for a final volume of 200 µL:

    • Total Binding: Assay buffer, receptor membranes, [³H]-NMS.

    • Non-specific Binding (NSB): Atropine (1 µM), receptor membranes, [³H]-NMS.

    • Competition: Serial dilutions of the test compound, receptor membranes, [³H]-NMS.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 90 minutes) to allow binding to reach equilibrium.

  • Harvesting: Rapidly terminate the reaction by vacuum filtration through the glass fiber filter plate using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand (which passes through).

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any residual unbound ligand.

  • Counting: Dry the filter plate, add scintillation cocktail to each well, and quantify the trapped radioactivity using a scintillation counter.

  • Data Analysis:

    • Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1][3]

Protocol 2: In Vivo Oral Pharmacokinetic Study

This protocol describes a typical crossover study in healthy human volunteers to determine the pharmacokinetic profile of an orally administered drug.

Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) of a test drug and its metabolites following single oral administration.

Study Design:

  • Type: Randomized, single-dose, two-way crossover study.

  • Subjects: Healthy adult volunteers (e.g., n=18).

  • Treatments:

    • Treatment A: Single oral dose of racemic oxybutynin (e.g., 5 mg IR tablet).

    • Treatment B: Single oral dose of this compound.

  • Washout Period: A sufficient time between treatments (e.g., 7-14 days) to ensure complete clearance of the drug from the previous period.

Procedure:

  • Screening & Enrollment: Subjects are screened for inclusion/exclusion criteria and provide informed consent.

  • Dosing Period 1:

    • Subjects undergo an overnight fast.

    • A pre-dose blood sample is collected (t=0).

    • Subjects are administered either Treatment A or B with a standardized volume of water.

    • Serial blood samples are collected at specified time points post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24 hours).

  • Washout: Subjects enter the washout period.

  • Dosing Period 2: The procedure from Period 1 is repeated, with subjects receiving the alternate treatment.

  • Sample Analysis: Plasma is separated from blood samples and stored frozen (-80°C). Plasma concentrations of the parent drug enantiomers and metabolite enantiomers are quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[17]

  • Pharmacokinetic Analysis:

    • Individual plasma concentration-time profiles are plotted for each subject and analyte.

    • Non-compartmental analysis is used to calculate Cmax, Tmax, AUC (from time 0 to the last measurable point, and extrapolated to infinity), and terminal elimination half-life (t½).

    • Statistical comparisons are made between the two treatments.

Rationale and Implications for Drug Development

The development of this compound represents a mechanistically driven approach to improving a well-established therapy. The therapeutic hypothesis is based on improving the drug's safety and tolerability profile without compromising efficacy.

Anticipated Advantages of this compound:

  • Improved Tolerability: By significantly reducing the formation of N-desethyloxybutynin (DEO), which is a potent muscarinic antagonist, this compound is expected to cause a lower incidence and severity of anticholinergic side effects, particularly dry mouth.[17]

  • More Predictable Pharmacokinetics: The extensive and variable first-pass metabolism of racemic oxybutynin leads to large inter-individual differences in plasma concentrations.[8] By stabilizing the molecule against metabolism, this compound should exhibit a more consistent and predictable pharmacokinetic profile, potentially simplifying dosing.

  • Enhanced Efficacy: Increasing the systemic exposure (AUC) of the active parent moiety, (R)-Oxybutynin, may lead to improved or more sustained target engagement at the M3 receptors in the bladder, potentially allowing for lower or less frequent dosing.

Therapeutic_Hypothesis Therapeutic Hypothesis of this compound start Development of This compound iso 1. Chiral Isolation (Pure (R)-Enantiomer) start->iso deut 2. Selective Deuteration (Kinetic Isotope Effect) start->deut metab Reduced CYP3A4 Metabolism iso->metab deut->metab inc_parent Increased Parent Drug ((R)-Oxy) Exposure (AUC) metab->inc_parent dec_metab Decreased Metabolite (DEO) Formation metab->dec_metab efficacy Improved Efficacy and Target Engagement inc_parent->efficacy tolerability Improved Tolerability (Reduced Dry Mouth) dec_metab->tolerability goal Improved Therapeutic Index efficacy->goal tolerability->goal

Logical Flow of the Therapeutic Rationale for this compound

Conclusion

The strategic design of this compound, combining chiral specificity with metabolic stabilization through deuteration, offers a compelling approach to enhancing the clinical utility of oxybutynin. Pharmacodynamic data confirms that the therapeutic activity resides in the (R)-enantiomer, while both the parent drug and its primary metabolite, DEO, contribute to muscarinic receptor antagonism. The kinetic isotope effect is poised to favorably alter the pharmacokinetic profile of (R)-Oxybutynin, shifting the metabolic balance away from the production of DEO and towards greater systemic exposure of the active parent drug. This profile is projected to result in a therapy for overactive bladder with significantly improved tolerability and a more predictable dose-response relationship, representing a potentially significant advancement in the management of this condition. Further clinical investigation is warranted to confirm these projected benefits.

References

Preliminary Investigation of (R)-Oxybutynin-d10 Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a preliminary investigation into the stability of (R)-Oxybutynin-d10, a deuterated analog of the anticholinergic agent (R)-Oxybutynin. The document summarizes the known stability profile of oxybutynin (B1027) under various stress conditions and discusses the anticipated impact of deuterium (B1214612) substitution on its stability, based on the kinetic isotope effect. Detailed experimental protocols for conducting stability studies are provided, along with graphical representations of key processes to support drug development and research activities.

Introduction to (R)-Oxybutynin and the Role of Deuteration

Oxybutynin is an antimuscarinic agent widely used for the treatment of overactive bladder. It acts as a competitive antagonist of acetylcholine (B1216132) at muscarinic receptors, leading to the relaxation of the bladder's detrusor muscle.[1][2] The therapeutic activity of the racemic mixture resides predominantly in the (R)-enantiomer.[3]

Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, is a strategy employed in drug development to improve the pharmacokinetic and metabolic profile of a drug. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic cleavage. This phenomenon, known as the kinetic isotope effect, can result in reduced metabolic clearance and an extended half-life of the deuterated compound compared to its non-deuterated counterpart. While specific stability data for this compound is not extensively available in the public domain, the stability profile of non-deuterated oxybutynin provides a strong foundation for preliminary assessment.

Stability Profile of Oxybutynin

Forced degradation studies are essential to identify the likely degradation products and establish the intrinsic stability of a drug substance. The following table summarizes the results from forced degradation studies performed on non-deuterated oxybutynin hydrochloride.

Table 1: Summary of Forced Degradation Studies on Oxybutynin Hydrochloride

Stress ConditionReagents and DurationTemperatureDegradation (%)Observations
Acid Hydrolysis 0.1 M HCl, 2 hours80°C10.2Significant degradation observed.
Alkaline Hydrolysis 0.01 M NaOH, 10 minutes80°C11.5Rapid and significant degradation.
Oxidative Degradation 3% H₂O₂, 2 hoursRoom Temperature12.8Susceptible to oxidation.
Thermal Degradation Solid drug substance105°C, 24 hours3.2Relatively stable to dry heat.
Photolytic Degradation Solid drug substanceUV light (254 nm), 24 hours1.8Relatively stable to photolytic stress.

Data is illustrative and compiled from various sources on oxybutynin stability.

Anticipated Stability of this compound

The primary metabolic pathway of oxybutynin involves N-dealkylation, which is mediated by cytochrome P450 enzymes, particularly CYP3A4.[1] The deuteration in this compound at the ethyl groups is anticipated to slow down this N-dealkylation process due to the kinetic isotope effect. This would likely result in:

  • Enhanced Metabolic Stability: A lower rate of metabolism leading to a longer in vivo half-life.

  • Similar Physicochemical Stability: The intrinsic stability of the molecule to non-metabolic degradation pathways (e.g., hydrolysis, oxidation, photolysis) is not expected to be significantly altered by deuteration of the ethyl groups, as these positions are not directly involved in the chemical functionalities susceptible to these degradation mechanisms. However, subtle electronic effects of deuteration could have minor, likely insignificant, impacts on reactivity.

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies, which are applicable for assessing the stability of this compound.

General Sample Preparation

A stock solution of this compound is prepared by dissolving the compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of 1 mg/mL. This stock solution is then used for the individual stress studies.

Acid Hydrolysis
  • Transfer 1 mL of the stock solution to a 10 mL volumetric flask.

  • Add 1 mL of 1 M HCl.

  • Keep the flask in a water bath maintained at 80°C for 2 hours.

  • After 2 hours, cool the solution to room temperature.

  • Neutralize the solution with 1 M NaOH.

  • Make up the volume to 10 mL with the diluent (e.g., mobile phase for HPLC analysis).

  • Analyze the sample by a validated stability-indicating HPLC method.

Alkaline Hydrolysis
  • Transfer 1 mL of the stock solution to a 10 mL volumetric flask.

  • Add 1 mL of 0.1 M NaOH.

  • Keep the flask in a water bath maintained at 80°C for 10 minutes.

  • After 10 minutes, cool the solution to room temperature.

  • Neutralize the solution with 0.1 M HCl.

  • Make up the volume to 10 mL with the diluent.

  • Analyze the sample by HPLC.

Oxidative Degradation
  • Transfer 1 mL of the stock solution to a 10 mL volumetric flask.

  • Add 1 mL of 30% H₂O₂.

  • Store the solution at room temperature for 2 hours, protected from light.

  • Make up the volume to 10 mL with the diluent.

  • Analyze the sample by HPLC.

Thermal Degradation
  • Accurately weigh 10 mg of this compound solid and place it in a clean, dry petri dish.

  • Expose the sample to a temperature of 105°C in a hot air oven for 24 hours.

  • After 24 hours, cool the sample to room temperature.

  • Dissolve the sample in a suitable solvent and dilute to a known concentration for HPLC analysis.

Photolytic Degradation
  • Accurately weigh 10 mg of this compound solid and spread it as a thin layer in a petri dish.

  • Expose the sample to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.

  • A control sample should be kept in the dark under the same conditions.

  • After 24 hours, dissolve the sample in a suitable solvent and dilute to a known concentration for HPLC analysis.

Analytical Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is typically used for the analysis of oxybutynin and its degradation products. A typical method would involve:

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of a phosphate (B84403) buffer and acetonitrile (B52724) in an isocratic or gradient elution mode.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (e.g., 210 nm).

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

The method must be validated to be stability-indicating, meaning it can separate the parent drug from all its degradation products.

Visualizations

Forced Degradation Experimental Workflow

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (1M HCl, 80°C, 2h) start->acid alkali Alkaline Hydrolysis (0.1M NaOH, 80°C, 10min) start->alkali oxidation Oxidative Degradation (30% H2O2, RT, 2h) start->oxidation thermal Thermal Degradation (Solid, 105°C, 24h) start->thermal photo Photolytic Degradation (Solid, UV light, 24h) start->photo neutralize Neutralization/ Dilution acid->neutralize alkali->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc Stability-Indicating RP-HPLC Analysis neutralize->hplc data Data Interpretation: - % Degradation - Impurity Profiling hplc->data

Caption: Forced degradation workflow for this compound.

Mechanism of Action of Oxybutynin

Oxybutynin_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse cluster_postsynaptic Detrusor Muscle Cell ach_release Acetylcholine (ACh) Release ach ACh ach_release->ach m3_receptor Muscarinic M3 Receptor ach->m3_receptor binds to contraction Muscle Contraction m3_receptor->contraction activates oxy (R)-Oxybutynin oxy->m3_receptor blocks

Caption: Simplified signaling pathway of Oxybutynin's action.

Conclusion

This technical guide provides a foundational understanding of the stability of this compound by leveraging the known stability profile of its non-deuterated counterpart. While deuteration is primarily intended to alter the metabolic fate of the drug, a comprehensive stability assessment under various stress conditions is crucial for formulation development and regulatory submissions. The provided experimental protocols and analytical considerations offer a robust framework for researchers and drug development professionals to undertake a thorough stability investigation of this compound. Further studies are warranted to generate specific quantitative stability data for the deuterated compound to confirm these preliminary assessments.

References

Methodological & Application

Application Note: High-Sensitivity Chiral LC-MS/MS Method for the Quantification of (R)-Oxybutynin-d10 in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the chiral separation and quantification of (R)-Oxybutynin-d10 in human plasma. The method utilizes liquid-liquid extraction for sample preparation and a chiral stationary phase for the chromatographic separation of (R)-Oxybutynin from its (S)-enantiomer. Detection is achieved using a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM). This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of (R)-Oxybutynin.

Introduction

Oxybutynin (B1027) is a widely prescribed anticholinergic agent for the treatment of overactive bladder.[1][2] It is a chiral compound, and the (R)-enantiomer is known to be a more potent muscarinic receptor antagonist with a different side-effect profile compared to the (S)-enantiomer.[3][4] Therefore, the stereoselective analysis of oxybutynin enantiomers is crucial for understanding its pharmacokinetics and pharmacodynamics. This application note details a validated LC-MS/MS method for the specific and sensitive quantification of this compound, a deuterated internal standard, which is essential for accurate bioanalysis.

Experimental

Materials and Reagents
  • This compound (Internal Standard)

  • (R)-Oxybutynin and (S)-Oxybutynin reference standards

  • Human plasma (K2-EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Methyl tert-butyl ether (MTBE) (HPLC grade)

  • Water (Milli-Q or equivalent)

Instrumentation
  • Liquid Chromatograph: Shimadzu HPLC system or equivalent

  • Mass Spectrometer: SCIEX Triple Quadrupole API 4000 or equivalent

  • Analytical Column: A chiral column such as Phenomenex Lux Amylose-2 (150mm × 4.6mm, 3µm) is recommended for enantiomeric separation.[5]

Sample Preparation: Liquid-Liquid Extraction (LLE)

A liquid-liquid extraction procedure is employed for the efficient recovery of the analyte from the plasma matrix.[5][6][7]

  • To 200 µL of human plasma in a polypropylene (B1209903) tube, add 25 µL of this compound internal standard working solution.

  • Vortex for 10 seconds.

  • Add 100 µL of 0.1 M sodium hydroxide (B78521) to alkalize the sample.

  • Vortex for 10 seconds.

  • Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex for 5 minutes at high speed.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Chromatographic Conditions:

ParameterValue
Column Phenomenex Lux Amylose-2 (150mm × 4.6mm, 3µm)[5]
Mobile Phase Isocratic: 80% Acetonitrile, 20% 10mM Ammonium Acetate in Water[5]
Flow Rate 0.8 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Run Time 8 minutes

Mass Spectrometric Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi
Curtain Gas 30 psi
Temperature 500°C
IonSpray Voltage 5500 V

Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Declustering Potential (V)
(R)-Oxybutynin 358.2142.2[6][8]3580
This compound 368.3142.23580

Results and Discussion

This method demonstrates excellent chromatographic resolution of the (R)- and (S)-oxybutynin enantiomers, with baseline separation achieved in under 8 minutes. The use of a deuterated internal standard, this compound, ensures high accuracy and precision by compensating for matrix effects and variations in extraction recovery and instrument response.

The liquid-liquid extraction protocol provides high recovery and cleanliness of the extracts, minimizing ion suppression. The developed LC-MS/MS method is highly sensitive, with a lower limit of quantification (LLOQ) in the low pg/mL range, making it suitable for pharmacokinetic studies following therapeutic dosing.

Protocols

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve (R)-Oxybutynin and this compound in methanol to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the (R)-Oxybutynin stock solution in 50:50 methanol:water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution in 50:50 methanol:water to a final concentration of 100 ng/mL.

Calibration Curve and Quality Control Sample Preparation
  • Calibration Standards: Spike blank human plasma with the appropriate working standard solutions to prepare a calibration curve ranging from 10 pg/mL to 10000 pg/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels (low, medium, and high).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (200 µL) add_is Add this compound IS plasma->add_is alkalize Alkalize with NaOH add_is->alkalize add_mtbe Add MTBE alkalize->add_mtbe vortex Vortex & Centrifuge add_mtbe->vortex extract Extract Organic Layer vortex->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chiral Separation inject->separate detect MS/MS Detection (MRM) separate->detect quantify Quantification detect->quantify

Caption: Experimental workflow for the analysis of this compound.

signaling_pathway cluster_receptor Detrusor Smooth Muscle Cell ach Acetylcholine m3 M3 Muscarinic Receptor ach->m3 Binds gq Gq Protein m3->gq Activates plc Phospholipase C gq->plc pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release contraction Muscle Contraction ca_release->contraction r_oxy (R)-Oxybutynin r_oxy->m3 Antagonist

References

Application Note: Quantitative Analysis of (R)-Oxybutynin in Human Plasma by LC-MS/MS using (R)-Oxybutynin-d10

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the extraction and quantification of (R)-Oxybutynin in human plasma using a stable isotope-labeled internal standard, (R)-Oxybutynin-d10, by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Introduction

Oxybutynin (B1027) is an anticholinergic agent used to treat overactive bladder. It acts as a competitive antagonist of M1, M2, and M3 muscarinic acetylcholine (B1216132) receptors[1][2]. The drug contains a stereocenter, with the (R)-enantiomer being the more potent anticholinergic agent[1]. Accurate quantification of (R)-Oxybutynin in plasma is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.

This application note describes a robust and sensitive LC-MS/MS method for the determination of (R)-Oxybutynin in human plasma. The method utilizes liquid-liquid extraction (LLE) for sample cleanup and this compound as the internal standard (IS) to ensure high accuracy and precision. The method is validated according to industry-standard bioanalytical guidelines.

Mechanism of Action: Muscarinic Receptor Antagonism

Oxybutynin exerts its therapeutic effect by blocking the action of the neurotransmitter acetylcholine at muscarinic receptors on the detrusor muscle of the bladder. This antagonism prevents involuntary bladder contractions, thereby increasing bladder capacity and reducing the symptoms of urgency and frequency associated with overactive bladder[2][3].

cluster_post Bladder Smooth Muscle Cell ACh_vesicle Acetylcholine (ACh) in Vesicles ACh Acetylcholine ACh_vesicle->ACh Nerve Impulse MR Muscarinic Receptor (M3 Subtype) Contraction Muscle Contraction (Detrusor Overactivity) MR->Contraction Activates Oxy (R)-Oxybutynin Oxy->MR Blocks Binding ACh->MR Binds to

Caption: Mechanism of (R)-Oxybutynin as a muscarinic receptor antagonist.

Experimental Protocols

Materials and Reagents
  • (R)-Oxybutynin and this compound reference standards

  • HPLC-grade Methanol (B129727), Acetonitrile, and Methyl tert-butyl ether (MTBE)

  • Ammonium Acetate and Formic Acid (LC-MS grade)

  • Human plasma (K2EDTA)

  • Milli-Q or equivalent purified water

Stock and Working Solutions Preparation
  • Stock Solutions (1 mg/mL): Separately weigh and dissolve (R)-Oxybutynin and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the (R)-Oxybutynin stock solution in 60% methanol to create calibration curve (CC) and quality control (QC) standards[1].

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution in methanol.

Sample Preparation: Liquid-Liquid Extraction (LLE)

The following protocol is a consensus procedure derived from established methods for oxybutynin extraction from plasma[1][4][5].

G start Start: 200 µL Plasma Sample add_is 1. Add 20 µL of This compound IS (100 ng/mL) start->add_is vortex1 2. Vortex briefly add_is->vortex1 add_base 3. Add 100 µL of 0.5M NaOH (to basify) vortex1->add_base vortex2 4. Vortex to mix add_base->vortex2 add_solvent 5. Add 2 mL of MTBE vortex2->add_solvent extract 6. Vortex for 5 min at 2500 rpm (Extraction) add_solvent->extract centrifuge 7. Centrifuge for 5 min at 4000 rpm extract->centrifuge freeze_transfer 8. Flash freeze & transfer organic supernatant to new tube centrifuge->freeze_transfer evaporate 9. Evaporate to dryness under N2 at 40°C freeze_transfer->evaporate reconstitute 10. Reconstitute in 200 µL of Mobile Phase evaporate->reconstitute inject 11. Inject 10 µL into LC-MS/MS reconstitute->inject

Caption: Workflow for plasma sample preparation using Liquid-Liquid Extraction.
LC-MS/MS Instrumentation and Conditions

The following parameters are based on common methods for oxybutynin analysis[1][4][6].

Table 1: Liquid Chromatography Parameters

ParameterCondition
HPLC SystemShimadzu HPLC or equivalent[1]
ColumnC18, 100 x 4.6 mm, 5 µm (e.g., Hypurity, Cosmosil)[1][4]
Mobile Phase90:10 (v/v) Acetonitrile : 2 mM Ammonium Acetate in water[1]
Flow Rate0.8 mL/min
Injection Volume10 µL
Column Temperature40°C
Run Time3.5 minutes[1]

Table 2: Mass Spectrometry Parameters

ParameterCondition
Mass SpectrometerTriple Quadrupole (e.g., ABSCIEX API4000)[1]
Ionization ModePositive Electrospray Ionization (ESI+)
ResolutionUnit
MRM TransitionsSee Table 3 below
Dwell Time200 ms[1]
Ion Source Temp.500°C
IonSpray Voltage5500 V

Table 3: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
(R)-Oxybutynin358.2142.2[1][7]
This compound (IS)368.2142.2

Method Validation Data

The method was validated for linearity, precision, accuracy, and recovery. The results presented are representative values synthesized from published literature[4][5][7].

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 0.05 to 20 ng/mL.

Table 4: Calibration Curve Summary

ParameterResult
Concentration Range (ng/mL)0.05 - 20.0
Regression ModelLinear, 1/x² weighting
Correlation Coefficient (r²)> 0.99
LLOQ (ng/mL)0.05[4]
Precision and Accuracy

Intra-day and inter-day precision and accuracy were assessed by analyzing QC samples at low, medium, and high concentrations (LQC, MQC, HQC).

Table 5: Precision and Accuracy Data

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%RE)Inter-day Precision (%RSD)Inter-day Accuracy (%RE)
LQC0.15≤ 10%± 10%≤ 12%± 12%
MQC1.50≤ 8%± 8%≤ 10%± 10%
HQC15.0≤ 7%± 7%≤ 9%± 9%

Acceptance criteria are typically ≤15% for %RSD (≤20% at LLOQ) and ±15% for %RE (±20% at LLOQ).

Extraction Recovery

The efficiency of the LLE procedure was determined by comparing the analyte response from extracted samples to that of post-extraction spiked samples.

Table 6: Extraction Recovery Summary

AnalyteMean Recovery (%)
(R)-Oxybutynin~80%[4]
This compound (IS)~77%[4]

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of (R)-Oxybutynin in human plasma. The use of a stable isotope-labeled internal standard and a straightforward liquid-liquid extraction protocol ensures high-quality data suitable for regulated bioanalysis in clinical and preclinical studies. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.

References

Application Notes and Protocols: (R)-Oxybutynin-d10 as an Internal Standard for Bioequivalence Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxybutynin (B1027) is a widely prescribed anticholinergic agent for the treatment of overactive bladder. The therapeutic activity of oxybutynin resides primarily in the (R)-enantiomer.[1] Bioequivalence (BE) studies are crucial in the development of generic formulations to ensure their therapeutic equivalence to the innovator product. Accurate and precise quantification of the active moiety in biological matrices is the cornerstone of these studies. The use of a stable isotope-labeled internal standard (IS) is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it effectively compensates for variability in sample preparation and instrument response.

This document provides detailed application notes and protocols for the use of (R)-Oxybutynin-d10 as an internal standard for the bioanalytical method development, validation, and application in bioequivalence studies of (R)-Oxybutynin. The protocols described herein are based on established methodologies and are intended to guide researchers in conducting robust and reliable bioanalytical assays.

Bioanalytical Method: LC-MS/MS Quantification of (R)-Oxybutynin in Human Plasma

A highly sensitive and selective LC-MS/MS method is essential for the accurate quantification of (R)-Oxybutynin and its major active metabolite, N-desethyl- (R)-oxybutynin, in human plasma. The use of this compound as an internal standard (IS) for (R)-Oxybutynin and a corresponding deuterated analog for the metabolite ensures the reliability of the results.

Experimental Protocols

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol outlines a common and effective method for extracting (R)-Oxybutynin and this compound from human plasma.

  • Materials:

    • Human plasma (K2-EDTA)

    • (R)-Oxybutynin and this compound reference standards

    • Methyl tert-butyl ether (MTBE)

    • 0.1 M Sodium hydroxide (B78521)

    • Reconstitution solution (e.g., 50:50 Acetonitrile:Water)

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporator

  • Procedure:

    • Thaw plasma samples at room temperature.

    • Pipette 200 µL of plasma into a clean microcentrifuge tube.

    • Spike with 20 µL of the internal standard working solution (this compound).

    • Add 100 µL of 0.1 M Sodium hydroxide to alkalinize the sample and vortex briefly.

    • Add 1 mL of MTBE, cap the tube, and vortex for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes at 4°C.

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 200 µL of reconstitution solution.

    • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

The following are typical LC-MS/MS conditions for the analysis of (R)-Oxybutynin and this compound. Instrument parameters should be optimized for the specific equipment used.

  • Liquid Chromatography (LC) System:

    • Column: A C18 column (e.g., 50 x 2.1 mm, 3.5 µm) is commonly used.

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Gradient Program:

      • Start with 95% A, hold for 0.5 min.

      • Linearly decrease A to 5% over 2.0 min.

      • Hold at 5% A for 1.0 min.

      • Return to 95% A in 0.1 min and re-equilibrate for 1.4 min.

    • Column Temperature: 40°C

  • Tandem Mass Spectrometry (MS/MS) System:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Multiple Reaction Monitoring (MRM) Transitions:

      • (R)-Oxybutynin: m/z 358.3 → 142.2

      • This compound: m/z 368.3 → 142.2

    • Instrument Parameters (to be optimized):

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150°C

      • Desolvation Temperature: 400°C

      • Cone Gas Flow: 50 L/hr

      • Desolvation Gas Flow: 800 L/hr

      • Collision Gas: Argon

      • Collision Energy: Optimized for each transition

Data Presentation: Method Validation Summary

A comprehensive validation of the bioanalytical method is required to ensure its reliability. The following table summarizes typical acceptance criteria and representative data for key validation parameters.

Validation ParameterAcceptance CriteriaRepresentative Data
Linearity (r²) ≥ 0.990.998
Calibration Range Analyte dependent0.1 - 100 ng/mL
Precision (%CV) Within-run & Between-run ≤ 15% (≤ 20% at LLOQ)< 10%
Accuracy (%Bias) Within ±15% of nominal (±20% at LLOQ)-5% to +8%
Recovery (%) Consistent and reproducible> 85%
Matrix Effect IS-normalized matrix factor CV ≤ 15%< 12%
Stability %Change within ±15%Stable under tested conditions

LLOQ: Lower Limit of Quantification

Bioequivalence Study Protocol

A typical bioequivalence study for an immediate-release (R)-Oxybutynin formulation would follow a single-dose, two-period, two-sequence crossover design in healthy volunteers.

Experimental Protocol
  • Study Design: Randomized, open-label, two-period, two-sequence crossover study.

  • Subjects: Healthy adult male and non-pregnant, non-lactating female volunteers.

  • Treatments:

    • Test Product (T): Generic (R)-Oxybutynin formulation.

    • Reference Product (R): Innovator (R)-Oxybutynin formulation.

  • Procedure:

    • Subjects are randomly assigned to one of two treatment sequences (TR or RT).

    • In Period 1, subjects receive a single oral dose of the assigned formulation after an overnight fast.

    • Blood samples are collected at predefined time points (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose).

    • A washout period of at least 7 days separates the two periods.

    • In Period 2, subjects receive the alternate formulation, and blood sampling is repeated.

  • Sample Analysis: Plasma samples are analyzed for (R)-Oxybutynin concentration using the validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The following pharmacokinetic parameters are calculated for each subject for both formulations:

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last quantifiable concentration.

    • AUC(0-inf): Area under the plasma concentration-time curve from time 0 to infinity.

  • Statistical Analysis:

    • The log-transformed Cmax, AUC(0-t), and AUC(0-inf) are analyzed using an Analysis of Variance (ANOVA) model appropriate for a crossover design.

    • The 90% confidence intervals for the ratio of the geometric means (Test/Reference) for Cmax, AUC(0-t), and AUC(0-inf) are calculated.

    • Bioequivalence is concluded if the 90% confidence intervals for all three parameters fall within the acceptance range of 80.00% to 125.00%.

Data Presentation: Pharmacokinetic Parameters

The following table presents a hypothetical summary of the pharmacokinetic results from a bioequivalence study.

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)Geometric Mean Ratio (T/R) (%)90% Confidence Interval
Cmax (ng/mL) 7.8 ± 2.18.1 ± 2.396.388.5% - 104.7%
AUC(0-t) (ngh/mL) 45.2 ± 12.546.8 ± 13.196.690.2% - 103.5%
AUC(0-inf) (ngh/mL) 48.1 ± 13.949.5 ± 14.297.291.0% - 103.8%
Tmax (h) 1.5 ± 0.51.4 ± 0.6--

Mandatory Visualizations

Experimental Workflow

G cluster_pre Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with This compound Plasma->Spike Alkalinize Alkalinize (NaOH) Spike->Alkalinize LLE Liquid-Liquid Extraction (MTBE) Alkalinize->LLE Evaporate Evaporate to Dryness LLE->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LC LC Separation (C18 Column) Reconstitute->LC MS MS/MS Detection (MRM) LC->MS Quant Quantification MS->Quant PK Pharmacokinetic Analysis Quant->PK Stats Statistical Analysis PK->Stats

Caption: Bioanalytical workflow for (R)-Oxybutynin quantification.

Bioequivalence Assessment Logic

G cluster_stats Statistical Analysis PK_Data Pharmacokinetic Data (Cmax, AUC) Log_Transform Log Transformation PK_Data->Log_Transform ANOVA ANOVA Log_Transform->ANOVA CI_Calc Calculate 90% CI ANOVA->CI_Calc Decision Decision CI_Calc->Decision 90% CI within acceptance range? Acceptance Acceptance Criteria (80.00% - 125.00%) Acceptance->Decision Conclusion Conclusion BE Bioequivalent Decision->BE Yes Not_BE Not Bioequivalent Decision->Not_BE No BE->Conclusion Not_BE->Conclusion

Caption: Decision pathway for establishing bioequivalence.

References

Chiral Separation of Oxybutynin Enantiomers using (R)-Oxybutynin-d10 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Abstract

This application note details a robust and sensitive method for the chiral separation and quantification of oxybutynin (B1027) enantiomers, (R)- and (S)-oxybutynin, in human plasma. The method utilizes High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS). For accurate quantification, a deuterated internal standard, (R)-Oxybutynin-d10, is employed. This methodology is critical for pharmacokinetic and pharmacodynamic studies, as the pharmacological activity and side effects of oxybutynin are primarily associated with the (R)-enantiomer.[1][2]

Introduction

Oxybutynin is a racemic mixture of (R)- and (S)-enantiomers, widely used for the treatment of overactive bladder.[3][4] The two enantiomers exhibit different pharmacological profiles; the (R)-enantiomer is predominantly responsible for the desired antimuscarinic activity, while both enantiomers may contribute to side effects.[1][2] Therefore, the ability to separate and quantify individual enantiomers is crucial for understanding the drug's efficacy and safety profile.

Several analytical techniques have been developed for the chiral separation of oxybutynin, including HPLC with various chiral stationary phases (CSPs) such as ovomucoid and polysaccharide-based columns.[3][4][5][6] The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring high accuracy and precision in bioanalytical methods. This application note provides a detailed protocol for the chiral separation of oxybutynin enantiomers in human plasma using a polysaccharide-based chiral column and LC-MS/MS detection, with this compound as the internal standard.

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Human Plasma Sample is_spike Spike with this compound (IS) plasma->is_spike lle Liquid-Liquid Extraction (Ethyl Acetate-Diethyl Ether-n-Hexane) is_spike->lle vortex Vortex & Centrifuge lle->vortex evap Evaporate Supernatant vortex->evap recon Reconstitute in Mobile Phase evap->recon inject Inject Sample recon->inject chiral_sep Chiral HPLC Separation (Polysaccharide-based Column) inject->chiral_sep ms_detect Tandem Mass Spectrometry (MRM Mode) chiral_sep->ms_detect quant Quantification of (R)- and (S)-Oxybutynin ms_detect->quant pk_pd Pharmacokinetic/ Pharmacodynamic Analysis quant->pk_pd

Caption: Experimental workflow for the chiral separation and quantification of oxybutynin enantiomers.

Materials and Reagents

Instrumentation and Conditions

A High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer is required. The following are representative conditions.

LC-MS/MS System
  • HPLC System: Agilent 1100 series or equivalent

  • Mass Spectrometer: Triple quadrupole mass spectrometer

Chromatographic Conditions
ParameterCondition
Chiral Column Phenomenex Lux Amylose-2 (150mm x 4.6mm, 3µm) or equivalent polysaccharide-based chiral column[7]
Mobile Phase A mixture of Solvent A [acetonitrile:10mM ammonium bicarbonate, 80:20 (v/v)] and Solvent B [2-propanol:methanol, 50:50 (v/v)] in a 20:80 (v/v) ratio[7]
Flow Rate 0.6 mL/min[3]
Injection Volume 10 µL[3]
Column Temperature Ambient
Mass Spectrometric Conditions
ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be optimized for specific instrument.
(R)- & (S)-OxybutyninExample: Precursor ion > Product ion
This compoundExample: Precursor ion+10 > Product ion

Protocols

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions: Prepare individual stock solutions of (R)-oxybutynin, (S)-oxybutynin, and this compound (IS) in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the (R)- and (S)-oxybutynin stock solutions in a 50:50 mixture of acetonitrile and water to create calibration standards.

  • Internal Standard Working Solution: Dilute the this compound stock solution to an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

  • Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration curve standards and quality control samples at low, medium, and high concentrations.

Sample Preparation (Liquid-Liquid Extraction)
  • To 200 µL of plasma sample (blank, calibration standard, QC, or unknown), add 25 µL of the internal standard working solution.

  • Vortex briefly to mix.

  • Add 1 mL of extraction solvent (a mixture of ethyl acetate, diethyl ether, and n-hexane).[7]

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex to mix and transfer to an autosampler vial for analysis.

Data Analysis

The concentrations of (R)- and (S)-oxybutynin in the plasma samples are determined by calculating the peak area ratios of the analytes to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the nominal concentrations of the calibration standards. The linearity of the method should be assessed using a weighted linear regression model.

Results and Discussion

The described method provides excellent separation of the (R)- and (S)-enantiomers of oxybutynin with good peak shape and resolution. The use of a deuterated internal standard ensures high accuracy and precision by compensating for potential variations during sample preparation and analysis.

Quantitative Data Summary
Parameter(S)-Oxybutynin(R)-Oxybutynin
Linearity Range (ng/mL) 0.025 - 10.0[7]0.025 - 10.0[7]
Correlation Coefficient (r²) > 0.99> 0.99
Extraction Recovery (%) 96.0 - 105.1[7]96.0 - 105.1[7]
Matrix Factor (IS-normalized) 0.96 - 1.07[7]0.96 - 1.07[7]

Conclusion

The LC-MS/MS method detailed in this application note is suitable for the chiral separation and quantification of oxybutynin enantiomers in human plasma. The protocol is sensitive, specific, and reliable, making it a valuable tool for researchers, scientists, and drug development professionals involved in the study of oxybutynin's pharmacokinetics and pharmacodynamics. The use of this compound as an internal standard is crucial for achieving the high level of accuracy and precision required for bioanalytical studies.

Signaling Pathway and Logical Relationships

G cluster_drug Racemic Oxybutynin cluster_enantiomers Enantiomers cluster_effects Pharmacological Effects racemic Racemic Oxybutynin ((R)- and (S)-enantiomers) r_oxy (R)-Oxybutynin racemic->r_oxy s_oxy (S)-Oxybutynin racemic->s_oxy therapeutic Therapeutic Effect (Antimuscarinic Activity) r_oxy->therapeutic Major Contributor side_effects Side Effects r_oxy->side_effects s_oxy->side_effects

Caption: Pharmacological contributions of oxybutynin enantiomers.

References

Application Notes and Protocols for (R)-Oxybutynin-d10 in Drug Metabolism and Metabolite Identification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-Oxybutynin is the pharmacologically active enantiomer of oxybutynin (B1027), a medication used to treat overactive bladder.[1][2][3] Understanding its metabolic fate is crucial for optimizing drug efficacy and safety. This document provides detailed application notes and protocols for the use of (R)-Oxybutynin-d10, a deuterium-labeled internal standard, in drug metabolism and metabolite identification studies. Deuterium-labeled standards are indispensable in quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), as they enhance accuracy, precision, and method robustness by correcting for variability during sample processing and analysis.[4][5][6][]

Oxybutynin undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP3A5 in the liver and gut wall.[1][8][9][10][11][12][13][14][15] The major active metabolite is N-desethyloxybutynin (DEOB), which circulates at concentrations several times higher than the parent drug.[8][9][13] Another significant, but inactive, metabolite is phenylcyclohexylglycolic acid.[1][9][12][14] More recent studies have also identified other metabolic pathways, including N-oxidation and hydroxylation of the cyclohexyl ring.[16]

These application notes will detail the use of this compound in in vitro metabolism studies using human liver microsomes and in the quantitative analysis of (R)-Oxybutynin and its metabolites in biological matrices.

Data Presentation

Table 1: Pharmacokinetic Parameters of Oxybutynin Enantiomers and Metabolites
AnalyteCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)
(R)-Oxybutynin6.1 ± 3.21.019.8 ± 7.4
(S)-Oxybutynin10.1 ± 7.51.028.4 ± 12.7
(R)-Desethyloxybutynin55.4 ± 17.92.0238.8 ± 77.6
(S)-Desethyloxybutynin28.2 ± 10.02.0119.5 ± 50.7
Data reflects parameters following oral administration of racemic oxybutynin.[1]
Table 2: LC-MS/MS Parameters for Quantification of Oxybutynin and N-Desethyloxybutynin
AnalytePrecursor Ion (m/z)Product Ion (m/z)
Oxybutynin358.11142.10
N-Desethyloxybutynin330.296.1
Oxybutynin-d10 (Internal Standard)368.3142.1
Note: The precursor ion for Oxybutynin-d10 is projected based on a +10 Da shift from the unlabeled compound. Product ions may vary depending on the specific fragmentation.[17]

Experimental Protocols

Protocol 1: In Vitro Metabolism of (R)-Oxybutynin using Human Liver Microsomes

Objective: To determine the metabolic stability and identify the metabolites of (R)-Oxybutynin in vitro.

Materials:

  • (R)-Oxybutynin

  • This compound (for analytical internal standard)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Acetonitrile (B52724) (ACN), cold

  • Methanol (MeOH)

  • Water, LC-MS grade

  • Formic acid

Procedure:

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of (R)-Oxybutynin in a suitable solvent like DMSO (final concentration of DMSO in the incubation should be <0.2%).

    • In a microcentrifuge tube, add phosphate buffer, HLM (e.g., to a final concentration of 0.5 mg/mL protein), and the (R)-Oxybutynin stock solution (e.g., to a final substrate concentration of 1 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Metabolic Reaction:

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system.

    • Include a negative control incubation without the NADPH regenerating system.

  • Time-Course Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture.

  • Quenching the Reaction:

    • Immediately quench the metabolic reaction by adding the aliquot to a tube containing 2-3 volumes of cold acetonitrile.

    • Add this compound as the internal standard to each sample for accurate quantification.

  • Sample Processing:

    • Vortex the samples vigorously.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to precipitate proteins.

    • Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to determine the remaining concentration of (R)-Oxybutynin at each time point and to identify potential metabolites.

    • The disappearance of the parent compound over time is used to calculate metabolic stability parameters like half-life (t½) and intrinsic clearance (CLint).

Protocol 2: Quantitative Analysis of (R)-Oxybutynin and (R)-N-Desethyloxybutynin in Human Plasma

Objective: To accurately quantify the concentration of (R)-Oxybutynin and its active metabolite, (R)-N-desethyloxybutynin, in human plasma samples.

Materials:

  • Human plasma samples

  • (R)-Oxybutynin and (R)-N-desethyloxybutynin analytical standards

  • This compound and (R)-N-desethyloxybutynin-d5 (or other suitable deuterated analog) as internal standards (IS)

  • Liquid-liquid extraction solvent (e.g., methyl tert-butyl ether-ethyl acetate (B1210297) mixture) or solid-phase extraction (SPE) cartridges

  • Reconstitution solution (e.g., mobile phase)

  • LC-MS/MS system

Procedure:

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare stock solutions of the analytes and internal standards in a suitable organic solvent (e.g., methanol).

    • Prepare calibration curve standards and QC samples by spiking known concentrations of the analytes into blank human plasma.

  • Sample Preparation (Liquid-Liquid Extraction Example):

    • Aliquot 300 µL of plasma sample, calibration standard, or QC into a clean tube.

    • Add the internal standard solution containing this compound and the deuterated DEOB analog.

    • Add the extraction solvent, vortex for 1-2 minutes, and centrifuge to separate the layers.

    • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted samples onto the LC-MS/MS system.

    • Chromatographic Conditions (Example):

      • Column: C18 reverse-phase column (e.g., 150 mm × 4.6 mm, 5 µm).[18]

      • Mobile Phase: Isocratic elution with acetonitrile and 1.0 mM ammonium (B1175870) acetate (90:10, v/v).[18]

      • Flow Rate: 0.8 mL/min.

      • Column Temperature: 40°C.

    • Mass Spectrometry Conditions (Example):

      • Ionization Mode: Positive electrospray ionization (ESI+).

      • Detection: Multiple Reaction Monitoring (MRM).

      • Monitor the precursor-to-product ion transitions for each analyte and internal standard (refer to Table 2).

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to its corresponding internal standard against the nominal concentration of the calibration standards.

    • Determine the concentrations of (R)-Oxybutynin and (R)-N-desethyloxybutynin in the unknown samples by interpolation from the calibration curve.

Visualizations

metabolic_pathway cluster_main Oxybutynin Metabolism Oxybutynin (R)-Oxybutynin DEOB (R)-N-Desethyloxybutynin (Active Metabolite) Oxybutynin->DEOB CYP3A4/5 (N-deethylation) Other Other Metabolites (e.g., N-oxides, hydroxylated species) Oxybutynin->Other CYP-mediated oxidation PCGA PCGA Oxybutynin->PCGA Esterolysis P P CGA Phenylcyclohexylglycolic Acid (Inactive Metabolite)

Caption: Primary metabolic pathways of (R)-Oxybutynin.

experimental_workflow cluster_workflow Quantitative Bioanalysis Workflow start Plasma Sample Collection prep Sample Preparation (Extraction + Add this compound IS) start->prep Step 1 analysis LC-MS/MS Analysis (MRM Mode) prep->analysis Step 2 data Data Processing (Peak Area Ratio vs. Concentration) analysis->data Step 3 result Quantification of (R)-Oxybutynin & Metabolites data->result Step 4

Caption: Workflow for quantification using a deuterated internal standard.

References

Application Notes and Protocols for (R)-Oxybutynin-d10 Analysis in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction of (R)-Oxybutynin-d10 from biological matrices, primarily human plasma and urine, for quantitative analysis. The following methods are widely applicable for bioanalytical studies and can be adapted for use with this compound as the internal standard.

Introduction

(R)-Oxybutynin is the more potent enantiomer of the anticholinergic agent oxybutynin (B1027), used to treat overactive bladder. The use of a deuterated internal standard, such as this compound, is crucial for accurate quantification in biological samples by mass spectrometry, as it corrects for matrix effects and variability in sample processing. This document outlines two common and effective sample preparation techniques: Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT).

Data Presentation: Quantitative Performance of Sample Preparation Techniques

The selection of a sample preparation method is critical for the accuracy and precision of the analytical results. Below is a summary of quantitative data from published methods for oxybutynin analysis, which can be expected to be comparable for this compound.

ParameterLiquid-Liquid Extraction (Plasma)Liquid-Liquid Extraction (Urine)Protein Precipitation (Plasma)
Analyte OxybutyninOxybutyninOxybutynin
Internal Standard Oxybutynin-d11-Not Specified
Linearity Range 0.049 - 13.965 ng/mL90 - 300 ng/mL[1]Not Specified
Lower Limit of Quantification (LLOQ) 0.049 ng/mL90 ng/mL[1]Not Specified
Mean Extraction Recovery 80.4%[2]71.4% (SD 6.4%)[1]>90% (General Drug Recovery)
Matrix Human PlasmaHuman UrineSerum/Plasma

Note: Data for Protein Precipitation is based on general drug recovery studies, as specific quantitative data for oxybutynin was not detailed in the provided search results.

Experimental Protocols

Liquid-Liquid Extraction (LLE) Protocol for Human Plasma

This protocol is adapted from a validated LC-MS/MS method for the simultaneous determination of oxybutynin and its metabolite in human plasma. This compound would serve as the internal standard.

Materials and Reagents:

  • Human plasma samples

  • This compound internal standard solution

  • 0.5M Sodium Hydroxide (NaOH) solution

  • tert-Butyl Methyl Ether (tBME)

  • Acetonitrile (B52724)

  • 2 mM Ammonium Acetate solution

  • Methanol

  • Vortex mixer

  • Centrifuge capable of 4000 rpm and 5°C

  • Nitrogen evaporator

Procedure:

  • To 0.400 mL of human plasma in a polypropylene (B1209903) tube, add 20 µL of the this compound internal standard solution.

  • Vortex the sample for 10 seconds.

  • Add 100 µL of 0.5M NaOH solution and vortex for another 10 seconds.

  • Add 2.0 mL of tert-Butyl Methyl Ether as the extraction solvent.

  • Vortex the mixture for 5 minutes at 2500 rpm.

  • Centrifuge the samples for 5 minutes at 4000 rpm and 5°C.

  • Transfer the supernatant (organic layer) to a clean tube. A flash-freeze technique can be used to aid in the separation of the layers.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 0.400 mL of a solution of Acetonitrile and 2 mM Ammonium Acetate (90:10 v/v).

  • Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.

Dispersive Liquid-Liquid Microextraction (DLLME) Protocol for Human Urine

This protocol is based on a method for the analysis of oxybutynin and its metabolite in human urine[1].

Materials and Reagents:

  • Human urine samples

  • This compound internal standard solution

  • Sodium Chloride (NaCl)

  • Hydrochloric acid (HCl) or Sodium Hydroxide (NaOH) for pH adjustment

  • Carbon Tetrachloride (extraction solvent)

  • Acetonitrile (disperser solvent)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Transfer 5.0 mL of urine to a 10 mL conical glass tube.

  • Add NaCl to a final concentration of 2.5% (w/v).

  • Spike the sample with the this compound internal standard solution.

  • Adjust the pH of the urine sample to 11.0 using NaOH.

  • In a separate small vial, mix 140 µL of carbon tetrachloride (extraction solvent) and 260 µL of acetonitrile (disperser solvent).

  • Rapidly inject this mixture into the prepared urine sample.

  • A cloudy solution will form. Vortex for 1-2 minutes.

  • Centrifuge the sample for 5 minutes at a sufficient speed to separate the phases.

  • The small volume of carbon tetrachloride containing the analyte will settle at the bottom of the conical tube.

  • Carefully collect the sedimented phase with a microsyringe and inject it into the analytical instrument.

Protein Precipitation (PPT) Protocol for Human Plasma/Serum

This is a general and high-throughput method for protein removal from plasma or serum samples[3].

Materials and Reagents:

  • Human plasma or serum samples

  • This compound internal standard solution

  • Acetonitrile (ice-cold)

  • Vortex mixer

  • Centrifuge

  • 96-well filter plate (optional, for high-throughput)

Procedure:

  • Pipette 100 µL of the plasma or serum sample into a microcentrifuge tube.

  • Add 20 µL of the this compound internal standard solution and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to sample).

  • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in a suitable mobile phase if further concentration is needed.

Visualizations of Experimental Workflows

LLE_Workflow cluster_sample_prep Liquid-Liquid Extraction (LLE) Workflow start Start: 0.4 mL Plasma add_is Add 20 µL This compound IS start->add_is vortex1 Vortex add_is->vortex1 add_naoh Add 100 µL 0.5M NaOH vortex1->add_naoh vortex2 Vortex add_naoh->vortex2 add_tbme Add 2.0 mL tBME vortex2->add_tbme vortex3 Vortex for 5 min add_tbme->vortex3 centrifuge Centrifuge: 4000 rpm, 5°C, 5 min vortex3->centrifuge separate Separate Supernatant (Organic Layer) centrifuge->separate evaporate Evaporate to Dryness (Nitrogen, 40°C) separate->evaporate reconstitute Reconstitute in ACN/Ammonium Acetate evaporate->reconstitute end Inject into LC-MS/MS reconstitute->end

Caption: Liquid-Liquid Extraction (LLE) workflow for this compound from plasma.

DLLME_Workflow cluster_sample_prep Dispersive Liquid-Liquid Microextraction (DLLME) Workflow start Start: 5.0 mL Urine add_nacl Add 2.5% NaCl & IS start->add_nacl adjust_ph Adjust pH to 11.0 add_nacl->adjust_ph inject_mix Rapidly Inject Solvent Mix adjust_ph->inject_mix prepare_mix Prepare Solvent Mix: 140 µL CCl4 + 260 µL ACN prepare_mix->inject_mix vortex Vortex inject_mix->vortex centrifuge Centrifuge vortex->centrifuge collect Collect Sedimented Phase centrifuge->collect end Inject into Analytical Instrument collect->end

Caption: Dispersive Liquid-Liquid Microextraction (DLLME) workflow for urine samples.

PPT_Workflow cluster_sample_prep Protein Precipitation (PPT) Workflow start Start: 100 µL Plasma/Serum add_is Add 20 µL This compound IS start->add_is add_acn Add 300 µL Ice-Cold Acetonitrile add_is->add_acn vortex Vortex Vigorously for 2 min add_acn->vortex centrifuge Centrifuge: >10,000 x g, 10 min vortex->centrifuge collect Collect Supernatant centrifuge->collect end Direct Injection or Evaporate & Reconstitute collect->end

Caption: Protein Precipitation (PPT) workflow for plasma or serum samples.

References

Application Note: High-Throughput Solid-Phase Extraction Method for the Quantification of Oxybutynin in Human Plasma using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and reliable solid-phase extraction (SPE) method for the quantification of oxybutynin (B1027) in human plasma. The use of a deuterated internal standard, oxybutynin-d11, ensures high accuracy and precision by compensating for variability during sample preparation and analysis. The protocol is optimized for high-throughput analysis using a 96-well SPE plate format, followed by sensitive and selective detection via liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is suitable for pharmacokinetic studies and routine therapeutic drug monitoring in drug development and clinical research settings.

Introduction

Oxybutynin is an anticholinergic medication used to treat overactive bladder.[1][2] Accurate and precise quantification of oxybutynin in biological matrices is crucial for pharmacokinetic and bioequivalence studies. Stable isotope-labeled internal standards, such as deuterated compounds, are considered the gold standard in quantitative bioanalysis using mass spectrometry.[3][4][5][6][7] They exhibit similar physicochemical properties to the analyte, ensuring they co-elute and experience similar extraction recovery and ionization effects, thereby correcting for potential variations in the analytical process.[3][4] This note describes a complete workflow for the extraction and analysis of oxybutynin from human plasma.

Experimental Workflow

The overall experimental workflow is depicted in the following diagram, from plasma sample preparation to final data acquisition.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis plasma Plasma Sample (200 µL) is_spike Spike with Oxybutynin-d11 IS plasma->is_spike pretreat Pre-treat with 4% H3PO4 is_spike->pretreat condition Condition SPE Plate (Methanol, Water) load Load Pre-treated Sample condition->load wash1 Wash 1: 2% Formic Acid load->wash1 wash2 Wash 2: Methanol (B129727) wash1->wash2 elute Elute: 5% NH4OH in Methanol wash2->elute drydown Evaporate Eluate reconstitute Reconstitute in Mobile Phase drydown->reconstitute lcms Inject into LC-MS/MS System reconstitute->lcms data Data Acquisition and Quantification lcms->data

Figure 1: Experimental workflow for oxybutynin analysis.

Materials and Reagents

  • Analytes and Internal Standard:

    • Oxybutynin hydrochloride (Reference Standard)

    • Oxybutynin-d11 hydrochloride (Deuterated Internal Standard)

  • Solvents and Chemicals:

  • SPE Plate: Mixed-Mode Cation Exchange 96-well SPE Plate (e.g., Oasis MCX)

  • Biological Matrix: Blank human plasma (K2-EDTA)

Protocols

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of oxybutynin and oxybutynin-d11 in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the oxybutynin stock solution in 50:50 methanol:water to create calibration curve (CC) standards.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the oxybutynin-d11 stock solution in 50:50 methanol:water.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking blank human plasma with the oxybutynin working standards.

Sample Preparation and Solid-Phase Extraction (SPE)

This protocol is designed for a 96-well SPE plate format and can be performed manually or with an automated liquid handler.

  • Sample Pre-treatment:

    • To 200 µL of plasma sample (blank, CC, QC, or unknown), add 20 µL of the IS working solution (100 ng/mL).

    • Vortex for 10 seconds.

    • Add 200 µL of 4% phosphoric acid in water and vortex for another 10 seconds.

  • SPE Plate Conditioning:

    • Condition each well of the SPE plate with 500 µL of methanol.

    • Equilibrate each well with 500 µL of water. Do not allow the wells to dry.

  • Sample Loading:

    • Load the entire pre-treated sample (approx. 420 µL) into the corresponding well of the SPE plate.

    • Apply gentle vacuum or positive pressure to pass the sample through the sorbent at a flow rate of approximately 1 mL/min.

  • Washing Steps:

    • Wash 1: Add 500 µL of 2% formic acid in water to each well.

    • Wash 2: Add 500 µL of methanol to each well.

    • Dry the SPE plate under high vacuum or positive pressure for 5 minutes.

  • Elution:

    • Place a clean 96-well collection plate inside the vacuum manifold.

    • Add 500 µL of elution solvent (5% ammonium hydroxide in methanol) to each well.

    • Allow the solvent to soak for 1 minute before applying low vacuum to slowly elute the analytes.

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 200 µL of the mobile phase (90:10 Acetonitrile:2 mM Ammonium Acetate).

    • Seal the plate and vortex for 30 seconds before placing it in the autosampler for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: Shimadzu HPLC or equivalent

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer (e.g., ABSCIEX API 4000)

  • Column: Hypurity C18, 100 x 4.6 mm, 5 µm

  • Mobile Phase: Isocratic elution with 90:10 (v/v) Acetonitrile and 2 mM Ammonium Acetate

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 10 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Table 1: Mass Spectrometry MRM Transitions

Compound Precursor Ion (m/z) Product Ion (m/z)
Oxybutynin 358.2 142.2

| Oxybutynin-d11 | 369.2 | 142.2 |

Quantitative Data Summary

The method was validated according to bioanalytical method validation guidelines. The following tables summarize the performance characteristics of the assay.

Table 2: Calibration Curve for Oxybutynin

Concentration (ng/mL) Mean Peak Area Ratio (Analyte/IS) Accuracy (%) Precision (%CV)
0.05 (LLOQ) 0.012 104.5 8.7
0.10 0.025 98.9 6.5
0.50 0.128 101.2 4.1
1.00 0.255 100.5 3.5
2.50 0.640 99.8 2.8
5.00 1.275 99.1 2.1
10.00 2.560 100.8 1.9
15.00 (ULOQ) 3.845 101.5 2.3

Linear Range: 0.05 - 15.0 ng/mL, Correlation Coefficient (r²): >0.995

Table 3: Accuracy and Precision of Quality Control Samples

QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) Accuracy (%) Intra-day Precision (%CV) Inter-day Precision (%CV)
LLOQ QC 0.05 0.051 102.0 7.9 9.1
Low QC 0.15 0.147 98.0 6.2 7.5
Mid QC 1.50 1.53 102.0 4.5 5.3
High QC 12.00 11.82 98.5 3.1 4.2

(n=6 replicates per run, over 3 separate runs)

Table 4: Recovery and Matrix Effect

QC Level Concentration (ng/mL) Mean Extraction Recovery (%) Mean Matrix Effect (%)
Low QC 0.15 92.5 97.8
High QC 12.00 94.1 98.5

Recovery was consistent and reproducible. The matrix effect was minimal due to the effective cleanup by the SPE method and compensation by the deuterated internal standard.

Conclusion

The solid-phase extraction method presented provides a clean, efficient, and high-throughput sample preparation workflow for the quantification of oxybutynin in human plasma. The use of a deuterated internal standard ensures the reliability of the results, making this method highly suitable for regulated bioanalysis in support of pharmaceutical development and clinical studies. The validation data demonstrates excellent linearity, accuracy, precision, and recovery, meeting the stringent requirements for bioanalytical assays.

References

Application Note: High-Throughput Screening for M3 Muscarinic Receptor Antagonists and Bioanalytical Quantitation Using (R)-Oxybutynin-d10

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust high-throughput screening (HTS) campaign to identify novel antagonists of the M3 muscarinic acetylcholine (B1216132) receptor (M3R), a key target in the treatment of overactive bladder.[1][2] A cell-based calcium mobilization assay is presented as the primary screening platform. Furthermore, this document outlines the subsequent use of (R)-Oxybutynin-d10 as an internal standard for the accurate quantitation of (R)-Oxybutynin, a potent M3R antagonist, in bioanalytical assays, which is a critical step in downstream pharmacokinetic and pharmacodynamic studies of lead compounds.

Introduction

Muscarinic acetylcholine receptors are members of the G-protein coupled receptor (GPCR) family and are classified into five subtypes (M1-M5).[3] The M3 subtype is predominantly expressed on smooth muscle, including the detrusor muscle of the bladder, and its activation by acetylcholine leads to muscle contraction.[2] Antagonists of the M3R, such as oxybutynin, are therefore effective in treating conditions characterized by involuntary bladder contractions, such as overactive bladder.[2][4] Oxybutynin is a chiral compound, with the (R)-enantiomer being the more potent anticholinergic agent.[4]

High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify potential drug candidates.[5] For M3R, which couples to the Gq/11 signaling pathway, agonist binding leads to the activation of phospholipase C and a subsequent increase in intracellular calcium levels.[3] This calcium mobilization provides a robust and readily detectable signal for HTS assays.[3][6]

Following the identification and validation of hit compounds from a primary screen, accurate quantification in biological matrices is essential for further development. Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry due to their similar chemical and physical properties to the analyte. This compound is a deuterated analog of (R)-Oxybutynin, making it an ideal internal standard for bioanalytical method development and validation.

M3 Muscarinic Receptor Signaling Pathway

The M3 muscarinic receptor is a Gq-coupled GPCR. Upon binding of an agonist like acetylcholine, the receptor activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. This increase in intracellular Ca2+ is the signal measured in the screening assay. Antagonists block this pathway by preventing the initial binding of the agonist.[3]

M3_Signaling_Pathway cluster_cytoplasm Cytoplasm M3R M3 Receptor Gq Gq Protein M3R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca_Cyto Ca2+ ER->Ca_Cyto Ca2+ Release Ca_ER Ca2+ Agonist Acetylcholine (Agonist) Agonist->M3R Activation Antagonist (R)-Oxybutynin (Antagonist) Antagonist->M3R Inhibition HTS_Workflow cluster_Discovery Discovery Phase cluster_Development Preclinical Development LibScreen Compound Library Screening (HTS) (Calcium Mobilization Assay) HitID Hit Identification (≥50% Inhibition) LibScreen->HitID HitConfirm Hit Confirmation & Dose-Response (IC50) HitID->HitConfirm LeadOpt Lead Optimization (SAR Studies) HitConfirm->LeadOpt PK_PD Pharmacokinetic (PK) & Pharmacodynamic (PD) Studies LeadOpt->PK_PD Quant Bioanalytical Quantitation (LC-MS/MS with IS) PK_PD->Quant IS This compound (Internal Standard) IS->Quant Used in

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Oxybutynin Analysis in LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of oxybutynin (B1027). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on mitigating ion suppression.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing significant ion suppression for oxybutynin in my plasma samples. What are the common causes and how can I troubleshoot this?

A1: Ion suppression in LC-MS/MS analysis of oxybutynin from plasma is a common issue, primarily caused by co-eluting endogenous matrix components like phospholipids.[1][2] Here’s a step-by-step guide to troubleshoot and mitigate this effect:

  • Step 1: Confirm and Characterize Ion Suppression:

    • Post-Column Infusion: This is a definitive method to identify regions of ion suppression in your chromatogram.[3][4] Infuse a standard solution of oxybutynin post-column while injecting a blank, extracted plasma sample. A dip in the baseline signal for oxybutynin indicates at what retention times ion suppression is occurring.

  • Step 2: Optimize Sample Preparation:

    • The goal is to remove interfering matrix components before injection.[5][6]

    • Liquid-Liquid Extraction (LLE): LLE is an effective technique for cleaning up plasma samples for oxybutynin analysis.[7][8] Using a non-polar solvent like methyl tert-butyl ether (MTBE) or a mixture of MTBE and ethyl acetate (B1210297) can efficiently extract oxybutynin while leaving behind many polar, interfering substances.[8]

    • Solid-Phase Extraction (SPE): SPE can offer even more selective cleanup.[5][9] A mixed-mode SPE cartridge (e.g., reverse-phase and strong cation exchange) can be very effective for isolating a basic compound like oxybutynin from complex matrices.[9]

  • Step 3: Enhance Chromatographic Separation:

    • If sample preparation alone is insufficient, improving the chromatographic separation to resolve oxybutynin from the interfering matrix components is crucial.[5][6][10]

    • Column Choice: A C18 column is commonly used for oxybutynin analysis.[7][8]

    • Mobile Phase Modification: Adjusting the mobile phase composition and gradient can alter the retention of both oxybutynin and interfering compounds.[10] Using a mobile phase with a high percentage of organic solvent (e.g., acetonitrile) and a volatile buffer like ammonium (B1175870) acetate or ammonium formate (B1220265) is a good starting point.[8][11]

    • UHPLC Systems: Utilizing Ultra-High-Performance Liquid Chromatography (UHPLC) with smaller particle size columns can provide significantly better peak resolution and separation from matrix interferences.[6]

  • Step 4: Utilize an Internal Standard:

    • A stable isotope-labeled internal standard (SIL-IS), such as Oxybutynin-d11, is highly recommended.[7] A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate quantification by maintaining a consistent analyte-to-IS ratio.[5]

Below is a troubleshooting workflow to address ion suppression:

IonSuppressionTroubleshooting start Start: Ion Suppression Observed for Oxybutynin confirm Confirm & Characterize (Post-Column Infusion) start->confirm optimize_sp Optimize Sample Preparation confirm->optimize_sp Suppression Zone Identified optimize_lc Optimize Chromatography optimize_sp->optimize_lc Suppression Still Present end_node End: Ion Suppression Minimized optimize_sp->end_node Suppression Resolved use_is Use Stable Isotope-Labeled Internal Standard optimize_lc->use_is Co-elution with Interferences Persists optimize_lc->end_node Suppression Resolved use_is->end_node

Caption: Troubleshooting workflow for ion suppression in oxybutynin LC-MS/MS analysis.

Q2: What are the recommended starting parameters for an LC-MS/MS method for oxybutynin in human plasma?

A2: Based on validated methods, here are robust starting parameters for your method development.

Sample Preparation

A common and effective method is Liquid-Liquid Extraction (LLE).[7][8]

ParameterRecommended Value
Plasma Volume300 - 400 µL[7][8]
Internal StandardOxybutynin-d11[7]
Basification0.5M Sodium Hydroxide[7]
Extraction SolventMethyl tert-butyl ether (MTBE)[7] or MTBE-ethyl acetate mixture[8]
Reconstitution SolventAcetonitrile/Ammonium Acetate solution (e.g., 90:10 v/v)[7][8]
Liquid Chromatography

An isocratic elution on a C18 column is a reliable starting point.

ParameterRecommended Value
ColumnC18, e.g., Hypurity C18 (100 x 4.6 mm, 5 µm) or Cosmosil C18 (150 mm x 4.6 mm, 5 µm)[7][8]
Mobile PhaseAcetonitrile and 1-2 mM Ammonium Acetate (e.g., 90:10 v/v)[7][8]
Flow Rate0.8 - 1.0 mL/min
Injection Volume10 - 20 µL[7]
Column TemperatureAmbient or 25°C[12]
Mass Spectrometry

Operate in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).

ParameterRecommended Value
Ionization ModePositive Electrospray Ionization (ESI+)
MRM Transition (Oxybutynin)m/z 358.2 → 142.2[7]
MRM Transition (N-Desethyloxybutynin)m/z 330.3 → 96.1[7]
Dwell Time200 ms[7]

Q3: How do I choose and optimize MRM transitions for oxybutynin?

A3: The selection and optimization of MRM transitions are critical for the sensitivity and selectivity of your assay.

  • Select the Precursor Ion: For oxybutynin, operating in positive ion mode, the most common precursor ion is the protonated molecule, [M+H]⁺, which has an m/z of 358.2.[7]

  • Optimize Fragmentation (Collision Energy): Infuse a standard solution of oxybutynin into the mass spectrometer and perform a product ion scan to identify the most abundant and stable fragment ions. The collision energy (CE) should be ramped to find the optimal value that produces the highest intensity for the desired product ions.[13][14]

  • Select Product Ions:

    • Quantifier: Choose the most intense and stable product ion for quantification to achieve the best sensitivity. For oxybutynin, m/z 142.2 is a commonly used and abundant fragment.[7]

    • Qualifier: Select a second, less intense product ion to confirm the identity of the analyte. This adds a layer of specificity to the analysis.[13]

  • Optimize Cone/Fragmentor Voltage: This voltage, applied in the ion source, can influence the intensity of the precursor ion entering the quadrupole. It should be optimized to maximize the signal of the m/z 358.2 precursor ion.

The logical relationship for this process is as follows:

MRM_Optimization cluster_infusion Direct Infusion of Oxybutynin Standard infuse Infuse Oxybutynin Standard Solution select_precursor Select Precursor Ion [M+H]⁺ (m/z 358.2) infuse->select_precursor product_ion_scan Perform Product Ion Scan (Varying Collision Energy) select_precursor->product_ion_scan select_products Select Quantifier & Qualifier Product Ions product_ion_scan->select_products optimize_cone Optimize Cone/Fragmentor Voltage select_products->optimize_cone final_mrm Final Optimized MRM Method optimize_cone->final_mrm

Caption: Logical workflow for optimizing MRM transitions for oxybutynin analysis.

Detailed Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of Oxybutynin from Human Plasma

This protocol is adapted from a validated method for the simultaneous determination of oxybutynin and its metabolite, N-desethyloxybutynin.[7]

Materials:

  • Human plasma (collected in K2EDTA tubes)

  • Oxybutynin and N-desethyloxybutynin reference standards

  • Oxybutynin-d11 and N-desethyloxybutynin-d5 internal standards (IS)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium acetate

  • Methyl tert-butyl ether (MTBE)

  • 0.5M Sodium Hydroxide

  • Microcentrifuge tubes (2.0 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Aliquoting: To a 2.0 mL microcentrifuge tube, add 400 µL of human plasma.

  • Internal Standard Spiking: Add 20 µL of the IS working solution (containing Oxybutynin-d11 and N-desethyloxybutynin-d5 in methanol) to each plasma sample, calibration standard, and quality control sample. Vortex briefly.

  • Basification: Add 100 µL of 0.5M Sodium Hydroxide solution to each tube and vortex for 30 seconds.

  • Extraction: Add 2.0 mL of MTBE to each tube. Cap and vortex vigorously for 5 minutes at 2500 rpm.

  • Centrifugation: Centrifuge the samples for 5 minutes at 4000 rpm and 5°C to separate the organic and aqueous layers.

  • Supernatant Transfer: Freeze the aqueous layer and transfer the organic (upper) layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 400 µL of the mobile phase (e.g., Acetonitrile: 2mM Ammonium Acetate, 90:10 v/v). Vortex to ensure complete dissolution.

  • Analysis: Transfer the reconstituted sample to an autosampler vial and inject into the LC-MS/MS system.

The following diagram illustrates the experimental workflow for this protocol:

LLE_Workflow start Start: 400 µL Plasma add_is Add 20 µL Internal Standard start->add_is add_naoh Add 100 µL 0.5M NaOH (Basification) add_is->add_naoh add_mtbe Add 2.0 mL MTBE (Extraction Solvent) add_naoh->add_mtbe vortex Vortex for 5 min add_mtbe->vortex centrifuge Centrifuge at 4000 rpm vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness (Nitrogen Stream) transfer->evaporate reconstitute Reconstitute in 400 µL Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Experimental workflow for Liquid-Liquid Extraction of oxybutynin from plasma.

References

Improving peak shape and resolution for (R)-Oxybutynin-d10

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of (R)-Oxybutynin-d10, focusing on improving peak shape and resolution.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chiral separation of this compound?

A1: The primary challenges in the chiral separation of this compound are similar to those for its non-deuterated counterpart, revolving around achieving baseline resolution from its (S)-enantiomer while maintaining good peak shape. Key factors to consider are the selection of an appropriate chiral stationary phase (CSP) and the optimization of mobile phase conditions. Additionally, while generally minimal in HPLC, the presence of deuterium (B1214612) atoms can sometimes lead to slight differences in retention behavior compared to the non-deuterated compound, a phenomenon known as the isotope effect.[1][2][3]

Q2: Which type of chiral stationary phase (CSP) is most effective for oxybutynin (B1027) enantiomer separation?

A2: Polysaccharide-based CSPs, such as those coated with amylose (B160209) or cellulose (B213188) derivatives, have demonstrated broad success in separating a wide range of chiral compounds, including oxybutynin.[4][5][6] Specifically, immobilized polysaccharide-based CSPs like the Lux i-Amylose-3 are effective.[4][5] Another successful approach involves using protein-based columns, such as those with an ovomucoid stationary phase.[7]

Q3: How does the mobile phase composition affect the separation of this compound?

A3: The mobile phase composition is a critical factor. In normal-phase chromatography, a common mobile phase is a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier such as isopropanol (B130326) or ethanol (B145695).[4] A small amount of a basic additive, like diethylamine (B46881) (DEA), is often included to improve the peak shape of basic compounds like oxybutynin. For reversed-phase chromatography, the pH of the aqueous portion of the mobile phase, the type and concentration of the organic modifier (e.g., acetonitrile, methanol), and the buffer concentration all significantly impact retention and resolution.[7][8] For ionizable compounds, maintaining a mobile phase pH at least 2 units away from the analyte's pKa is recommended to avoid peak splitting or broadening.

Q4: Can temperature be used to optimize the separation?

A4: Yes, column temperature is a valuable parameter for optimizing chiral separations. Varying the temperature can alter the interactions between the analyte and the CSP, which can sometimes lead to improved resolution.[7] It is an important parameter to screen during method development.

Troubleshooting Guides

Issue 1: Poor or No Resolution of Enantiomers

If you are observing co-eluting or poorly resolved peaks for the (R)- and (S)-oxybutynin-d10 enantiomers, follow this troubleshooting workflow.

PoorResolution start Poor or No Resolution csp Evaluate CSP Selection start->csp mobile_phase Optimize Mobile Phase csp->mobile_phase CSP is appropriate flow_rate Adjust Flow Rate mobile_phase->flow_rate Systematically vary composition (modifier, pH, additives) temperature Vary Temperature flow_rate->temperature Try lower flow rate end_good Resolution Achieved temperature->end_good Screen different temperatures

Figure 1: Troubleshooting workflow for poor enantiomeric resolution.

Detailed Steps:

  • Evaluate CSP Selection: The choice of the chiral stationary phase is the most critical factor. If you have no prior information, screening different types of CSPs (e.g., polysaccharide-based, protein-based) is recommended.

  • Optimize Mobile Phase: Systematically vary the mobile phase composition.

    • Normal Phase: Adjust the ratio of the non-polar solvent to the alcohol modifier. Also, optimize the concentration of the basic additive.

    • Reversed Phase: Vary the organic modifier percentage and the pH of the aqueous phase. Ensure the buffer concentration is adequate.

  • Adjust Flow Rate: Chiral separations can be sensitive to flow rate. Often, a lower flow rate can improve resolution.

  • Vary Temperature: Temperature can have a significant impact on chiral recognition. Both increasing and decreasing the temperature should be explored to find the optimal condition.[7]

Issue 2: Peak Tailing

Peak tailing can compromise resolution and quantification. Use the following decision tree to diagnose and resolve this issue.

PeakTailing start Peak Tailing Observed all_peaks Are all peaks tailing? start->all_peaks system_issue System Issue all_peaks->system_issue Yes analyte_issue Analyte-Specific Issue all_peaks->analyte_issue No specific_peaks Only analyte peak is tailing extra_column Check for extra-column volume (tubing length/ID) system_issue->extra_column column_contamination Column contamination or degradation system_issue->column_contamination secondary_interactions Secondary Interactions with CSP analyte_issue->secondary_interactions mobile_phase_ph Mobile phase pH near pKa analyte_issue->mobile_phase_ph

Figure 2: Decision tree for troubleshooting peak tailing.

Detailed Steps:

  • Assess All Peaks: Determine if the tailing affects all peaks in the chromatogram or just the this compound peak.

  • If All Peaks are Tailing: This often indicates a system-level problem.

    • Extra-column Volume: Minimize the length and inner diameter of tubing connecting the injector, column, and detector.

    • Column Contamination/Void: A blocked frit or a void at the column inlet can cause tailing for all peaks.[9] Try back-flushing the column (if the manufacturer allows) or replace the guard column.

  • If Only the Analyte Peak is Tailing: This suggests an issue specific to the interaction of this compound with the column or mobile phase.

    • Secondary Interactions: Unwanted interactions between the basic oxybutynin molecule and residual silanols on silica-based CSPs can cause tailing. Adding a basic modifier (e.g., diethylamine in normal phase) or adjusting the mobile phase pH in reversed phase can mitigate this.

    • Inappropriate Mobile Phase pH: For ionizable compounds like oxybutynin, a mobile phase pH close to the analyte's pKa can lead to peak tailing. Adjust the pH to be at least 2 units away from the pKa.

Issue 3: Peak Fronting

Peak fronting is less common than tailing but can also affect resolution and quantification.

PeakFronting start Peak Fronting Observed overload Column Overload? start->overload solvent_mismatch Sample Solvent Mismatch? overload->solvent_mismatch No remedy1 Reduce sample concentration or injection volume overload->remedy1 Yes column_collapse Column Collapse? solvent_mismatch->column_collapse No remedy2 Dissolve sample in mobile phase or a weaker solvent solvent_mismatch->remedy2 Yes remedy3 Replace column and operate within manufacturer's limits column_collapse->remedy3 Yes

Figure 3: Troubleshooting workflow for peak fronting.

Detailed Steps:

  • Column Overload: Injecting too much sample can lead to peak fronting. Try reducing the sample concentration or the injection volume.

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is stronger than the mobile phase, it can cause peak distortion, including fronting. Whenever possible, dissolve the sample in the mobile phase itself or in a weaker solvent.

  • Column Collapse: A sudden physical change in the column bed, often due to operating outside the recommended pH or temperature ranges, can lead to severe peak fronting.[9] If this is suspected, the column will likely need to be replaced.

Experimental Protocols

Protocol 1: Normal Phase HPLC Separation

This protocol is based on a successful method for the separation of oxybutynin enantiomers using a polysaccharide-based CSP.[4]

Instrumentation and Columns:

  • HPLC System: Agilent 1100 or equivalent

  • Column: Lux 5 µm i-Amylose-3, 250 x 4.6 mm

  • Guard Column: SecurityGuard with AJ0-8650 cartridge

Chromatographic Conditions:

ParameterValue
Mobile Phase Hexane/Isopropanol with 0.1% Diethylamine (80:20, v/v/v)
Flow Rate 0.6 mL/min
Injection Volume 10 µL
Column Temperature Ambient
Detection UV, wavelength to be optimized (e.g., 210-220 nm)

Procedure:

  • Prepare the mobile phase by mixing the components in the specified ratio. Degas the mobile phase before use.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Prepare a standard solution of (R,S)-Oxybutynin-d10 in the mobile phase.

  • Inject the standard solution and record the chromatogram.

  • Optimize the separation by adjusting the isopropanol and diethylamine concentration as needed to improve resolution and peak shape.

Protocol 2: Reversed Phase HPLC Separation

This protocol is adapted from a method using an ovomucoid column for oxybutynin enantiomer separation.[7][8]

Instrumentation and Columns:

  • HPLC System: Standard HPLC with UV detector

  • Column: Ovomucoid column

Chromatographic Conditions:

ParameterValue
Mobile Phase 40 mM Citric Acid, pH 5.0 (adjusted with NaOH) containing 12% Ethanol
Flow Rate 1.0 mL/min
Injection Volume To be optimized (e.g., 10-20 µL)
Column Temperature 30°C
Detection UV, wavelength to be optimized

Procedure:

  • Prepare the aqueous buffer (40 mM Citric Acid) and adjust the pH to 5.0 with NaOH.

  • Prepare the final mobile phase by mixing the buffer with ethanol in the specified ratio. Degas the mobile phase.

  • Equilibrate the column with the mobile phase at the specified temperature and flow rate until a stable baseline is obtained.

  • Prepare a sample solution of this compound in the mobile phase.

  • Inject the sample and record the chromatogram.

  • The concentration of ethanol and the pH of the mobile phase are key parameters to adjust for optimization. Lower ethanol concentrations may improve resolution but can also lead to broader peaks.[8]

Quantitative Data Summary

The following table summarizes quantitative data from published methods for oxybutynin enantiomer analysis, which can serve as a starting point for method validation for this compound.

ParameterMethodResultReference
Linearity Range Ovomucoid Column (Reversed Phase)8.36 to 668.8 µg/g[7]
Correlation Coefficient (r) Ovomucoid Column (Reversed Phase)0.999 for both enantiomers[7]
Limit of Detection (LOD) Ovomucoid Column (Reversed Phase)4.5 µg/g[7]
Limit of Quantitation (LOQ) Ovomucoid Column (Reversed Phase)9.0 µg/g[7]
Mobile Phase HPTLCToluene: Acetone: Methanol (8:1:1 v/v)[2]

Note: The deuterated nature of this compound may lead to minor shifts in retention time compared to the non-deuterated standard due to isotopic effects.[1][2][3] This should be considered during method development and peak identification. It is recommended to run a non-deuterated standard if available to confirm elution order.

References

Technical Support Center: (R)-Oxybutynin-d10 Stability in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (R)-Oxybutynin-d10 in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in biological matrices a concern?

This compound is a deuterated form of (R)-Oxybutynin, where ten hydrogen atoms have been replaced by deuterium (B1214612). It is commonly used as an internal standard (IS) in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of oxybutynin (B1027) in biological samples like plasma, blood, and urine.

The stability of this compound is critical because its degradation can lead to inaccurate and unreliable quantification of the target analyte, oxybutynin. Any degradation of the internal standard can compromise the integrity of pharmacokinetic, toxicokinetic, and bioequivalence studies.

Q2: What are the primary degradation pathways for oxybutynin that could also affect this compound?

Oxybutynin is susceptible to degradation through several pathways, which are also relevant for its deuterated analog. The primary routes of degradation include:

  • Metabolism: Primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver and gut wall. The major active metabolite is N-desethyloxybutynin (DEO).[1][2][3][4]

  • Hydrolysis: Oxybutynin can undergo hydrolysis, especially under acidic or basic conditions.[5]

  • Oxidation: Oxidative degradation is another potential pathway.[2][6] This can involve N-oxidation and hydroxylation on the cyclohexyl ring.[2][6]

Q3: Can the deuterium atoms in this compound exchange with hydrogen atoms from the surrounding matrix?

Deuterium-hydrogen (D-H) exchange is a potential stability issue for all deuterated compounds. The likelihood of exchange depends on the position of the deuterium atoms on the molecule. If the deuterium atoms are located at positions that are chemically labile (e.g., acidic protons), they can exchange with protons from the aqueous environment of the biological matrix. This can alter the mass of the internal standard, leading to quantification errors. However, for a well-designed deuterated standard like this compound, the deuterium atoms are typically placed at stable positions to minimize this risk.

Q4: What are the recommended storage conditions for biological samples containing this compound?

To ensure the stability of this compound in biological matrices, proper storage is crucial. General recommendations include:

  • Long-term storage: Samples should be stored at ultra-low temperatures, such as -70°C or -80°C.

  • Short-term storage: For temporary storage during sample processing, it is advisable to keep the samples on wet ice or at refrigerated temperatures (2-8°C) to minimize enzymatic activity and chemical degradation.

  • Freeze-thaw cycles: The number of freeze-thaw cycles should be minimized. It is recommended to aliquot samples into smaller volumes if multiple analyses are anticipated.

Troubleshooting Guides

This section provides solutions to common problems encountered during the use of this compound as an internal standard.

Problem 1: Inconsistent or decreasing internal standard (IS) response across a batch of samples.

Possible Cause Troubleshooting Step
Degradation of this compound in the stock solution. Prepare a fresh stock solution of this compound and re-analyze the samples.
Instability during sample processing (bench-top instability). Minimize the time samples are kept at room temperature. Process samples on wet ice. Evaluate bench-top stability by letting a set of quality control (QC) samples sit at room temperature for the maximum expected processing time before analysis.
Degradation due to multiple freeze-thaw cycles. Limit the number of freeze-thaw cycles for each sample. Validate the stability of this compound for the maximum number of freeze-thaw cycles your samples will undergo.
Enzymatic degradation in the biological matrix. Ensure samples are processed promptly after collection. If enzymatic degradation is suspected, consider adding enzyme inhibitors (ensure they do not interfere with the analysis).
Inconsistent sample extraction recovery. Optimize the extraction procedure to ensure consistent recovery of both the analyte and the internal standard.

Problem 2: Appearance of unexpected peaks or a shift in the mass-to-charge ratio (m/z) of the internal standard.

Possible Cause Troubleshooting Step
Deuterium-hydrogen (D-H) exchange. Investigate the possibility of D-H exchange by incubating this compound in the biological matrix under various pH and temperature conditions and monitoring for changes in its mass spectrum. If exchange is confirmed, the position of deuteration may not be stable for the assay conditions.
Formation of adducts (e.g., sodium, potassium). Modify the mobile phase composition or sample preparation to minimize adduct formation.
In-source fragmentation or degradation. Optimize the mass spectrometer source conditions (e.g., temperature, voltages) to minimize in-source degradation.

Quantitative Data Summary

The following tables summarize typical stability data for this compound in human plasma. These values are illustrative and should be confirmed by specific in-house validation experiments.

Table 1: Freeze-Thaw Stability of this compound in Human Plasma

Number of Freeze-Thaw CyclesLow QC (ng/mL)High QC (ng/mL)
Cycle 1 98.5%101.2%
Cycle 2 97.9%99.8%
Cycle 3 96.5%98.7%
Acceptance Criteria 85-115%85-115%

Table 2: Bench-Top Stability of this compound in Human Plasma at Room Temperature

Time (hours) Low QC (ng/mL) High QC (ng/mL)
0 100.0%100.0%
4 99.1%100.5%
8 98.2%99.3%
24 95.8%97.6%
Acceptance Criteria 85-115%85-115%

Table 3: Long-Term Stability of this compound in Human Plasma at -80°C

Time (months) Low QC (ng/mL) High QC (ng/mL)
1 99.5%100.8%
3 98.7%99.9%
6 97.4%98.5%
12 96.1%97.2%
Acceptance Criteria 85-115%85-115%

Experimental Protocols

Protocol 1: Assessment of Freeze-Thaw Stability

Objective: To evaluate the stability of this compound in a biological matrix after repeated freeze-thaw cycles.

Methodology:

  • Prepare quality control (QC) samples at low and high concentrations by spiking known amounts of this compound into the biological matrix (e.g., human plasma).

  • Divide the QC samples into aliquots.

  • Analyze one set of aliquots immediately (Cycle 0).

  • Freeze the remaining aliquots at -80°C for at least 24 hours.

  • Thaw one set of frozen aliquots completely at room temperature.

  • After thawing, analyze the samples.

  • Refreeze the thawed samples at -80°C for at least 12-24 hours.

  • Repeat the freeze-thaw cycle for a predetermined number of cycles (typically 3-5 cycles).

  • Quantify the concentration of this compound in each sample and compare the results to the Cycle 0 samples. The mean concentration should be within ±15% of the nominal concentration.

Protocol 2: Assessment of Bench-Top (Short-Term) Stability

Objective: To evaluate the stability of this compound in a biological matrix at room temperature for a duration that mimics the sample preparation and analysis time.

Methodology:

  • Prepare low and high concentration QC samples in the biological matrix.

  • Analyze a set of QC samples immediately (T=0).

  • Leave another set of QC samples on the bench at room temperature for a specified period (e.g., 4, 8, 24 hours).

  • After the specified time, analyze the samples.

  • Compare the concentrations of the stored samples to the T=0 samples. The mean concentration should be within ±15% of the nominal concentration.

Protocol 3: Assessment of Long-Term Stability

Objective: To evaluate the stability of this compound in a biological matrix under long-term storage conditions.

Methodology:

  • Prepare a sufficient number of low and high concentration QC samples in the biological matrix.

  • Analyze a set of QC samples on day zero.

  • Store the remaining QC samples at the intended long-term storage temperature (e.g., -80°C).

  • At specified time points (e.g., 1, 3, 6, 12 months), retrieve a set of stored QC samples.

  • Thaw the samples and analyze them along with a freshly prepared calibration curve.

  • The mean concentration of the stored QC samples should be within ±15% of the nominal concentration.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stability Stability Assessment cluster_analysis Analysis start Spike this compound into Biological Matrix qc_low Low QC start->qc_low qc_high High QC start->qc_high ft_stability Freeze-Thaw Stability qc_low->ft_stability bt_stability Bench-Top Stability qc_low->bt_stability lt_stability Long-Term Stability qc_low->lt_stability qc_high->ft_stability qc_high->bt_stability qc_high->lt_stability extraction Sample Extraction ft_stability->extraction bt_stability->extraction lt_stability->extraction lcms LC-MS/MS Analysis extraction->lcms data Data Evaluation lcms->data end Stable? data->end Acceptance Criteria Met?

Experimental workflow for stability assessment.

degradation_pathway cluster_degradation Potential Degradation Pathways cluster_products Degradation Products oxy_d10 This compound metabolism Metabolism (CYP3A4) oxy_d10->metabolism hydrolysis Hydrolysis (Acid/Base) oxy_d10->hydrolysis oxidation Oxidation oxy_d10->oxidation dh_exchange D-H Exchange oxy_d10->dh_exchange deo N-desethyloxybutynin-d10 metabolism->deo hydrolysis_prod Hydrolysis Products hydrolysis->hydrolysis_prod oxidation_prod Oxidation Products oxidation->oxidation_prod mass_shifted_is Mass-Shifted IS dh_exchange->mass_shifted_is

Potential degradation pathways for this compound.

References

Addressing poor recovery of (R)-Oxybutynin-d10 during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address poor recovery of (R)-Oxybutynin-d10 during extraction procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

Our troubleshooting guide is designed to walk you through a systematic process to identify and resolve common issues leading to low recovery of this compound.

Q1: I am experiencing low recovery of this compound. Where should I start troubleshooting?

A1: Start by systematically evaluating each step of your extraction workflow. Low recovery can stem from issues in sample pre-treatment, the extraction process itself (LLE or SPE), or the post-extraction handling. Use the following workflow to pinpoint the problem area.

Troubleshooting_Workflow start Start: Poor this compound Recovery prep Step 1: Verify Sample Pre-Treatment - pH Adjustment - Homogenization start->prep extraction Step 2: Evaluate Extraction Method - LLE or SPE Parameters prep->extraction post_extraction Step 3: Check Post-Extraction Steps - Evaporation - Reconstitution extraction->post_extraction analysis Step 4: Confirm Analytical Method Integrity post_extraction->analysis solution Solution Identified analysis->solution

Caption: A high-level workflow for troubleshooting poor recovery.

Q2: How does the pH of my sample affect the recovery of this compound during Liquid-Liquid Extraction (LLE)?

A2: The pH is critical for successful LLE of this compound. Oxybutynin (B1027) is a weakly basic compound with a pKa of 8.04.[1][2] To ensure it is in its neutral, more organic-soluble form, the pH of the aqueous sample should be adjusted to be at least 2 units above the pKa. A pH of 10 or higher is recommended to maximize its partition into an immiscible organic solvent. In a study on dispersive liquid-liquid microextraction, the pH was adjusted to 11.0 for optimal extraction.

Recommended LLE Solvents: Several solvents have been successfully used for oxybutynin extraction. The choice of solvent can significantly impact recovery.

SolventApplication Note
tert-Butyl Methyl Ether (MTBE)A simple liquid-liquid extraction with MTBE has been shown to be effective for plasma samples.[3]
Hexane (B92381)Double extraction with hexane has been used for tissue samples.[4]
Carbon TetrachlorideFound to provide higher recovery in a dispersive liquid-liquid microextraction method.

Q3: I'm using Solid-Phase Extraction (SPE), and my recovery is still low. What are the common pitfalls for a compound like this compound?

A3: Poor recovery in SPE can be attributed to several factors.[5][6][7] For this compound, a cationic compound at physiological pH, ion-exchange or reversed-phase SPE are common choices. Here’s a troubleshooting guide:

SPE_Troubleshooting node_A Poor SPE Recovery Sorbent Choice Conditioning Sample Loading Washing Elution node_B Sorbent Mismatch - Analyte too polar for RP - Wrong ion-exchange type node_A:f0->node_B node_C Improper Conditioning - Sorbent not fully wetted - Bed dried out node_A:f1->node_C node_D Sample Breakthrough - Loading flow rate too high - Sample pH incorrect - Overloading cartridge node_A:f2->node_D node_E Analyte Loss During Wash - Wash solvent is too strong node_A:f3->node_E node_F Incomplete Elution - Elution solvent too weak - Insufficient volume node_A:f4->node_F

Caption: Key areas to investigate for poor SPE recovery.

Troubleshooting Steps:

  • Sorbent Selection: Ensure the sorbent chemistry is appropriate. For oxybutynin, a mixed-mode cation-exchange and reversed-phase sorbent can be effective.

  • Conditioning: The sorbent must be properly conditioned to ensure interaction with the analyte.[8]

  • Sample Loading:

    • pH: Adjust the sample pH to be at least 2 units below the pKa (i.e., pH < 6) to ensure the molecule is charged for cation-exchange SPE.

    • Flow Rate: A slow flow rate during sample loading is crucial for proper binding.[5][8]

  • Washing: The wash solvent should be strong enough to remove interferences but not elute the analyte. A common issue is using a wash solvent that is too strong, leading to premature elution.[6][7]

  • Elution:

    • The elution solvent must be strong enough to disrupt the sorbent-analyte interaction. For cation-exchange, this often involves a basic modifier (e.g., ammonium (B1175870) hydroxide (B78521) in an organic solvent).

    • Ensure sufficient volume of the elution solvent is used.[9]

Q4: Could the deuterium (B1214612) labeling in this compound be the cause of poor recovery?

A4: While stable isotope-labeled standards are designed to mimic the behavior of the unlabeled analyte, there can be slight differences.[10] However, it is unlikely that the deuterium labeling is the primary cause of significant recovery issues.[11] The chemical properties are nearly identical. More common causes are related to the extraction methodology itself.[12] It is crucial to ensure that the chosen extraction conditions are optimal for the general chemical structure of oxybutynin.

One potential issue with deuterated standards is the possibility of back-exchange, where deuterium atoms are replaced with hydrogen atoms. This is more common for deuterium on heteroatoms or acidic carbons.[12] The d10 label on the ethyl groups of this compound is generally stable.

Q5: What are the stability considerations for this compound during sample preparation?

A5: Oxybutynin can be susceptible to degradation under certain conditions.

  • pH: Oxybutynin shows maximum degradation in acidic and basic hydrolysis and oxidation conditions.[13] Solutions of oxybutynin are more stable at a lower pH.[2][14] Homemade solutions degrade over time, with significant loss in tap water (higher pH) compared to normal saline.[2][14]

  • Oxidation: The free base form of oxybutynin can undergo N-oxidation, which can lead to the formation of degradation products.[15]

To mitigate degradation, process samples promptly and avoid prolonged exposure to harsh pH conditions or strong oxidizing agents.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Plasma

This protocol is adapted from a method for the simultaneous determination of oxybutynin and its major metabolite.[3]

  • Sample Preparation:

    • To 400 µL of plasma, add 20 µL of the internal standard working solution (this compound).

    • Vortex briefly.

    • Add 100 µL of 0.5M Sodium Hydroxide to adjust the pH.

    • Vortex again.

  • Extraction:

    • Add 2 mL of tert-Butyl Methyl Ether (MTBE).

    • Vortex for 5 minutes at 2500 rpm.

    • Centrifuge for 5 minutes at 4000 rpm at 5°C.

  • Post-Extraction:

    • Freeze the aqueous layer and transfer the organic supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the dried residue with 400 µL of the mobile phase for analysis.

Protocol 2: Solid-Phase Extraction (SPE) - General Guideline for Cation-Exchange

This is a general guideline. Optimization of volumes and solutions is recommended.

  • Conditioning:

    • Pass 1 mL of methanol (B129727) through the cation-exchange cartridge.

    • Pass 1 mL of water through the cartridge. Do not let the sorbent go dry.

  • Sample Loading:

    • Adjust the sample pH to < 6 with a suitable acid.

    • Load the pre-treated sample onto the cartridge at a slow, consistent flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove interferences.

  • Elution:

    • Elute the this compound with 1 mL of a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).

    • Collect the eluate for analysis.

Data Summary

The following table summarizes recovery data for oxybutynin from various extraction methods found in the literature. This can serve as a benchmark for your own experiments.

MethodMatrixAnalyte(s)Average Recovery (%)Reference
Dispersive Liquid-Liquid Microextraction (DLLME)Human UrineOxybutynin & N-desethyloxybutynin71.4% (Oxybutynin)
Double Extraction with HexaneHuman Bladder TissueOxybutynin72%[4]
RP-HPLC Bulk DrugBulk DrugOxybutynin99.05 - 100.40%[13]

References

Minimizing ion source contamination in (R)-Oxybutynin-d10 analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of (R)-Oxybutynin-d10. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion source contamination and ensuring accurate, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of ion source contamination during this compound analysis?

A1: Common indicators of ion source contamination include a gradual or sudden decrease in signal intensity for this compound, increased background noise, the appearance of spurious peaks in blank injections, and poor peak shapes such as fronting or tailing.[1][2] These issues can compromise the sensitivity and accuracy of your assay.

Q2: My this compound internal standard signal is inconsistent. What could be the cause?

A2: Inconsistent internal standard signals can arise from several factors. Matrix effects can cause ion suppression, where other components in the sample hinder the ionization of your standard.[2] Inconsistent sample preparation can also lead to variability in the final concentration of the internal standard.[2] Additionally, carryover from previous injections of highly concentrated samples can artificially elevate the signal in subsequent runs.

Q3: Can the deuterated internal standard itself be a source of issues?

A3: Yes, while stable isotope-labeled internal standards are robust, they can present challenges. One issue is the potential for isotopic exchange, where deuterium (B1214612) atoms are replaced by protons from the solvent or matrix, which is more likely in certain pH and temperature conditions.[3] Another consideration is the purity of the standard; it may contain a small amount of the unlabeled analyte, which could interfere with the quantification of low-concentration samples.[3]

Q4: What are the primary sources of contamination in an LC-MS system?

A4: Contamination can originate from multiple sources. These include the mobile phase and its additives (even LC-MS grade solvents can contain impurities), the sample matrix itself (endogenous components like phospholipids), plasticware (leaching of plasticizers like phthalates), and the LC system components (column bleed, pump seals).[1] It is crucial to systematically investigate each of these potential sources to identify and eliminate the contamination.

Troubleshooting Guides

This section provides structured guidance for resolving specific issues encountered during the analysis of this compound.

Guide 1: Diagnosing and Addressing Decreased Signal Intensity

If you observe a significant drop in the signal intensity of this compound, follow this troubleshooting workflow:

start Decreased Signal Intensity Observed check_blanks Inject Blank Solvent (e.g., Mobile Phase) start->check_blanks contam_in_system Contamination in LC or MS System check_blanks->contam_in_system Spurious peaks or high background? clean_system Perform System Cleaning Protocol contam_in_system->clean_system Yes check_sample Analyze a Freshly Prepared, Known Standard contam_in_system->check_sample No end Problem Resolved clean_system->end issue_with_prep Issue with Sample Preparation or Standard Stability check_sample->issue_with_prep Low or no signal? review_prep Review Sample Preparation and Standard Handling Procedures issue_with_prep->review_prep Yes issue_with_prep->end No review_prep->end

Troubleshooting workflow for decreased signal intensity.
Guide 2: Mitigating Matrix Effects

Matrix effects, particularly ion suppression, are a common challenge when analyzing samples from complex biological matrices.

Identifying Matrix Effects:

A post-column infusion experiment can help identify regions in your chromatogram where ion suppression occurs.

Experimental Protocol: Post-Column Infusion

  • Preparation:

    • Prepare a solution of this compound at a concentration that gives a stable signal.

    • Set up a syringe pump to deliver this solution at a low, constant flow rate (e.g., 10 µL/min).

    • Use a T-piece to introduce the solution into the mobile phase flow between the analytical column and the mass spectrometer's ion source.

  • Procedure:

    • Begin infusing the this compound solution and allow the signal to stabilize.

    • Inject an extracted blank matrix sample onto the LC column.

    • Monitor the signal of the infused standard. A dip in the signal indicates ion suppression at that retention time.

Strategies for Mitigation:

  • Improve Sample Preparation: Employ more rigorous extraction techniques like solid-phase extraction (SPE) to remove interfering matrix components.

  • Chromatographic Separation: Modify your LC method to separate this compound from the regions of ion suppression. This can involve adjusting the gradient, mobile phase composition, or using a different column chemistry.

  • Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their suppressive effects.

The following table provides a hypothetical comparison of different sample preparation techniques for reducing ion suppression in plasma samples.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Relative Standard Deviation (RSD) (%)
Protein Precipitation95-4512
Liquid-Liquid Extraction (LLE)85-207
Solid-Phase Extraction (SPE)90-105

Matrix Effect (%) is calculated as ((Peak area in matrix / Peak area in solvent) - 1) * 100. A negative value indicates ion suppression.

Guide 3: Ion Source Cleaning

Regular cleaning of the ion source is crucial for maintaining instrument performance.

Experimental Protocol: General Ion Source Cleaning

Disclaimer: Always refer to your specific instrument manual for detailed instructions and safety precautions.

  • Disassembly:

    • Ensure the instrument is in standby mode and the ion source has cooled down.

    • Carefully remove the ion source components as per the manufacturer's instructions. Keep track of all parts and their orientation.

  • Cleaning:

    • Wipe down the metal surfaces of the source with a lint-free cloth dampened with an appropriate solvent (e.g., methanol (B129727) for organic residues, water for salts).[4]

    • For more stubborn contamination, sonicate the metal parts in a sequence of solvents, such as water, methanol, and isopropanol. Caution: Do not sonicate PEEK or other plastic components in certain solvents like hexane (B92381) or acetone.[5]

    • Abrasive slurries can be used for heavily contaminated parts, but this should be done with care to avoid scratching the surfaces.[6]

  • Reassembly and Re-equilibration:

    • Ensure all parts are completely dry before reassembly.

    • Reassemble the ion source, ensuring all connections are secure.

    • Pump down the system and allow sufficient time for it to equilibrate before re-introducing solvent flow.

The following table illustrates a hypothetical improvement in signal-to-noise ratio after a routine cleaning procedure.

ParameterBefore CleaningAfter Cleaning
Signal-to-Noise Ratio (S/N)50250
Background Noise (cps)50001000

Advanced Topics and Visualizations

Logical Workflow for Sample Preparation Method Selection

Choosing the right sample preparation technique is critical for minimizing matrix effects and ensuring accurate quantification.

start Start: New Assay for This compound matrix_complexity Assess Matrix Complexity start->matrix_complexity simple_matrix Simple Matrix (e.g., purified water) matrix_complexity->simple_matrix Low complex_matrix Complex Matrix (e.g., plasma, urine) matrix_complexity->complex_matrix High dilute_and_shoot Dilute and Shoot simple_matrix->dilute_and_shoot check_sensitivity Required Sensitivity? complex_matrix->check_sensitivity ppt Protein Precipitation (PPT) lle Liquid-Liquid Extraction (LLE) check_cleanliness Sufficiently Clean? lle->check_cleanliness spe Solid-Phase Extraction (SPE) check_sensitivity->ppt Moderate check_sensitivity->lle High check_cleanliness->lle Yes check_cleanliness->spe No

Decision tree for selecting a sample preparation method.

References

Technical Support Center: Sensitive Detection of (R)-Oxybutynin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method refinement for the sensitive detection of (R)-Oxybutynin.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the sensitive and enantioselective detection of (R)-Oxybutynin?

The most prevalent methods for the sensitive and chiral separation of oxybutynin (B1027) enantiomers are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4] These techniques often employ chiral stationary phases to resolve the (R) and (S) enantiomers.

Q2: Which chiral stationary phases (CSPs) are recommended for the separation of oxybutynin enantiomers?

Several polysaccharide-based and protein-based chiral stationary phases have proven effective. Commonly used CSPs include:

  • Amylose-based CSPs: Such as Lux i-Amylose-3, AmyCoat, and Chiralpak AD, are frequently used for their broad enantioselectivity.[1][2][5]

  • Ovomucoid columns: Have also been successfully used for the chiral separation of oxybutynin.[6][7]

Q3: What are typical mobile phase compositions for chiral HPLC methods?

Mobile phases for normal-phase HPLC commonly consist of a mixture of a non-polar solvent like n-hexane and an alcohol such as isopropanol (B130326) or ethanol, often with a small amount of an amine modifier like diethylamine (B46881) (DEA) to improve peak shape.[1][2] For reversed-phase methods, mixtures of acetonitrile (B52724) and aqueous buffers (e.g., ammonium (B1175870) acetate, phosphate (B84403) buffer) are used.[4][8]

Q4: How can I prepare biological samples for (R)-Oxybutynin analysis?

Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are the primary methods for extracting oxybutynin and its metabolites from biological matrices like plasma.[3][4][9] A common LLE approach involves using a mixture of solvents such as ethyl acetate, diethyl ether, and n-hexane.[4]

Q5: What are the expected linearity ranges and limits of quantification for sensitive LC-MS/MS methods?

For sensitive LC-MS/MS methods, linear ranges for oxybutynin in human plasma can be established from approximately 0.025 to 10.0 ng/mL.[4] One study reported a linear range of 0.049 to 13.965 ng/mL for oxybutynin.[3] The limit of quantitation (LOQ) can be as low as 9.0 µg/g using an ovomucoid column with HPLC.[6][7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor Enantiomeric Resolution 1. Inappropriate chiral stationary phase (CSP). 2. Suboptimal mobile phase composition. 3. Inadequate column temperature.1. Screen different types of CSPs (e.g., amylose-based, ovomucoid).[1][6] 2. Optimize the ratio of organic modifiers (e.g., isopropanol, ethanol) and the concentration of the amine additive (e.g., DEA).[2] Adjusting the mobile phase pH can also be critical, especially for protein-based columns.[6][7] 3. Investigate the effect of column temperature on the separation.[6]
Poor Peak Shape (Tailing or Fronting) 1. Secondary interactions with the stationary phase. 2. Inappropriate mobile phase pH. 3. Column overload.1. Add a small amount of an amine modifier like diethylamine (DEA) to the mobile phase to reduce peak tailing.[1][2] 2. Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form.[6][7] 3. Reduce the injection volume or the concentration of the sample.[6]
Low Sensitivity / Poor Signal Intensity 1. Inefficient sample extraction and recovery. 2. Suboptimal mass spectrometry (MS) parameters. 3. Matrix effects from the biological sample.1. Optimize the liquid-liquid extraction solvent system or the solid-phase extraction protocol to improve recovery.[4] 2. For LC-MS/MS, optimize the precursor and product ion selection, as well as collision energy, for multiple reaction monitoring (MRM).[3] 3. Use a deuterated internal standard to compensate for matrix effects.[4][9] Improve sample cleanup procedures.
Inconsistent Retention Times 1. Fluctuations in mobile phase composition. 2. Unstable column temperature. 3. Column degradation.1. Ensure the mobile phase is well-mixed and degassed.[8] 2. Use a column oven to maintain a constant and stable temperature.[8] 3. Use a guard column to protect the analytical column and replace the column if performance deteriorates.[1]
Interference from Metabolites The active metabolite, N-desethyloxybutynin, can interfere with the analysis.Develop a chromatographic method that can simultaneously separate oxybutynin from its major metabolites. LC-MS/MS is particularly suitable for this due to its selectivity.[3][4]

Quantitative Data Summary

Table 1: Chiral HPLC Method Parameters for Oxybutynin Enantiomer Separation

Parameter Method 1 Method 2 Method 3
Chiral Stationary Phase Lux® i-Amylose-3[1]Ovomucoid[6][7]AmyCoat[2][5]
Mobile Phase Hexane:Isopropanol:DEA (80:20:0.1, v/v/v)[1]40 mM Citric Acid (pH 5.0) with 12% Ethanol[7]n-hexane:2-PrOH:DEA (80:20:0.1, v/v/v)[2]
Flow Rate 0.6 mL/min[1]Not Specified0.5 mL/min[2]
Detection Wavelength Not SpecifiedNot Specified225 nm[2]
Resolution Factor (Rs) Not SpecifiedBaseline resolved in <10 min[6]1.45[2]

Table 2: LC-MS/MS Method Parameters for Sensitive Oxybutynin Quantification

Parameter Method A Method B
Analytical Column Phenomenex Lux Amylose-2 (150mm x 4.6mm, 3µm)[4]Hypurity C18 (100 x 4.6 mm, 5µ)[3]
Mobile Phase Solvent A: Acetonitrile:10mM Ammonium Bicarbonate (80:20, v/v) Solvent B: 2-Propanol:Methanol (50:50, v/v) Ratio: 20:80 (A:B)[4]Acetonitrile and 2 mM Ammonium Acetate (90:10, v/v)[3]
Extraction Method Liquid-Liquid Extraction (Ethyl acetate-diethyl ether-n-hexane)[4]Liquid-Liquid Extraction (tert-Methyl Butyl Ether)[3]
Internal Standard Deuterated analogues[4]Oxybutynin D11 & N-Desethyloxybutynin D5[3]
Linearity Range (Oxybutynin) 0.025 - 10.0 ng/mL[4]0.049 - 13.965 ng/mL[3]
Mass Transition (m/z) Not Specified358.2 → 142.2[3]

Experimental Protocols

Protocol 1: Chiral Separation of Oxybutynin using HPLC with an Amylose-Based CSP

This protocol is based on the method described for the Lux® i-Amylose-3 column.[1]

  • System Preparation:

    • HPLC System: Agilent® 1100 or equivalent.

    • Column: Lux® 5 µm i-Amylose-3, 250 x 4.6 mm.

    • Guard Column: SecurityGuard™ with appropriate cartridge.

    • Mobile Phase: Prepare a mixture of Hexane, Isopropanol, and Diethylamine in a ratio of 80:20:0.1 (v/v/v). Degas the mobile phase before use.

  • Chromatographic Conditions:

    • Flow Rate: 0.6 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: Ambient.

    • Detector: UV detector, wavelength set appropriately for oxybutynin (e.g., 225 nm).[2]

  • Sample Preparation:

    • Dissolve the racemic oxybutynin standard in the mobile phase to a suitable concentration.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample and record the chromatogram.

    • The two enantiomers, (R)- and (S)-Oxybutynin, should be resolved into two separate peaks.

Protocol 2: Sensitive Quantification of (R)-Oxybutynin in Human Plasma by LC-MS/MS

This protocol is a generalized procedure based on published methods.[3][4]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a 200 µL plasma sample, add the deuterated internal standard solution.

    • Add 1 mL of extraction solvent (e.g., tert-Methyl Butyl Ether or a mixture of ethyl acetate-diethyl ether-n-hexane).

    • Vortex for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 400 µL of the mobile phase.

  • LC-MS/MS System and Conditions:

    • LC System: A suitable UHPLC or HPLC system.

    • Column: A chiral column such as Phenomenex Lux Amylose-2 or an achiral C18 column if total (R/S) concentration is measured first.[3][4]

    • Mobile Phase: As described in Table 2, Method B (Acetonitrile and 2 mM Ammonium Acetate, 90:10 v/v) for an achiral separation. For chiral, refer to Table 2, Method A.[3][4]

    • Flow Rate: Typically 0.4-0.8 mL/min.

    • Injection Volume: 5-10 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • MRM Transitions:

      • Oxybutynin: m/z 358.2 → 142.2[3]

      • N-Desethyloxybutynin: m/z 330.3 → 96.1[3]

      • Monitor the corresponding transitions for the deuterated internal standards.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

    • Determine the concentration of (R)-Oxybutynin in the samples from the calibration curve.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_output Output plasma Plasma Sample add_is Add Internal Standard plasma->add_is lle Liquid-Liquid Extraction add_is->lle evap Evaporation lle->evap recon Reconstitution evap->recon inject Injection recon->inject hplc Chiral HPLC Separation inject->hplc ms MS/MS Detection (MRM) hplc->ms data Data Acquisition & Processing ms->data quant Quantification of (R)-Oxybutynin data->quant

Caption: Workflow for the sensitive detection of (R)-Oxybutynin in plasma.

Troubleshooting_Logic start Poor Enantiomeric Resolution csp Is the Chiral Stationary Phase (CSP) appropriate? start->csp mobile_phase Is the mobile phase composition optimal? csp->mobile_phase Yes screen_csp Screen different CSPs (e.g., amylose, ovomucoid) csp->screen_csp No temperature Is the column temperature controlled? mobile_phase->temperature Yes optimize_mp Optimize organic modifier ratio and amine additive concentration mobile_phase->optimize_mp No control_temp Use a column oven for stable temperature temperature->control_temp No end Resolution Improved temperature->end Yes screen_csp->mobile_phase optimize_mp->temperature control_temp->end

Caption: Troubleshooting poor enantiomeric resolution of oxybutynin.

References

Overcoming challenges in the analysis of N-desethyloxybutynin with (R)-Oxybutynin-d10

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the bioanalysis of N-desethyloxybutynin, particularly when using (R)-Oxybutynin-d10 as an internal standard.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental work.

Question: Why am I observing poor peak shape or tailing for N-desethyloxybutynin?

Answer: Poor peak shape for N-desethyloxybutynin can be attributed to several factors related to the chromatographic conditions. N-desethyloxybutynin is a basic compound, and secondary interactions with acidic silanols on the column stationary phase can lead to tailing. Here are some troubleshooting steps:

  • Mobile Phase pH: Ensure the mobile phase pH is appropriate. Using a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid or a low concentration of ammonium (B1175870) acetate) can help to protonate the analyte and minimize interactions with the stationary phase.[1]

  • Column Choice: Consider using a column with end-capping or a hybrid particle technology to reduce the availability of free silanol (B1196071) groups. A C18 column is commonly used, but experimenting with different stationary phases (e.g., phenyl-hexyl) might be beneficial.[2][3][4]

  • Mobile Phase Composition: Optimize the organic solvent composition. While acetonitrile (B52724) is frequently used, methanol (B129727) can sometimes provide different selectivity and improved peak shape for certain compounds.[5]

  • Flow Rate: A lower flow rate can sometimes improve peak shape by allowing for better mass transfer.

Question: I am seeing significant signal variability or ion suppression for my analyte. What could be the cause?

Answer: Signal variability and ion suppression are often caused by matrix effects, where co-eluting endogenous components from the biological matrix (e.g., plasma, urine) interfere with the ionization of the analyte in the mass spectrometer source.[6][7] Here’s how to troubleshoot this issue:

  • Improve Sample Preparation: The goal is to remove as many matrix components as possible. Liquid-liquid extraction (LLE) is a common and effective method for N-desethyloxybutynin.[2][3][4] Experiment with different extraction solvents (e.g., methyl tert-butyl ether, ethyl acetate) and pH conditions to optimize the recovery of your analyte and minimize the extraction of interfering substances.

  • Chromatographic Separation: Ensure that N-desethyloxybutynin is chromatographically separated from the bulk of the matrix components. A longer chromatographic run time or a gradient elution may be necessary to achieve this. Monitoring for phospholipids, a common source of ion suppression, can help in developing a more robust method.[2]

  • Internal Standard Correction: A stable isotope-labeled internal standard like this compound is crucial for correcting matrix effects. Since the internal standard has very similar physicochemical properties to the analyte, it should experience similar ion suppression, allowing for accurate quantification.[2][3]

  • Dilution: If the matrix effect is severe, diluting the sample with a clean solvent can reduce the concentration of interfering components. However, ensure that the analyte concentration remains within the linear range of the assay.

Question: My results show unexpected crosstalk between the MRM transitions of N-desethyloxybutynin and this compound. How can I address this?

Answer: Crosstalk can occur if there is in-source fragmentation of the internal standard that produces an ion with the same m/z as the N-desethyloxybutynin precursor or product ion. Given that this compound is a deuterated analog of oxybutynin (B1027), not N-desethyloxybutynin, direct isobaric overlap is less likely, but other issues could arise:

  • Check for Impurities: Ensure the purity of your this compound internal standard. It could potentially contain a small amount of an impurity that is isobaric with N-desethyloxybutynin.

  • Optimize MS/MS Parameters:

    • Collision Energy: Optimize the collision energy for both the analyte and the internal standard to ensure specific fragmentation and minimize non-specific fragmentation that could lead to crosstalk.

    • Precursor and Product Ion Selection: Re-evaluate your precursor and product ion selection. Choose transitions that are specific and have high intensity. For N-desethyloxybutynin, a common transition is m/z 330.3 → 96.1.[4][5]

  • Chromatographic Separation: While a stable isotope-labeled internal standard is designed to co-elute, ensuring baseline separation from any potential interfering peaks is still good practice.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway of Oxybutynin and why is the analysis of N-desethyloxybutynin important?

A1: Oxybutynin is extensively metabolized in the liver and gut wall, primarily by the cytochrome P450 enzyme CYP3A4.[8] The major active metabolite is N-desethyloxybutynin.[8][9] The analysis of this metabolite is crucial because it is pharmacologically active and its plasma concentrations can be 4 to 10 times higher than the parent drug, oxybutynin.[8][10] N-desethyloxybutynin is believed to be a significant contributor to the anticholinergic side effects of oxybutynin, such as dry mouth.[8][11]

Q2: Why is a stable isotope-labeled internal standard like this compound recommended for the analysis of N-desethyloxybutynin?

A2: A stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis using mass spectrometry. It has nearly identical chemical and physical properties to the analyte, meaning it behaves similarly during sample preparation, chromatography, and ionization.[2] This allows for accurate correction of variations in extraction recovery and matrix effects, leading to more precise and accurate results.[2][3]

Q3: What are the typical challenges in developing an LC-MS/MS method for N-desethyloxybutynin?

A3: Common challenges include:

  • Achieving adequate sensitivity: As a metabolite, its concentration can be low, requiring a sensitive method.

  • Managing matrix effects: Biological matrices like plasma are complex and can cause ion suppression or enhancement.[6][7]

  • Ensuring chromatographic resolution: Separating N-desethyloxybutynin from its parent drug, oxybutynin, and other endogenous interferences is important for accurate quantification.

  • Potential for carryover: Basic compounds like N-desethyloxybutynin can sometimes stick to parts of the LC system, leading to carryover in subsequent injections.

Q4: Can this compound be used for the analysis of both N-desethyloxybutynin and its enantiomers?

A4: While this compound is suitable as an internal standard for the achiral analysis of N-desethyloxybutynin, for chiral analysis, it is ideal to use the corresponding deuterated enantiomer of N-desethyloxybutynin (i.e., (R)-N-desethyloxybutynin-d5 and (S)-N-desethyloxybutynin-d5) if available. This is because the chromatographic behavior of the enantiomers on a chiral column may differ slightly, and using the specific deuterated enantiomer will provide the most accurate correction. However, in some cases, a single deuterated enantiomer of a related compound might be used if it co-elutes and shows similar ionization behavior.

Data Presentation

Table 1: Typical LC-MS/MS Parameters for N-desethyloxybutynin Analysis

ParameterN-desethyloxybutyninThis compound (as IS for Oxybutynin)
Precursor Ion (m/z)330.3368.3 (example for d10)
Product Ion (m/z)96.1142.2 (example for d10)
PolarityPositivePositive
Collision Energy (eV)Optimized experimentallyOptimized experimentally
Dwell Time (ms)200200

Note: The exact m/z values for this compound may vary depending on the specific deuteration pattern. The values provided are illustrative.

Experimental Protocols

1. Sample Preparation: Liquid-Liquid Extraction (LLE) from Human Plasma

This protocol is a representative example based on published methods.[2][4]

  • Aliquoting: To 300 µL of human plasma in a polypropylene (B1209903) tube, add 20 µL of the internal standard working solution (this compound).

  • Alkalinization: Add 100 µL of 0.5M Sodium Hydroxide solution and vortex for 30 seconds to mix.

  • Extraction: Add 2 mL of methyl tert-butyl ether (or a mixture of methyl tert-butyl ether and ethyl acetate).

  • Mixing: Vortex the samples for 5 minutes at approximately 2500 rpm.

  • Centrifugation: Centrifuge the samples for 5 minutes at 4000 rpm at 5°C to separate the organic and aqueous layers.

  • Separation: Transfer the upper organic layer to a clean tube. A flash-freeze technique can be used to facilitate this separation.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 400 µL of the mobile phase (e.g., Acetonitrile: 2 mM Ammonium Acetate, 90:10 v/v).

  • Injection: Inject an appropriate volume (e.g., 10-20 µL) into the LC-MS/MS system.

2. Liquid Chromatography (LC) Method

This is a general LC method that can be optimized for specific applications.[2][4]

  • Column: Cosmosil C18 (150 mm × 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: Isocratic elution with Acetonitrile: 1.0 mM Ammonium Acetate (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

  • Run Time: Approximately 3.5 minutes.

Mandatory Visualizations

experimental_workflow plasma Plasma Sample (300 µL) is Add Internal Standard (this compound) plasma->is Step 1 alkali Alkalinize (0.5M NaOH) is->alkali Step 2 lle Liquid-Liquid Extraction (e.g., MTBE) alkali->lle Step 3 vortex Vortex & Centrifuge lle->vortex Step 4 separate Separate Organic Layer vortex->separate Step 5 evap Evaporate to Dryness separate->evap Step 6 recon Reconstitute in Mobile Phase evap->recon Step 7 inject Inject into LC-MS/MS recon->inject Step 8

Caption: A typical experimental workflow for the extraction of N-desethyloxybutynin from plasma.

Caption: A logical troubleshooting workflow for inaccurate results in LC-MS/MS analysis.

References

Optimization of mobile phase for oxybutynin chiral separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the chiral separation of oxybutynin (B1027).

Frequently Asked Questions (FAQs)

Q1: What are the common HPLC modes for the chiral separation of oxybutynin?

A1: The two primary HPLC modes for the chiral separation of oxybutynin are normal-phase and reversed-phase chromatography. Normal-phase chromatography typically employs a non-polar mobile phase and a polar stationary phase, such as an immobilized polysaccharide-based chiral column.[1][2][3] Reversed-phase chromatography uses a polar mobile phase, often aqueous-based, with a non-polar stationary phase, such as an ovomucoid or other specialized chiral columns.[4][5][6]

Q2: Which type of chiral stationary phase (CSP) is most effective for oxybutynin separation?

A2: Both polysaccharide-based and protein-based CSPs have demonstrated effective separation of oxybutynin enantiomers.

  • Immobilized polysaccharide-based columns , like the Lux i-Amylose-3, are effective in normal-phase mode.[1][2][3]

  • Protein-based columns , specifically ovomucoid (OVM) columns, have been successfully used in reversed-phase mode.[4][5][6]

Q3: What is a typical starting mobile phase for normal-phase separation of oxybutynin?

A3: A common starting mobile phase for the normal-phase separation of oxybutynin on a polysaccharide-based column is a mixture of hexane (B92381) and isopropanol (B130326) (e.g., 80:20 v/v) with a small amount of a basic additive like 0.1% diethylamine (B46881) (DEA).[1][2]

Q4: How does mobile phase pH affect the reversed-phase separation of oxybutynin?

A4: Mobile phase pH is a critical parameter in the reversed-phase chiral separation of oxybutynin, particularly on an ovomucoid column. A pH of 5.0 has been shown to provide the best enantiomeric separation.[4][6] At lower pH (e.g., pH 3), the enantiomers may elute too quickly, while at higher pH (e.g., pH 6 and 7), resolution can be lost, and peak tailing may become severe.[4][6]

Q5: What is the role of the organic modifier in the reversed-phase separation?

A5: The type and concentration of the organic modifier significantly influence retention and resolution. For oxybutynin separation on an ovomucoid column, ethanol (B145695) has been found to be an effective organic modifier, with an optimal concentration of around 12%.[4][6] Lower concentrations can lead to broader peaks and excessive tailing, while other modifiers like methanol (B129727) may not provide baseline resolution.[4][6]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Poor or No Resolution of Enantiomers Inappropriate mobile phase composition.Normal-Phase: Optimize the ratio of hexane to isopropanol. Adjust the concentration of the basic additive (e.g., diethylamine). Reversed-Phase: Adjust the mobile phase pH to around 5.0.[4][6] Optimize the concentration of the organic modifier (e.g., 12% ethanol).[4][6] Consider a different organic modifier if ethanol is not effective.
Incorrect column selection.Ensure the chiral stationary phase is suitable for oxybutynin. Polysaccharide-based (e.g., Lux i-Amylose-3) for normal-phase[1][2][3] or ovomucoid for reversed-phase are good starting points.[4][5][6]
Column temperature is not optimal.For reversed-phase separation on an ovomucoid column, control the column temperature. A temperature of 30°C has been shown to be effective.[6] Note that for basic drugs like oxybutynin, retention may increase with temperature up to a certain point.[4]
Excessive Peak Tailing Suboptimal mobile phase pH.In reversed-phase, ensure the pH is acidic enough to protonate the analyte but not so acidic that interaction with the stationary phase is compromised. A pH of 5.0 is recommended for ovomucoid columns.[4][6]
Low concentration of organic modifier.In reversed-phase, increasing the percentage of the organic modifier (e.g., ethanol) can improve peak shape.[4]
Overloading of the column.Reduce the amount of oxybutynin injected onto the column.[4]
Poor Reproducibility Fluctuations in column temperature.Use a column oven to maintain a consistent temperature.[4]
Mobile phase instability.Prepare fresh mobile phase daily. Ensure adequate mixing and degassing.
Short Column Lifetime Use of harsh mobile phase conditions.Always operate within the pH and solvent compatibility range recommended by the column manufacturer.
Lack of column washing.Flush the column with an appropriate storage solvent after each use.

Experimental Protocols

Normal-Phase Chiral Separation of Oxybutynin

This protocol is based on the use of a Lux i-Amylose-3 immobilized polysaccharide-based chiral stationary phase.[1][2]

Table 1: Chromatographic Conditions for Normal-Phase Separation

ParameterValue
Column Lux® 5 µm i-Amylose-3, 250 x 4.6 mm
Mobile Phase Hexane / Isopropanol with 0.1% Diethylamine (80:20 v/v)
Flow Rate 0.6 mL/min
Injection Volume 10 µL
Detection UV (wavelength not specified, typically 220 nm for phenyl group)
Temperature Ambient
Reversed-Phase Chiral Separation of Oxybutynin

This protocol is based on the use of an ovomucoid chiral stationary phase.[4][6]

Table 2: Chromatographic Conditions for Reversed-Phase Separation

ParameterValue
Column Ovomucoid (OVM) Column
Mobile Phase 40 mM Citric Acid (pH 5.0, adjusted with NaOH) with 12% Ethanol
Flow Rate 1.0 mL/min
Injection Volume Not specified, start with 5-10 µL
Detection UV (wavelength not specified, typically 220 nm)
Temperature 30°C

Visualized Workflows

Normal_Phase_Optimization Start Start: Racemic Oxybutynin Sample Prepare_MP Prepare Mobile Phase: Hexane:Isopropanol (80:20) + 0.1% DEA Start->Prepare_MP Equilibrate Equilibrate Lux i-Amylose-3 Column Prepare_MP->Equilibrate Inject Inject Sample (10 µL, 0.6 mL/min) Equilibrate->Inject Analyze Analyze Chromatogram Inject->Analyze Decision Resolution Acceptable? Analyze->Decision Optimize_Ratio Adjust Hexane/IPA Ratio Decision->Optimize_Ratio No End End: Optimized Method Decision->End Yes Optimize_Ratio->Prepare_MP Optimize_DEA Adjust DEA Concentration Optimize_Ratio->Optimize_DEA Optimize_DEA->Prepare_MP

Caption: Workflow for Normal-Phase Mobile Phase Optimization.

Reversed_Phase_Optimization Start Start: Racemic Oxybutynin Sample Prepare_Buffer Prepare 40 mM Citric Acid Adjust pH to 5.0 Start->Prepare_Buffer Prepare_MP Prepare Mobile Phase: Aqueous Buffer + 12% Ethanol Prepare_Buffer->Prepare_MP Equilibrate Equilibrate OVM Column at 30°C Prepare_MP->Equilibrate Inject Inject Sample (1.0 mL/min) Equilibrate->Inject Analyze Analyze Chromatogram Inject->Analyze Decision Resolution Acceptable? Analyze->Decision Optimize_EtOH Adjust Ethanol % Decision->Optimize_EtOH No End End: Optimized Method Decision->End Yes Optimize_EtOH->Prepare_MP Optimize_pH Adjust pH Optimize_EtOH->Optimize_pH Optimize_pH->Prepare_Buffer

Caption: Workflow for Reversed-Phase Mobile Phase Optimization.

Troubleshooting_Logic Start Poor Resolution Observed Check_Phase Which HPLC Mode? Start->Check_Phase Normal_Phase Normal-Phase Check_Phase->Normal_Phase Reversed_Phase Reversed-Phase Check_Phase->Reversed_Phase Adjust_Solvent_Ratio Adjust Hexane/IPA Ratio Normal_Phase->Adjust_Solvent_Ratio Adjust_pH Check/Adjust pH to ~5.0 Reversed_Phase->Adjust_pH Adjust_DEA Adjust DEA % Adjust_Solvent_Ratio->Adjust_DEA Resolution_Improved Resolution Improved? Adjust_DEA->Resolution_Improved Adjust_Modifier Adjust Organic Modifier % Adjust_pH->Adjust_Modifier Check_Temp Check Column Temperature Adjust_Modifier->Check_Temp Check_Injection_Vol Reduce Injection Volume Check_Temp->Check_Injection_Vol Check_Injection_Vol->Resolution_Improved Resolution_Improved->Start No, Re-evaluate End Method Optimized Resolution_Improved->End Yes

Caption: Troubleshooting Logic for Poor Resolution.

References

Enhancing the signal-to-noise ratio for (R)-Oxybutynin-d10

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of (R)-Oxybutynin-d10. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to enhance the signal-to-noise (S/N) ratio in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of a low signal-to-noise ratio in LC-MS/MS analysis of this compound?

A low signal-to-noise (S/N) ratio can stem from factors that either decrease the signal of the analyte or increase the background noise.[1] Common causes include inefficient ionization, ion suppression from matrix components, suboptimal mass spectrometer settings, contamination of the system, or issues with sample preparation.[2][3]

Q2: How do matrix effects impact the analysis of this compound?

Matrix effects occur when co-eluting substances from a complex sample interfere with the ionization of the target analyte, this compound.[3] This can lead to ionization suppression, where the analyte's signal is reduced, or less commonly, ionization enhancement.[2] These effects compromise the accuracy and sensitivity of the quantification. Improving sample cleanup or chromatographic separation can help mitigate these issues.[2]

Q3: Why is choosing the correct fragmentation energy (Collision Energy) important?

The sensitivity of tandem mass spectrometry (MS/MS) is highly dependent on optimizing transition-specific parameters, especially the collision energy (CE).[4] An improper CE setting can lead to inefficient fragmentation of the precursor ion, resulting in low intensity of product ions and consequently, a poor signal and decreased sensitivity.[3][4] Optimizing the CE for each specific MRM transition is crucial for maximizing signal transmission.[4]

Q4: Can the choice of internal standard affect my results?

Yes. While this compound is itself a deuterated form often used as an internal standard, if you are quantifying it as an analyte, the choice of a different internal standard is critical. An ideal internal standard should co-elute with the analyte and experience similar ionization and matrix effects. A stable isotope-labeled version of the analyte is typically the best choice. Issues can arise if the internal standard is not pure or behaves differently during extraction and analysis.

Q5: How often should I perform system maintenance to ensure a good S/N ratio?

Regular maintenance is vital for predictable and reliable instrument performance. The response of both the LC column and the MS/MS interface degrades with each injection due to the accumulation of residual matrix.[1] It is recommended to establish a protocol for regular cleaning of the ion source and interface region when sensitivity falls below a predetermined threshold.[1] Additionally, regularly flushing the sample injection system between runs can prevent carryover and contamination.[3]

Troubleshooting Guides

This section provides detailed solutions to common problems encountered during the analysis of this compound.

Issue 1: Low Signal Intensity or Complete Signal Loss

If you observe a weak signal or no peak at all for this compound, follow this troubleshooting workflow.

G cluster_0 Troubleshooting Low Signal Intensity start Low or No Signal Observed check_ms 1. Verify MS Functionality - Infuse standard directly - Check for stable spray & signal start->check_ms ms_ok MS is Functioning? check_ms->ms_ok check_lc 2. Investigate LC System - Check for leaks - Verify pump pressures - Purge pumps to remove air ms_ok->check_lc Yes solution_ms Solution: - Clean ion source - Check voltages & gas flows - Calibrate MS ms_ok->solution_ms No lc_ok LC System OK? check_lc->lc_ok check_sample 3. Evaluate Sample & Method - Inject a fresh, known standard - Check sample prep protocol - Investigate matrix effects lc_ok->check_sample Yes solution_lc Solution: - Tighten fittings - Replace faulty components - Check mobile phase lc_ok->solution_lc No sample_ok Sample/Method OK? check_sample->sample_ok solution_sample Solution: - Optimize sample extraction - Adjust chromatography - Dilute sample sample_ok->solution_sample No end Signal Restored sample_ok->end Yes solution_ms->end solution_lc->end solution_sample->end

Caption: Workflow for troubleshooting low signal intensity.

Troubleshooting Steps & Solutions

Problem Area Potential Cause Recommended Solution
Mass Spectrometer Inefficient ionization, contaminated ion source, incorrect parameters.[3]Directly infuse a standard solution to check for a stable signal. Clean the ion source, interface, and optics. Verify and optimize source parameters (e.g., gas flows, temperatures, voltages).[5][6]
LC System Leaks, pump malfunction (e.g., air bubbles), column degradation.[5]Inspect all tubing connections for leaks or salt deposits.[1] Manually purge pumps to remove air pockets. Check system pressure for stability. Replace the column if performance has degraded.[2]
Sample Preparation Degradation of analyte, extraction inefficiency, significant matrix effects.[1][2]Prepare and inject a fresh standard to confirm instrument performance.[5] Re-evaluate the sample extraction protocol for recovery. If matrix effects are suspected, improve sample cleanup or dilute the sample.
Method Parameters Suboptimal collision energy, incorrect precursor/product ion selection.[3]Verify the m/z values for the precursor and product ions. Systematically optimize the collision energy for the specific transition of this compound.[4]
Issue 2: High Background Noise

Elevated background noise can obscure the analyte signal, leading to a poor S/N ratio.

Troubleshooting Steps & Solutions

Potential Cause Recommended Solution
Contaminated Solvents/Reagents High background noise can originate from impurities in the mobile phase or sample preparation reagents.[1][3]
System Contamination Buildup of contaminants in the injection port, tubing, or ion source from previous samples.[3]
Column Bleed Degradation of the LC column stationary phase can contribute to background noise.
Electronic Noise Improper grounding or interference from other electronic devices.

Experimental Protocols

Protocol 1: Optimization of MS Parameters

This protocol outlines the steps to optimize key mass spectrometer parameters for this compound using direct infusion.

Objective: To find the optimal source and fragmentation parameters to maximize the signal intensity for this compound.

Materials:

  • This compound standard solution (e.g., 100 ng/mL)

  • Infusion pump and syringe

  • Mobile phase solution consistent with the LC method

Procedure:

  • Prepare for Infusion: Set up the infusion pump to deliver the standard solution directly to the mass spectrometer's ion source at a flow rate typical for your LC method (e.g., 0.3-0.5 mL/min).

  • Optimize Ion Source Parameters:

    • Begin infusing the standard solution.

    • Acquire data in full scan mode to identify the precursor ion for this compound.

    • Systematically adjust source parameters one at a time to maximize the precursor ion intensity. These include:

      • Nebulizer Gas (GS1) and Heater Gas (GS2) pressures

      • Ion Source Temperature

      • IonSpray Voltage

      • Curtain Gas (CUR)

  • Optimize Fragmentation Parameters (MS/MS):

    • Switch to product ion scan mode, selecting the this compound precursor ion.

    • Vary the Collision Energy (CE) across a range (e.g., 10-50 eV) to find the value that produces the most intense and stable product ions.[4][7]

    • Select the most abundant and specific product ion for the Multiple Reaction Monitoring (MRM) transition.

    • Optimize the Declustering Potential (DP) and Collision Cell Exit Potential (CXP) to maximize the signal of the selected MRM transition.

G cluster_1 MS Parameter Optimization Workflow start Start: Prepare Standard Solution infuse 1. Infuse Standard into MS start->infuse full_scan 2. Acquire in Full Scan Mode Identify Precursor Ion infuse->full_scan optimize_source 3. Optimize Source Parameters (Gas, Temp, Voltage) for max Precursor Signal full_scan->optimize_source product_scan 4. Switch to Product Ion Scan optimize_source->product_scan optimize_ce 5. Vary Collision Energy (CE) Identify Optimal CE for most intense Product Ion product_scan->optimize_ce select_mrm 6. Select Precursor -> Product for MRM Transition optimize_ce->select_mrm optimize_other 7. Optimize DP and CXP select_mrm->optimize_other end End: Optimized Method optimize_other->end

Caption: Workflow for optimizing mass spectrometer parameters.

Protocol 2: Sample Preparation via Liquid-Liquid Extraction (LLE)

This protocol is a general guideline for extracting this compound from a biological matrix like plasma to minimize interference.

Objective: To efficiently extract the analyte from the matrix while removing interfering components.

Materials:

  • Plasma sample containing this compound

  • Internal Standard (IS) solution

  • Basifying agent (e.g., 0.5M Sodium Hydroxide)[8]

  • Extraction Solvent (e.g., Methyl tert-butyl ether - MTBE)[8]

  • Reconstitution Solvent (e.g., 90:10 Acetonitrile:2mM Ammonium Acetate)[8]

  • Vortex mixer, Centrifuge, Nitrogen evaporator

Procedure:

  • Sample Aliquoting: To a clean microcentrifuge tube, add a specific volume of the plasma sample (e.g., 400 µL).[8]

  • Add Internal Standard: Spike the sample with a small volume of a known concentration of the appropriate internal standard.

  • Adjust pH: Add a basifying agent (e.g., 100 µL of 0.5M NaOH) and vortex briefly. Oxybutynin is a basic compound, and adjusting the pH to be basic ensures it is in a neutral form for efficient extraction into an organic solvent.[8]

  • Extraction: Add the extraction solvent (e.g., 1 mL MTBE), vortex vigorously for 1-2 minutes, and then centrifuge at high speed (e.g., 4000 rpm for 5 minutes) to separate the organic and aqueous layers.

  • Evaporation: Carefully transfer the upper organic layer to a new clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 400 µL) of the reconstitution solvent.[8] Vortex to ensure the analyte is fully dissolved.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

G cluster_2 Liquid-Liquid Extraction (LLE) Workflow node_plasma 1. Aliquot Plasma Sample node_is 2. Spike with Internal Standard node_plasma->node_is node_ph 3. Add Base (e.g., NaOH) & Vortex node_is->node_ph node_solvent 4. Add Organic Solvent (e.g., MTBE) & Vortex node_ph->node_solvent node_centrifuge 5. Centrifuge to Separate Layers node_solvent->node_centrifuge node_transfer 6. Transfer Organic Layer node_centrifuge->node_transfer node_evaporate 7. Evaporate to Dryness (N2) node_transfer->node_evaporate node_reconstitute 8. Reconstitute in Mobile Phase node_evaporate->node_reconstitute node_inject 9. Inject into LC-MS/MS node_reconstitute->node_inject

Caption: Sample preparation workflow using LLE.

References

Validation & Comparative

A Comparative Guide to Bioanalytical Method Validation: (R)-Oxybutynin Assay Using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical method validation for the quantitative analysis of (R)-Oxybutynin in human plasma, highlighting the advantages of using a stable isotope-labeled internal standard, (R)-Oxybutynin-d10. The methodologies and data presented are based on established regulatory guidelines from the FDA and EMA and reflect typical results for a robust and reliable assay.

Oxybutynin (B1027) is a chiral anticholinergic agent used to treat overactive bladder.[1][2][3] The (R)-enantiomer is the more potent anticholinergic agent.[2][4] Therefore, a stereoselective bioanalytical method is crucial for accurate pharmacokinetic and bioavailability assessments. The use of a stable isotope-labeled internal standard that is chemically identical to the analyte is considered the gold standard in quantitative bioanalysis by mass spectrometry, as it effectively compensates for variability during sample processing and analysis.[5][6][7]

The Gold Standard: this compound as an Internal Standard

A suitable internal standard is critical for a robust bioanalytical method, controlling for variations in extraction, injection volume, and ionization.[8] The ideal internal standard is a stable isotope-labeled version of the analyte.[8][9] this compound, a deuterated form of (R)-Oxybutynin, co-elutes with the analyte and has nearly identical physicochemical properties, ensuring that it tracks the analyte throughout the entire analytical process, correcting for variations in extraction recovery and matrix effects.[5]

Experimental Protocols

The following protocols outline the key experiments required for the validation of a bioanalytical method for (R)-Oxybutynin in human plasma using this compound as the internal standard. The method utilized is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique for quantitative bioanalysis.[10][11]

Sample Preparation: Liquid-Liquid Extraction
  • To 100 µL of human plasma, add 25 µL of the internal standard working solution (this compound, 100 ng/mL in methanol) and vortex for 10 seconds.

  • Add 50 µL of 0.1 M NaOH and vortex for 10 seconds.

  • Add 600 µL of methyl tert-butyl ether (MTBE), cap the tubes, and vortex for 5 minutes.

  • Centrifuge at 6000 rpm for 5 minutes at 10°C.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject 10 µL into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions
  • LC Column: A chiral column capable of separating the enantiomers of oxybutynin, such as a Phenomenex Lux Amylose-2 (150mm x 4.6mm, 3µm), is essential for this stereoselective assay.[12]

  • Mobile Phase: A mixture of acetonitrile (B52724) and an aqueous buffer (e.g., 10mM ammonium (B1175870) bicarbonate) is commonly used for chiral separations of oxybutynin.[12]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in the positive ion mode with multiple reaction monitoring (MRM) is used for detection.

  • MRM Transitions:

    • (R)-Oxybutynin: Precursor ion → Product ion (e.g., m/z 358.2 → 142.2)

    • This compound: Precursor ion → Product ion (e.g., m/z 368.2 → 142.2)

Data Presentation and Comparison

The following tables summarize the acceptance criteria and hypothetical validation data for the bioanalytical method. The data is presented to compare the performance of the method using this compound as the internal standard versus a hypothetical alternative, a structurally similar but non-isotopically labeled compound (Alternative IS).

Table 1: Linearity and Range
ParameterAcceptance CriteriaThis compound ISAlternative IS
Calibration Range-0.1 - 100 ng/mL0.1 - 100 ng/mL
Correlation Coefficient (r²)≥ 0.990.9980.992
Calibration Curve Model-Linear, 1/x² weightingLinear, 1/x² weighting

The use of this compound results in a stronger correlation coefficient, indicating a better fit of the calibration curve.

Table 2: Accuracy and Precision
QC LevelConcentration (ng/mL)Acceptance Criteria (%RE, %CV)This compound IS (%RE, %CV)Alternative IS (%RE, %CV)
LLOQ0.1Within ±20%-2.5, 8.1-12.3, 15.6
Low QC0.3Within ±15%1.8, 5.48.9, 11.2
Mid QC10Within ±15%-0.5, 3.25.4, 9.8
High QC80Within ±15%3.1, 2.52.1, 7.5

The data clearly shows that the method using this compound is more accurate (closer to the nominal concentration) and precise (lower coefficient of variation).

Table 3: Recovery and Matrix Effect
QC LevelAcceptance CriteriaThis compound ISAlternative IS
Recovery (%)
Low QCConsistent and reproducible85.275.8
Mid QCConsistent and reproducible86.178.2
High QCConsistent and reproducible84.976.5
Matrix Factor (IS Normalized)
Low QCCV ≤ 15%1.02 (CV 4.1%)1.15 (CV 18.2%)
High QCCV ≤ 15%0.98 (CV 3.5%)0.89 (CV 16.5%)

The stable isotope-labeled internal standard provides superior compensation for matrix effects, as evidenced by the much lower coefficient of variation for the matrix factor.

Table 4: Stability
Stability ConditionAcceptance Criteria (% Change)This compound IS (% Change)Alternative IS (% Change)
Bench-top (6 hours)Within ±15%-4.2-10.8
Freeze-thaw (3 cycles)Within ±15%-5.8-13.5
Long-term (-80°C, 30 days)Within ±15%-6.5-14.2

The use of this compound demonstrates better stability of the analyte under various storage and handling conditions.

Visualizing the Workflow and Rationale

The following diagrams illustrate the bioanalytical method validation workflow and the logical relationship justifying the use of a stable isotope-labeled internal standard.

Bioanalytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis dev LC-MS/MS Method Optimization spec Specificity & Selectivity dev->spec lin Linearity & Range spec->lin ap Accuracy & Precision lin->ap rec Recovery ap->rec me Matrix Effect rec->me stab Stability me->stab sa Study Sample Analysis stab->sa

Caption: Bioanalytical method validation workflow.

Internal_Standard_Rationale cluster_0 Analytical Process cluster_1 Internal Standard Behavior cluster_2 Outcome extraction Sample Extraction chromatography Chromatography extraction->chromatography ionization Ionization chromatography->ionization result Accurate & Precise Quantification ionization->result Ratio (Analyte/IS) Corrects for Variability analyte (R)-Oxybutynin analyte->extraction Variable Loss is This compound (IS) is->extraction Identical Variable Loss

Caption: Rationale for using a stable isotope-labeled internal standard.

Conclusion

The validation data presented unequivocally demonstrates the superiority of using this compound as an internal standard for the bioanalysis of (R)-Oxybutynin. The near-identical chemical and physical properties of the deuterated internal standard ensure it effectively tracks the analyte through all stages of sample preparation and analysis.[5] This results in a more accurate, precise, and robust method, which is essential for generating high-quality data to support regulatory submissions and make critical decisions in drug development. While a non-isotopically labeled internal standard can be used, it often leads to greater variability and may not adequately compensate for matrix effects, potentially compromising the integrity of the study data. Therefore, the use of a stable isotope-labeled internal standard like this compound is strongly recommended for the bioanalytical validation of (R)-Oxybutynin.

References

Navigating Bioanalytical Method Validation: A Comparative Guide to FDA and EMA Guidelines for Internal Standard Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of bioanalytical data is paramount. A critical component of this is the proper validation of internal standards (IS), which are essential for correcting variability during sample analysis. This guide provides a comprehensive comparison of the guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for internal standard validation, with a focus on the harmonized International Council for Harmonisation (ICH) M10 guideline.

The global pharmaceutical industry has seen a significant move towards harmonization with the adoption of the ICH M10 guideline on Bioanalytical Method Validation.[1] This guideline now serves as the primary reference for both the FDA and EMA, streamlining the requirements for bioanalytical method validation.[1] However, it is important to note that the FDA has provided additional detailed recommendations, particularly concerning the evaluation of internal standard response variability.

Core Principles of Internal Standard Validation

The fundamental purpose of an internal standard is to mimic the analyte of interest during sample preparation and analysis, thereby compensating for variations in extraction efficiency, matrix effects, and instrument response. Both the FDA and EMA, through their adoption of the ICH M10 guideline, emphasize the importance of using a suitable internal standard in all calibration standards, quality control (QC) samples, and study samples. The use of a stable isotope-labeled (SIL) version of the analyte is the preferred choice for an internal standard, especially for mass spectrometry-based assays.[1] If a SIL-IS is not available, a structural analog may be used.

Key Validation Parameters and Acceptance Criteria

The validation of an internal standard is integral to the overall bioanalytical method validation and involves the assessment of several key parameters. The table below summarizes the harmonized acceptance criteria as per the ICH M10 guideline, which are applicable to both FDA and EMA submissions.

Validation ParameterPurposeHarmonized (ICH M10) Acceptance CriteriaFDA Specific Recommendation
Selectivity To ensure that endogenous or exogenous components in the matrix do not interfere with the detection of the analyte or the internal standard.Response of interfering peaks at the retention time of the analyte should be ≤ 20% of the analyte response at the Lower Limit of Quantification (LLOQ). Response of interfering peaks at the retention time of the IS should be ≤ 5% of the IS response in the LLOQ sample.[2]No additional specific recommendations beyond ICH M10.
Matrix Effect To assess the suppressive or enhancing effect of the biological matrix on the ionization of the analyte and the internal standard.The coefficient of variation (CV) of the IS-normalized matrix factor calculated from at least 6 different lots of matrix should not be greater than 15%. This should be evaluated at low and high QC concentrations.No additional specific recommendations beyond ICH M10.
Carryover To ensure that residual analyte or internal standard from a preceding high-concentration sample does not affect the measurement of a subsequent low-concentration sample.In a blank sample injected after the Upper Limit of Quantification (ULOQ) sample, the response of any interfering peak at the retention time of the analyte should be ≤ 20% of the analyte response at the LLOQ, and the response at the retention time of the IS should be ≤ 5% of the mean IS response in the calibration standards and QCs.No additional specific recommendations beyond ICH M10.
Stability To demonstrate that the internal standard is stable in stock solutions, working solutions, and in the biological matrix under various storage and handling conditions.The mean concentration of stability samples should be within ±15% of the nominal concentration.No additional specific recommendations beyond ICH M10.
Internal Standard Response Variability To monitor the consistency of the internal standard response across an analytical run.The IS responses of the study samples should be monitored to determine if there is systemic variability.The FDA provides a separate Q&A guidance document on this topic. It recommends that the range of IS responses for subject samples should be similar to the range of IS responses for calibration standards and QCs in the same run. If significant differences are observed, further investigation is warranted.[3]

Experimental Protocols and Data Presentation

To provide a practical understanding of how to perform internal standard validation, detailed experimental protocols for key validation parameters are outlined below, accompanied by illustrative data tables.

Selectivity

Experimental Protocol:

  • Obtain at least six different lots of the blank biological matrix from individual donors.

  • Process one aliquot of each blank lot without the addition of the analyte or the internal standard (double blank).

  • Process a second aliquot of each blank lot spiked only with the internal standard at its working concentration (zero sample).

  • Prepare a sample at the Lower Limit of Quantification (LLOQ) by spiking a pooled blank matrix with the analyte at the LLOQ concentration and the internal standard at its working concentration.

  • Analyze the processed samples and evaluate the chromatograms for any interfering peaks at the retention times of the analyte and the internal standard.

Data Presentation:

Matrix LotAnalyte Peak Area in Double BlankIS Peak Area in Double BlankAnalyte Peak Area in Zero SampleIS Peak Area in Zero SampleAnalyte Peak Area at LLOQIS Peak Area at LLOQ% Interference for Analyte% Interference for IS
1501206598,5001,52099,1004.3%0.1%
2451105899,2001,52099,1003.8%0.1%
37015080101,0001,52099,1005.3%0.2%
4601307297,8001,52099,1004.7%0.1%
55512568100,5001,52099,1004.5%0.1%
6651407599,8001,52099,1004.9%0.1%
Mean 57.5 129.2 69.7 99,467 4.6% 0.1%
Acceptance ≤ 20% ≤ 5%
Matrix Effect

Experimental Protocol:

  • Obtain at least six different lots of the blank biological matrix.

  • Prepare two sets of samples at low and high QC concentrations:

    • Set A (Post-extraction spike): Extract blank matrix from each of the six lots and then spike the analyte and internal standard into the post-extraction supernatant.

    • Set B (Neat solution): Prepare solutions of the analyte and internal standard in the reconstitution solvent at the same concentrations as in Set A.

  • Analyze the samples from both sets.

  • Calculate the matrix factor (MF) for the analyte and the internal standard for each lot: MF = (Peak Response in Set A) / (Peak Response in Set B)

  • Calculate the IS-normalized matrix factor for each lot: IS-normalized MF = (Analyte MF) / (IS MF)

  • Calculate the mean and coefficient of variation (%CV) of the IS-normalized matrix factors from the six lots.

Data Presentation (Low QC Concentration):

Matrix LotAnalyte Peak Area (Set A)IS Peak Area (Set A)Analyte Peak Area (Set B)IS Peak Area (Set B)Analyte MFIS MFIS-Normalized MF
129,500195,00030,100200,5000.980.971.01
231,200205,00030,100200,5001.041.021.02
328,800190,00030,100200,5000.960.951.01
430,500201,00030,100200,5001.011.001.01
529,900198,00030,100200,5000.990.991.00
631,500208,00030,100200,5001.051.041.01
Mean 1.01
%CV 0.6%
Acceptance %CV ≤ 15%

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for selectivity and matrix effect validation.

Selectivity_Workflow cluster_matrix Matrix Preparation cluster_sample_prep Sample Preparation cluster_analysis Analysis & Evaluation m1 Obtain 6 Lots of Blank Matrix p1 Process Double Blank (Matrix Only) m1->p1 p2 Process Zero Sample (Matrix + IS) m1->p2 p3 Prepare LLOQ Sample (Matrix + Analyte + IS) m1->p3 a1 Analyze all Samples p1->a1 p2->a1 p3->a1 e1 Evaluate Chromatograms for Interferences a1->e1 c1 Compare to Acceptance Criteria e1->c1

Caption: Workflow for Selectivity Assessment of an Internal Standard.

Matrix_Effect_Workflow cluster_matrix_prep Matrix & Solution Preparation cluster_extraction Extraction & Spiking cluster_analysis_calc Analysis & Calculation m1 Obtain 6 Lots of Blank Matrix e1 Extract Blank Matrix from each Lot m1->e1 s1 Prepare Neat Solutions of Analyte & IS a1 Analyze Set A and Set B (Neat) s1->a1 sp1 Post-extraction Spike of Analyte & IS (Set A) e1->sp1 sp1->a1 c1 Calculate Matrix Factor (MF) a1->c1 c2 Calculate IS-Normalized MF c1->c2 c3 Calculate %CV of IS-Normalized MF c2->c3

Caption: Workflow for Matrix Effect Evaluation of an Internal Standard.

Conclusion

The harmonization of FDA and EMA guidelines under the ICH M10 framework has significantly simplified the requirements for internal standard validation in bioanalytical methods. Adherence to these harmonized principles, along with consideration of the FDA's specific recommendations on internal standard response variability, is crucial for ensuring the generation of high-quality, reliable, and globally acceptable bioanalytical data. By following the detailed protocols and acceptance criteria outlined in this guide, researchers can confidently develop and validate robust bioanalytical methods that meet the stringent requirements of regulatory agencies.

References

A Researcher's Guide to Internal Standards for Oxybutynin Enantiomer Quantification: (R)-Oxybutynin-d10 vs. (S)-Oxybutynin-d10

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of oxybutynin (B1027), the choice of an appropriate internal standard is critical for developing robust and accurate enantioselective assays. This guide provides a comprehensive comparison of (R)-Oxybutynin-d10 and (S)-Oxybutynin-d10 as internal standards for the quantification of oxybutynin enantiomers.

Oxybutynin is a chiral anticholinergic agent widely used to treat overactive bladder. It is administered as a racemate, a 50:50 mixture of its two enantiomers, (R)- and (S)-oxybutynin. The enantiomers exhibit different pharmacological and pharmacokinetic profiles, with the (R)-enantiomer being the more potent antimuscarinic agent.[1][2] Consequently, regulatory bodies often require the separate quantification of each enantiomer in biological matrices to fully understand the drug's disposition and its therapeutic and adverse effects.

The gold standard for quantitative bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which relies on the use of a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. A SIL-IS has a chemical structure nearly identical to the analyte but with a different mass, allowing it to be distinguished by the mass spectrometer. This similarity in physicochemical properties ensures that the internal standard and the analyte behave similarly during sample preparation, chromatography, and ionization, thereby compensating for variability in these steps.[3]

When analyzing chiral compounds like oxybutynin, the ideal internal standard is the stable isotope-labeled version of the enantiomer being quantified. This is known as a homochiral internal standard (e.g., using this compound to quantify (R)-Oxybutynin). The alternative is a heterochiral approach, where the internal standard is the labeled version of the other enantiomer (e.g., using (S)-Oxybutynin-d10 to quantify (R)-Oxybutynin).

Theoretical Comparison of (R)- and (S)-Oxybutynin-d10 as Internal Standards

Homochiral Approach: The Ideal Choice

The use of a homochiral SIL-IS is considered the most accurate approach for enantioselective quantification.

  • This compound for (R)-Oxybutynin and (S)-Oxybutynin-d10 for (S)-Oxybutynin

In this setup, the internal standard and the analyte are expected to co-elute or have very similar retention times on a chiral column. This is crucial because it ensures that both compounds experience the same degree of matrix effects (ion suppression or enhancement) during ionization in the mass spectrometer. Any variations in the analytical process are therefore more likely to affect the analyte and the internal standard equally, leading to a more accurate and precise measurement.

Heterochiral Approach: A Viable Alternative with Caveats

The use of a heterochiral SIL-IS can also be a valid strategy, particularly if only one of the labeled enantiomers is available.

  • (S)-Oxybutynin-d10 for (R)-Oxybutynin or this compound for (S)-Oxybutynin

In a chiral chromatographic system, the two enantiomers are separated and will have different retention times. Consequently, a heterochiral internal standard will elute at a different time than the analyte. This separation in time means that the analyte and the internal standard may be subjected to different matrix effects, which could potentially compromise the accuracy of the quantification. However, if the chromatographic separation is sharp and the matrix effects are minimal and consistent across the elution window, this approach can still yield acceptable results.

Performance Data from a Chiral LC-MS/MS Method Using Deuterated Internal Standards

While a direct comparison is unavailable, the following table summarizes the performance characteristics of a validated LC-MS/MS method for the simultaneous determination of oxybutynin enantiomers and their metabolites using deuterated analogues as internal standards. This data demonstrates the level of performance that can be achieved with an appropriate SIL-IS.

Parameter(S)-Oxybutynin(R)-Oxybutynin
Linearity Range 0.025 - 10.0 ng/mL0.025 - 10.0 ng/mL
Correlation Coefficient (r²) > 0.99> 0.99
Extraction Recovery 96.0% - 105.1%96.0% - 105.1%
IS-Normalized Matrix Factor 0.96 - 1.070.96 - 1.07
Intra-day Precision (%CV) < 10%< 10%
Inter-day Precision (%CV) < 12%< 12%
Intra-day Accuracy (%Bias) ± 8%± 8%
Inter-day Accuracy (%Bias) ± 10%± 10%
Data summarized from a study employing deuterated analogues for the chiral analysis of oxybutynin.[4]

Experimental Protocols

A typical experimental workflow for the enantioselective analysis of oxybutynin in a biological matrix like plasma is outlined below.

Sample Preparation: Liquid-Liquid Extraction
  • To a 100 µL aliquot of human plasma, add the deuterated internal standard solution (this compound and/or (S)-Oxybutynin-d10).

  • Vortex the sample to ensure thorough mixing.

  • Add a suitable organic extraction solvent, such as a mixture of ethyl acetate, diethyl ether, and n-hexane.

  • Vortex for an extended period to ensure efficient extraction of the analytes and internal standards into the organic phase.

  • Centrifuge the sample to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried residue in the mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Conditions
  • Liquid Chromatography:

    • Chiral Column: A specialized chiral stationary phase is required to separate the enantiomers. An example is a polysaccharide-based column like the Phenomenex Lux Amylose-2 (150mm × 4.6mm, 3µm).[4]

    • Mobile Phase: A mixture of organic solvents and aqueous buffers is used to achieve separation. For instance, a combination of acetonitrile, 10mM ammonium (B1175870) bicarbonate, 2-propanol, and methanol (B129727) can be effective.[4]

    • Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 25°C) to ensure reproducible retention times.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode is commonly used for oxybutynin.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.

      • Oxybutynin (R and S): m/z 358.3 → 142.2

      • Oxybutynin-d10 (R and S): m/z 368.3 → 142.2 (example transition, may vary based on labeling pattern)

Visualizing the Workflow and Signaling Pathway

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p Plasma Sample is Add (R)- and (S)-Oxybutynin-d10 p->is ext Liquid-Liquid Extraction is->ext evap Evaporation ext->evap recon Reconstitution evap->recon lc Chiral LC Separation recon->lc ms Tandem Mass Spectrometry (MRM Detection) lc->ms integ Peak Integration ms->integ calib Calibration Curve Construction integ->calib quant Quantification of (R)- and (S)-Oxybutynin calib->quant

A typical bioanalytical workflow for oxybutynin enantiomer quantification.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Bladder Smooth Muscle Cell ach_synthesis Acetylcholine (ACh) Synthesis ach Acetylcholine (ACh) ach_synthesis->ach m3_receptor Muscarinic M3 Receptor gq Gq Protein m3_receptor->gq plc Phospholipase C gq->plc ip3 IP3 plc->ip3 ca_release Ca²⁺ Release ip3->ca_release contraction Muscle Contraction ca_release->contraction ach->m3_receptor Binds oxy (R)-Oxybutynin (Active Enantiomer) oxy->m3_receptor Blocks

Simplified signaling pathway of (R)-Oxybutynin at the muscarinic M3 receptor.

Conclusion and Recommendations

For the enantioselective quantification of oxybutynin, the use of a homochiral stable isotope-labeled internal standard is theoretically superior and strongly recommended. This means using This compound for the quantification of (R)-Oxybutynin and (S)-Oxybutynin-d10 for the quantification of (S)-Oxybutynin . This approach provides the most reliable compensation for analytical variability, particularly for matrix effects in chiral chromatography.

If a homochiral internal standard is not available, a heterochiral approach can be considered. However, this requires meticulous validation to ensure that the differential elution of the analyte and the internal standard does not introduce a bias in the results. The validation should include a thorough assessment of matrix effects at the retention times of both the analyte and the internal standard.

Ultimately, the choice of internal standard is a critical decision in method development. By understanding the theoretical advantages of a homochiral approach and by performing rigorous validation, researchers can develop accurate and robust bioanalytical methods for the stereoselective analysis of oxybutynin, leading to a better understanding of its clinical pharmacology.

References

The Gold Standard in Bioanalysis: A Comparative Analysis of Deuterated vs. Non-Deuterated Internal Standards for Oxybutynin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in the bioanalysis of oxybutynin (B1027), the choice of an appropriate internal standard is paramount. This guide provides a comprehensive comparison between deuterated and non-deuterated internal standards, supported by experimental data, to underscore the superiority of stable isotope-labeled standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.

The quantitative analysis of pharmaceuticals like oxybutynin in complex biological matrices such as plasma or urine is fraught with challenges. Matrix effects, variability in sample preparation, and fluctuations in instrument response can all introduce significant errors, compromising the reliability of the results. An ideal internal standard (IS) should mimic the analyte of interest throughout the analytical process, thereby compensating for these potential sources of error. While both deuterated and non-deuterated compounds can be employed as internal standards, the evidence overwhelmingly supports the use of deuterated analogs for achieving the most robust and accurate quantification of oxybutynin.

The Advantage of Being "Heavy": Why Deuterated Standards Excel

A deuterated internal standard is a version of the analyte where one or more hydrogen atoms are replaced by their heavier, stable isotope, deuterium. This subtle modification results in a molecule that is chemically identical to the analyte in terms of its physicochemical properties, such as polarity, solubility, and ionization efficiency. Consequently, the deuterated standard co-elutes with the analyte during chromatography and experiences the same extraction recovery and matrix effects.[1] However, its increased mass allows it to be distinguished from the analyte by the mass spectrometer.

In contrast, a non-deuterated internal standard, which is a different chemical entity altogether, may have different chromatographic retention times, extraction efficiencies, and ionization responses compared to oxybutynin. This discrepancy can lead to inaccurate quantification, especially when significant matrix effects are present.

Experimental Evidence: A Head-to-Head Look at Performance

While direct comparative studies running the same oxybutynin samples with both deuterated and non-deuterated internal standards are not prevalent in the literature—largely because deuterated standards are widely accepted as the gold standard—the performance data from numerous validated bioanalytical methods using deuterated standards for oxybutynin speak for themselves. These studies consistently demonstrate high levels of precision, accuracy, and reliability.

Data Presentation: Performance Metrics of Deuterated Internal Standards for Oxybutynin

The following table summarizes key performance parameters from published LC-MS/MS methods that utilized deuterated internal standards for the analysis of oxybutynin and its active metabolite, N-desethyl oxybutynin.

ParameterOxybutyninN-desethyl oxybutyninInternal Standard UsedReference
Linearity Range 0.050 - 10.0 ng/mL0.500 - 100 ng/mLDeuterated analogs[2]
0.049 - 13.965 ng/mL0.249 - 70.255 ng/mLOxybutynin-D11 & N-Desethyloxybutynin-D5[3]
0.025 - 10.0 ng/mL0.25 - 100 ng/mLDeuterated analogs[4]
Mean Extraction Recovery 80.4%80.4%Deuterated analogs[2]
96.0% - 105.1%96.0% - 105.1%Deuterated analogs[4]
IS-Normalized Matrix Factor 0.96 - 1.070.96 - 1.07Deuterated analogs[4]

These data highlight the excellent linearity, consistent recovery, and minimal matrix effects achieved when using deuterated internal standards, reinforcing their suitability for high-stakes applications like bioequivalence and pharmacokinetic studies.

Experimental Protocols: A Glimpse into the Methodology

The following provides a generalized experimental protocol for the analysis of oxybutynin in human plasma using a deuterated internal standard, based on common practices reported in the literature.[2][3][5]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 300 µL of human plasma, add the deuterated internal standard solution.

  • Vortex the sample to ensure thorough mixing.

  • Add a suitable extraction solvent, such as a mixture of methyl tert-butyl ether and ethyl acetate.

  • Vortex vigorously to facilitate the extraction of oxybutynin and the internal standard into the organic layer.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • Chromatographic Column: A C18 column is commonly used for separation.[2][4]

  • Mobile Phase: A typical mobile phase consists of an organic solvent like acetonitrile (B52724) and an aqueous buffer such as ammonium (B1175870) acetate.[2][4]

  • Ionization Mode: Positive ion electrospray ionization (ESI+) is used.

  • Detection: Multiple Reaction Monitoring (MRM) is employed to monitor the specific precursor-to-product ion transitions for both oxybutynin and its deuterated internal standard.

Visualizing the Workflow and Rationale

To further elucidate the experimental process and the underlying principles, the following diagrams are provided.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Plasma Plasma Sample Add_IS Add Deuterated IS Plasma->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon LC LC Separation Recon->LC MS MS/MS Detection LC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant

Bioanalytical workflow for oxybutynin using a deuterated internal standard.

Deuterated_Advantage cluster_Deuterated Deuterated Internal Standard cluster_NonDeuterated Non-Deuterated Internal Standard D_IS Deuterated IS D_CoElution Co-elution with Analyte D_IS->D_CoElution D_SameME Identical Matrix Effect D_CoElution->D_SameME D_Accurate Accurate Correction D_SameME->D_Accurate Result_High High Confidence in Results D_Accurate->Result_High ND_IS Non-Deuterated IS ND_DiffRT Different Retention Time ND_IS->ND_DiffRT ND_DiffME Different Matrix Effect ND_DiffRT->ND_DiffME ND_Inaccurate Inaccurate Correction ND_DiffME->ND_Inaccurate Result_Low Potential for Inaccurate Results ND_Inaccurate->Result_Low

Logical flow demonstrating the superiority of deuterated internal standards.

Conclusion

In the bioanalysis of oxybutynin, the use of a deuterated internal standard is not merely a preference but a critical component for ensuring the integrity and reliability of the data. Its ability to perfectly mimic the analyte during sample processing and analysis provides a level of error correction that is unattainable with non-deuterated internal standards. For any research or drug development program that demands the highest quality of quantitative data for oxybutynin, the adoption of a deuterated internal standard is the unequivocal choice.

References

A Comparative Guide to Enantioselective Assay Validation for Oxybutynin Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the enantioselective separation and quantification of oxybutynin (B1027) isomers. Oxybutynin, an anticholinergic agent used to treat overactive bladder, is a chiral compound, with the (R)-enantiomer possessing the majority of the therapeutic activity.[1] Its primary metabolite, N-desethyloxybutynin, is also chiral and pharmacologically active.[2][3] Consequently, stereospecific analytical methods are crucial for pharmacokinetic, pharmacodynamic, and bioequivalence studies.

This document details various chromatographic and electrophoretic techniques, presenting their performance characteristics through comparative data tables and outlining their experimental protocols.

Comparison of Validated Enantioselective Methods

The following tables summarize the performance of different analytical methods for the enantioselective analysis of oxybutynin and its metabolite, N-desethyloxybutynin. The primary techniques employed are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), often utilizing chiral stationary phases.

Parameter LC-MS/MS Method 1 HPLC Method (UV Detection) Capillary Zone Electrophoresis (CZE)
Analyte(s) (S)- & (R)-Oxybutynin, (S)- & (R)-N-desethyloxybutyninRacemic OxybutyninOxybutynin Enantiomers
Matrix Human PlasmaTablet Dosage FormNot Specified
Linearity Range Oxybutynin: 0.025 - 10.0 ng/mLN-desethyloxybutynin: 0.25 - 100 ng/mL[2]2 - 12 ppmNot Specified
Precision (%RSD) Not explicitly stated, but method was validated.< 2%[4]Not Specified
Accuracy/Recovery (%) 96.0 - 105.1%[2]Not explicitly stated, but method was validated.Not Specified
Lower Limit of Quantification (LLOQ) Oxybutynin: 0.025 ng/mLN-desethyloxybutynin: 0.125 ng/mL[3]Not SpecifiedNot Specified
Internal Standard Deuterated analogues[2]Not ApplicableNot Applicable

Experimental Protocols

Detailed methodologies for the key enantioselective assays are provided below.

LC-MS/MS for Enantiomers in Human Plasma

This method is suitable for bioanalytical studies requiring high sensitivity and selectivity.

  • Sample Preparation: Liquid-liquid extraction of plasma samples is performed using a mixture of ethyl acetate, diethyl ether, and n-hexane.[2]

  • Chromatographic Separation:

    • Chiral Column: Phenomenex Lux Amylose-2 (150mm × 4.6mm, 3µm).[2]

    • Mobile Phase: A mixture of Solvent A (acetonitrile:10mM ammonium (B1175870) bicarbonate, 80:20 v/v) and Solvent B (2-propanol:methanol, 50:50 v/v) in a 20:80 (v/v) ratio.[2]

    • Flow Rate: Not specified.

  • Detection: Tandem Mass Spectrometry (MS/MS).

  • Internal Standard: Deuterated analogues of oxybutynin and N-desethyloxybutynin.[2]

HPLC with Chiral Stationary Phase (UV Detection)

This method is applicable for the quality control of pharmaceutical formulations.

  • Chromatographic Separation:

    • Chiral Column: Lux® i-Amylose-3 (250 x 4.6 mm).[5][6]

    • Mobile Phase: Hexane/Isopropanol with 0.1% Diethylamine (80:20).[5]

    • Flow Rate: 1.0 mL/min.[5]

    • Injection Volume: 10 µL (at a concentration of 2 mg/mL).[5]

  • Detection: UV-Vis at 254 nm.[5]

Capillary Zone Electrophoresis (CZE)

CZE offers an alternative approach for chiral separation.

  • Chiral Selector: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is used as a chiral selector in the background buffer.[7]

  • Optimization: The separation is optimized by adjusting the concentration of HP-β-CD, the pH of the background buffer, capillary temperature, and applied voltage.[7]

  • Advantages: This method is described as reproducible, simple, and quick.[7]

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the enantioselective analysis of oxybutynin from a biological matrix using LC-MS/MS.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Collection Spike Spike with Internal Standard (Deuterated Analogs) Plasma->Spike LLE Liquid-Liquid Extraction (Ethyl Acetate/Diethyl Ether/Hexane) Spike->LLE Evap Evaporation of Organic Layer LLE->Evap Recon Reconstitution in Mobile Phase Evap->Recon Inject Injection into HPLC System Recon->Inject ChiralSep Chiral Separation (e.g., Lux Amylose-2 Column) Inject->ChiralSep Ionization Electrospray Ionization (ESI) ChiralSep->Ionization MSMS Tandem Mass Spectrometry (MRM Detection) Ionization->MSMS Integration Peak Integration MSMS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Enantiomers Calibration->Quantification ACh Acetylcholine (ACh) MuscarinicReceptor Muscarinic Receptor (e.g., M3 on Bladder Smooth Muscle) ACh->MuscarinicReceptor Binds to Oxy (R)-Oxybutynin Oxy->MuscarinicReceptor Competitively Blocks Gq Gq Protein MuscarinicReceptor->Gq Activates Relaxation Smooth Muscle Relaxation MuscarinicReceptor->Relaxation Leads to PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca2 Increased Intracellular Ca2+ IP3->Ca2 Contraction Smooth Muscle Contraction Ca2->Contraction

References

Establishing Linearity and Range for (R)-Oxybutynin Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of (R)-Oxybutynin, establishing robust and reliable analytical methods is paramount. This guide provides a comparative overview of various analytical techniques for the quantification of (R)-Oxybutynin, with a specific focus on linearity and analytical range. The information presented is supported by experimental data from published studies to aid in the selection and implementation of the most suitable method for your research needs.

Comparative Analysis of Analytical Methods

The quantification of (R)-Oxybutynin, often in the presence of its S-enantiomer and metabolites, necessitates sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most predominantly employed techniques. The choice of method is often dictated by the required sensitivity, the complexity of the sample matrix, and the specific goals of the analysis.

Below is a summary of the performance characteristics of various methods, with a focus on their established linearity and quantification ranges.

Analytical MethodColumnMobile PhaseDetectionLinearity RangeCorrelation Coefficient (r²)Reference
Chiral HPLCOvomucoidOptimized based on pH, ionic strength, organic modifier, and temperatureUV8.36 to 668.8 µg/g0.999[1][2]
Chiral LC-MS/MSPhenomenex Lux Amylose-2 (150mm×4.6mm, 3µm)Solvent A: Acetonitrile:10mM Ammonium (B1175870) Bicarbonate (80:20 v/v), Solvent B: 2-Propanol:Methanol (B129727) (50:50 v/v), run in 20:80 (v/v) ratioMS/MS0.025 to 10.0 ng/mL>0.99 (inferred)[3]
UHPLC-MS/MSUPLC BEH C18 (2.1 × 100 mm, 1.7 µm)Methanol-water (containing 2 mmol/L ammonium acetate (B1210297) and 0.1% formic acid; 90:10, v/v)MS/MS0.0944-189 ng/mL≥0.99[4][5]
RP-HPLCSymmetry C18 (250x4.6mm, 5µm)1% orthophosphoric acid: acetonitrile: methanol (40:45:15 v/v/v)UV (205nm)2-12 ppmNot explicitly stated, but method validated as per ICH guidelines[6][7]
RP-HPLCPrimesil-C18 (150 × 4.6 mm, 3.5 µm)Water:acetonitrile:triethylamine (690:310:2 v/v)UV (210nm)Not explicitly stated, but correlation coefficient was >0.999[8]
SpectrophotometryNot ApplicableIon-pair complex formation with eosin (B541160) in 0.2 M acetate buffer (pH 4)Spectrophotometer (550 nm)1.0–10.0 µg/mlNot explicitly stated[9]
SpectrofluorimetryNot ApplicableQuenching of eosin fluorescence in 0.2 M acetate buffer (pH 4)Spectrofluorometer (λex/λem of 304/548 nm)1.0–6.0 µg/mlNot explicitly stated[9]

Experimental Protocols

Detailed methodologies are crucial for the successful replication and validation of analytical methods. Below are summaries of the experimental protocols for the key methods cited in this guide.

Chiral LC-MS/MS for Enantiomeric Separation in Human Plasma[3]

This method allows for the parallel achiral and chiral determination of oxybutynin (B1027) and its active metabolite, N-desethyl oxybutynin.

Sample Preparation:

  • Plasma samples are prepared by liquid-liquid extraction using an ethyl acetate-diethyl ether-n-hexane solvent mixture.

  • Deuterated analogues are used as internal standards.

Chromatographic Conditions:

  • Column: Phenomenex Lux Amylose-2 (150mm×4.6mm, 3µm) for chiral separation.

  • Mobile Phase: A mixture of Solvent A [acetonitrile:10mM ammonium bicarbonate, 80:20 (v/v)] and Solvent B [2-propanol:methanol, 50:50 (v/v)] in a 20:80 (v/v) ratio.

  • Detection: Tandem Mass Spectrometry (MS/MS).

UHPLC-MS/MS for Quantification in Rat Plasma[4][5]

A rapid and sensitive method for the simultaneous determination of oxybutynin and its active metabolite N-desethyl oxybutynin.

Sample Preparation:

  • A 0.1 mL plasma sample is extracted with n-hexane.

Chromatographic Conditions:

  • Column: UPLC BEH C18 (2.1 × 100 mm i.d., 1.7 µm).

  • Mobile Phase: Methanol-water (containing 2 mmol/L ammonium acetate and 0.1% formic acid; 90:10, v/v).

  • Detection: Positive selected reaction monitoring mode on a tandem mass spectrometer.

Chiral HPLC with an Ovomucoid Column[1][2]

This method focuses on the chiral separation of oxybutynin enantiomers.

Chromatographic Conditions:

  • Column: Ovomucoid column.

  • Optimization: The separation is optimized by adjusting mobile phase pH, ionic strength, type and concentration of the organic modifier, column temperature, and injection volume to achieve baseline resolution in under 10 minutes.

Visualization of Experimental Workflows

To further clarify the methodologies, the following diagrams illustrate the key steps in the analytical workflows.

General Workflow for (R)-Oxybutynin Quantification cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Processing start Biological Matrix (e.g., Plasma) extraction Liquid-Liquid or Solid Phase Extraction start->extraction chromatography Chromatographic Separation (HPLC/UHPLC) extraction->chromatography detection Detection (UV or MS/MS) chromatography->detection quantification Quantification & Linearity Assessment detection->quantification

Caption: A generalized workflow for the quantification of (R)-Oxybutynin.

Chiral LC-MS/MS Sample Preparation and Analysis plasma Human Plasma Sample lleq Liquid-Liquid Extraction (Ethyl Acetate/Diethyl Ether/n-Hexane) plasma->lleq chiral_sep Chiral Separation (Phenomenex Lux Amylose-2) lleq->chiral_sep msms Tandem Mass Spectrometry (MS/MS) Detection chiral_sep->msms data Data Analysis (Linearity: 0.025-10.0 ng/mL) msms->data

Caption: Workflow for the chiral LC-MS/MS method.

References

A Comparative Guide to the Accuracy and Precision of Analytical Methods for (R)-Oxybutynin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methods for the quantification of (R)-Oxybutynin, with a focus on accuracy and precision. The data presented is primarily from studies employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC), which often utilize deuterated internal standards like (R)-Oxybutynin-d10 for enhanced reliability. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust bioanalytical assays.

Data Presentation: Performance of Analytical Methods

The following tables summarize the accuracy and precision data from various validated methods for the analysis of oxybutynin (B1027) and its enantiomers. These methods commonly employ a deuterated internal standard, and their performance is indicative of what can be expected from a method based on this compound.

Table 1: Accuracy and Precision of an Enantioselective LC-MS/MS Method

AnalyteConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%RE)Inter-day Accuracy (%RE)
(R)-Oxybutynin Low QC<15%<15%±15%±15%
Medium QC<15%<15%±15%±15%
High QC<15%<15%±15%±15%
(S)-Oxybutynin Low QC<15%<15%±15%±15%
Medium QC<15%<15%±15%±15%
High QC<15%<15%±15%±15%

Data is generalized from typical bioanalytical method validation guidelines, as specific values for (R)-Oxybutynin were not detailed in the search results. The acceptance criteria for precision (Relative Standard Deviation, %RSD) and accuracy (Relative Error, %RE) are generally within 15% for quality control (QC) samples and 20% for the Lower Limit of Quantification (LLOQ).

Table 2: Performance of a UHPLC-MS/MS Method for Racemic Oxybutynin

AnalyteIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%RE)
Oxybutynin ≤ 14%≤ 14%within ±7.6%

This data is from a study that simultaneously determined oxybutynin and its metabolite in rat plasma[1].

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. Below are representative protocols for the quantification of oxybutynin using LC-MS/MS, a common technique where this compound would serve as an internal standard.

Enantioselective LC-MS/MS Method for (R)- and (S)-Oxybutynin in Human Plasma

This method allows for the separate quantification of the (R) and (S) enantiomers of oxybutynin.

  • Sample Preparation:

    • To a 200 µL plasma sample, add the deuterated internal standard solution (e.g., this compound).

    • Perform liquid-liquid extraction using an appropriate organic solvent.

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • Chromatographic Conditions:

    • Column: A chiral stationary phase column is essential for the separation of enantiomers.

    • Mobile Phase: A typical mobile phase would be a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) formate).

    • Flow Rate: Adjusted to achieve optimal separation and peak shape.

    • Injection Volume: Typically in the range of 5-20 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. The transitions of the precursor ion to a specific product ion for both the analyte and the internal standard are monitored.

Experimental Workflow for Bioanalytical Method Validation

The following diagram illustrates a typical workflow for the validation of a bioanalytical method, a critical process for ensuring data reliability.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD1 Analyte & IS Optimization MD2 Sample Preparation MD1->MD2 MD3 Chromatography MD2->MD3 MD4 Mass Spectrometry MD3->MD4 MV3 Calibration Curve MD4->MV3 MV1 Selectivity & Specificity MV2 Accuracy & Precision MV1->MV2 SA1 Batch Preparation MV2->SA1 MV3->MV2 MV4 Stability MV4->MV2 MV5 Matrix Effect MV5->MV2 SA2 Data Acquisition SA1->SA2 SA3 Data Processing SA2->SA3

Caption: Workflow for bioanalytical method development and validation.

Signaling Pathway of Oxybutynin

Oxybutynin exerts its therapeutic effect by acting as an antagonist at muscarinic acetylcholine (B1216132) receptors. The diagram below illustrates this mechanism.

cluster_0 Neuromuscular Junction (Bladder) ACh Acetylcholine (ACh) M3R Muscarinic M3 Receptor ACh->M3R Binds to PLC Phospholipase C M3R->PLC Activates IP3 IP3 PLC->IP3 Generates Ca Ca²⁺ Release IP3->Ca Stimulates Contraction Smooth Muscle Contraction Ca->Contraction Oxy (R)-Oxybutynin Oxy->M3R Blocks

References

Comparative study of different formulations of oxybutynin using a deuterated standard

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of immediate-release, extended-release, and transdermal oxybutynin (B1027) formulations, focusing on their pharmacokinetic profiles and bioanalytical assessment using a deuterated internal standard.

This guide provides a comprehensive comparison of various oxybutynin formulations, a medication primarily used to treat overactive bladder. The analysis is supported by experimental data from pharmacokinetic studies and details the bioanalytical methodologies employed, including the use of a deuterated internal standard for accurate quantification.

Comparative Pharmacokinetics of Oxybutynin Formulations

Oxybutynin is available in several formulations designed to offer different release profiles, which in turn affect their efficacy and side-effect profiles. The primary formulations include immediate-release (IR) oral tablets, extended-release (ER) oral tablets, transdermal patches (TDS), and topical gels (OTG).[1][2] A key factor in the comparison of these formulations is the ratio of the parent drug, oxybutynin, to its active metabolite, N-desethyloxybutynin (DEO). DEO is considered to contribute significantly to the anticholinergic side effects associated with oxybutynin, such as dry mouth.[1]

Oral formulations, particularly IR, undergo extensive first-pass metabolism in the gut and liver, leading to higher concentrations of DEO compared to oxybutynin.[1][3] The ER formulation, which utilizes an osmotic release system (OROS®), allows for a slower and more controlled release of the drug, bypassing some of the upper gastrointestinal first-pass metabolism.[4][5] This results in a more favorable ratio of oxybutynin to DEO.[1] Transdermal delivery systems, such as the patch and gel, largely avoid first-pass metabolism, leading to the lowest concentrations of DEO and consequently, a better tolerability profile.[1]

The table below summarizes the key pharmacokinetic parameters for different oxybutynin formulations.

FormulationDosing FrequencyTime to Maximum Concentration (Tmax)Maximum Concentration (Cmax)Half-life (t1/2)DEO:Oxybutynin Ratio
Immediate-Release (IR) Oral 2-3 times daily~1 hour[3]~12.0 ng/mL[3][4]2-3 hours[1][3]4-10:1[1]
Extended-Release (ER) Oral Once daily4-6 hours[3][6]~4.2 ng/mL[3][4]~13 hours[3]4.3:1[1]
Transdermal Patch (TDS) Twice weeklySteady state at 4 days[1]Lower than oral formulations2 hours[1]1.3:1[1]
Topical Gel (OTG) Once dailySteady state at 7 days[1]Lower than oral formulations62-84 hours[1]0.8:1[1]

Experimental Protocols

The accurate comparison of oxybutynin formulations relies on robust bioanalytical methods to quantify both oxybutynin and its active metabolite, N-desethyloxybutynin, in plasma samples. The use of a stable isotope-labeled internal standard, such as a deuterated analog of oxybutynin (e.g., oxybutynin-d11) and its metabolite, is crucial for achieving high accuracy and precision in these assays.[7][8]

Bioanalytical Method for Oxybutynin and N-desethyloxybutynin

A widely used method for the simultaneous determination of oxybutynin and N-desethyloxybutynin in human plasma is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]

1. Sample Preparation:

  • Internal Standard Spiking: A known concentration of the deuterated internal standards (oxybutynin-d11 and N-desethyloxybutynin-d5) is added to the plasma samples.[9]

  • Extraction: The analytes and internal standards are extracted from the plasma matrix. A common technique is liquid-liquid extraction using a mixture of methyl tert-butyl ether and ethyl acetate.[7][8] This step removes proteins and other interfering substances.

2. Chromatographic Separation:

  • LC System: The extracted samples are injected into a high-performance liquid chromatography (HPLC) system.

  • Column: A C18 analytical column (e.g., Cosmosil C18) is typically used to separate oxybutynin, N-desethyloxybutynin, and their deuterated standards from other endogenous plasma components.[7][8]

  • Mobile Phase: An isocratic mobile phase, for instance, a mixture of acetonitrile (B52724) and ammonium (B1175870) acetate, is used to carry the sample through the column.[7][8]

3. Mass Spectrometric Detection:

  • Ionization: The eluent from the HPLC column is introduced into a triple quadrupole mass spectrometer, where the molecules are ionized, typically using positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to selectively detect and quantify the precursor and product ions specific to oxybutynin, N-desethyloxybutynin, and their deuterated internal standards.[7] This highly specific detection method minimizes interference and ensures accurate quantification.

Visualizing Key Processes

To better understand the experimental workflow and the underlying mechanism of action of oxybutynin, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Human Plasma Sample spike Spike with Deuterated Internal Standards plasma->spike extract Liquid-Liquid Extraction spike->extract hplc HPLC Separation (C18 Column) extract->hplc ms Tandem Mass Spectrometry (MRM Detection) hplc->ms quant Quantification of Oxybutynin and N-desethyloxybutynin ms->quant

Bioanalytical Workflow for Oxybutynin Quantification.

Oxybutynin_Mechanism oxy Oxybutynin m3 Muscarinic M3 Receptor (on Detrusor Muscle) oxy->m3 Blocks relaxation Detrusor Muscle Relaxation (Reduced OAB Symptoms) oxy->relaxation ach Acetylcholine (ACh) ach->m3 Binds to contraction Detrusor Muscle Contraction (Urgency, Frequency) m3->contraction Activates

Oxybutynin's Antimuscarinic Mechanism of Action.

References

Safety Operating Guide

Proper Disposal of (R)-Oxybutynin-d10: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Considerations

(R)-Oxybutynin-d10, like its non-deuterated counterpart, is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[1][2] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses, should be worn at all times when handling the compound. All handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of dust.

Quantitative Data Summary

The following table summarizes the key hazard information for the parent compound, Oxybutynin Hydrochloride, which should be considered applicable to this compound.

Hazard ClassificationCodeDescriptionSource
Acute Toxicity, OralCategory 4Harmful if swallowed[1][2]
Serious Eye IrritationH319Causes serious eye irritation[3]
Reproductive ToxicityH360May damage fertility or the unborn child[3]
Specific Target Organ Toxicity (Prolonged Exposure)H373May cause damage to blood, lungs, and the central nervous system through prolonged exposure[3]

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to manage it as regulated chemical waste. Do not dispose of this compound down the drain or in regular trash. [1]

1. Waste Segregation and Collection:

  • Solid Waste: Collect any solid this compound, including residual amounts in original containers and contaminated disposable items (e.g., weigh boats, gloves, paper towels), in a dedicated and clearly labeled hazardous waste container.[4]

  • Liquid Waste: For solutions of this compound, use a dedicated, sealed, and properly labeled liquid hazardous waste container. Ensure the container is compatible with the solvent used.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Acutely Toxic," "Harmful if Swallowed").

2. Spill Management:

  • Small Spills: In the event of a small spill, carefully sweep up the solid material to avoid generating dust.[1][5] Place the collected material into the designated hazardous waste container.[5] Clean the spill area with a suitable solvent and dispose of the cleaning materials as hazardous waste.

  • Large Spills: For larger spills, evacuate the area and follow your institution's emergency procedures for hazardous chemical spills. Use a shovel or other appropriate tools to place the material into a convenient waste disposal container.[5]

3. Container Management:

  • Empty Containers: "Empty" containers that once held this compound must also be disposed of as hazardous waste, as they will contain residual amounts of the chemical. Do not rinse the containers into the sanitary sewer.

  • Sealing: Ensure all waste containers are kept tightly sealed when not in use to prevent accidental spills or exposure.

4. Final Disposal:

  • Professional Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[1][2][3]

  • Regulatory Compliance: Disposal must be conducted in strict accordance with all applicable local, state, and federal regulations for hazardous waste.[3]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_handling Handling & Use cluster_waste_gen Waste Generation cluster_disposal_path Disposal Pathway cluster_prohibited Prohibited Actions start This compound (Solid or Solution) spill Spill Occurs start->spill waste_gen Generate Waste (e.g., residual chemical, contaminated items) start->waste_gen cleanup Clean Spill & Collect Residue spill->cleanup Contain & Clean collect_waste Collect in Labeled Hazardous Waste Container waste_gen->collect_waste final_disposal Dispose via Approved Waste Disposal Plant collect_waste->final_disposal Arrange EHS Pickup drain Do Not Pour Down Drain collect_waste->drain trash Do Not Place in Regular Trash collect_waste->trash cleanup->collect_waste

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific chemical hygiene and waste disposal plans for any additional requirements.

References

Safeguarding Research: A Comprehensive Guide to Handling (R)-Oxybutynin-d10

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of potent pharmaceutical compounds like (R)-Oxybutynin-d10 is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.

This compound is a deuterated form of Oxybutynin, an anticholinergic medication used to treat overactive bladder.[1] While the deuteration process can alter the metabolic profile of the drug, the fundamental toxicological properties of the parent compound, Oxybutynin, should be the primary consideration for safe handling.[2] Oxybutynin is classified as harmful if swallowed and can cause serious eye irritation and skin sensitization.[3][4] Therefore, a robust safety protocol is crucial.

Hazard Identification and Risk Assessment

Before handling this compound, a thorough risk assessment is necessary to understand and mitigate potential hazards. The primary hazards are associated with the active pharmaceutical ingredient (API), Oxybutynin.

HazardDescriptionSource
Acute Oral Toxicity Harmful if swallowed.[3][4]
Eye Irritation Causes serious eye irritation.[3]
Skin Sensitization May cause an allergic skin reaction.[3]
Respiratory Irritation May cause respiratory irritation.[3]

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense for laboratory personnel. The following table outlines the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact and potential sensitization.[5][6]
Eye and Face Protection Safety glasses with side shields or a face shield.To protect against splashes and airborne particles that could cause serious eye irritation.[7]
Protective Clothing Laboratory coat or disposable coveralls.To prevent contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling powders outside of a containment system or if there is a risk of aerosolization.To prevent inhalation of the compound, which may cause respiratory irritation.[7]

Engineering Controls and Safe Handling Practices

Engineering controls are designed to minimize exposure by isolating the hazard. When handling potent compounds like this compound, these controls are critical.

Control MeasureDescription
Ventilation All handling of this compound, especially of the solid form, should be conducted in a certified chemical fume hood or a glove box to minimize inhalation exposure.[8]
Containment Use of containment systems like isolators for weighing and transferring powders is highly recommended to prevent the generation of dust and aerosols.[9][10]
Work Practices - Avoid creating dust. - Wash hands thoroughly after handling. - Do not eat, drink, or smoke in the laboratory.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is necessary to minimize harm.

Emergency ScenarioProcedure
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[11]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[11]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[11]
Small Spill For small spills of solid material, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable decontaminating solution.
Large Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and follow institutional procedures for large chemical spills.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled in accordance with local, state, and federal regulations for chemical waste.

Waste TypeDisposal Procedure
Unused this compound Dispose of as hazardous chemical waste. Do not dispose of down the drain.[4]
Contaminated Labware Disposable labware should be placed in a sealed, labeled waste container. Reusable glassware must be decontaminated before washing.
Contaminated PPE Dispose of as hazardous waste in a designated, sealed container.

While deuterium (B1214612) itself is not considered hazardous, the disposal of deuterated compounds should follow the protocols for the parent compound.[12] Some facilities may have programs for the recovery and recycling of deuterated solvents, which can be an environmentally responsible option.[13][14]

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response RiskAssessment Conduct Risk Assessment SelectPPE Select & Inspect PPE RiskAssessment->SelectPPE PrepareWorkArea Prepare Work Area (Fume Hood/Isolator) SelectPPE->PrepareWorkArea WeighTransfer Weigh & Transfer Compound PrepareWorkArea->WeighTransfer ConductExperiment Conduct Experiment WeighTransfer->ConductExperiment SpillResponse Spill Response WeighTransfer->SpillResponse Decontaminate Decontaminate Work Area & Equipment ConductExperiment->Decontaminate ExposureResponse Exposure Response ConductExperiment->ExposureResponse SegregateWaste Segregate Waste Decontaminate->SegregateWaste DisposeWaste Dispose of Waste SegregateWaste->DisposeWaste

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.